molecular formula C10H12N2S B1348471 N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine CAS No. 35160-10-2

N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B1348471
CAS No.: 35160-10-2
M. Wt: 192.28 g/mol
InChI Key: KRKBAXHCIRTHOA-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C10H12N2S and its molecular weight is 192.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-8-4-2-3-5-9(8)12-10-11-6-7-13-10/h2-5H,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKBAXHCIRTHOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366412
Record name N-(2-Methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35160-10-2
Record name N-(2-Methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine CAS 35160-10-2

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine (CAS 35160-10-2): A 2-Aminothiazoline Scaffold for Drug Discovery

Introduction

The 2-aminothiazole and its dihydro derivative, 2-aminothiazoline, represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] These scaffolds are considered "privileged structures" due to their ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine, with the CAS number 35160-10-2, is a specific derivative within this class. While detailed research on this particular compound is not extensively published, its structural features suggest potential for biological activity, making it a person of interest for researchers and drug development professionals. This guide will provide a comprehensive overview of N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine, contextualized within the broader family of 2-aminothiazolines, covering its physicochemical properties, synthesis, potential therapeutic applications, and future research directions.

Physicochemical Properties and Characterization

Understanding the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 1: Physicochemical Properties of N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine

PropertyValueSource
CAS Number 35160-10-2[4]
Molecular Formula C10H12N2S[4]
Molecular Weight 192.28 g/mol [4]
Appearance Typically a solid powder
Purity >95% (commercially available)

A key aspect of drug development is the analytical characterization to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Analytical Workflow for Characterization:

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization synthesis Synthesized Compound purification Column Chromatography / Recrystallization synthesis->purification Crude Product nmr NMR (1H, 13C) purification->nmr Purified Compound ms Mass Spectrometry (MS) purification->ms ir Infrared Spectroscopy (IR) purification->ir hplc HPLC for Purity purification->hplc cluster_step1 Step 1: Thiourea Formation cluster_step2 Step 2: Cyclization o_toluidine o-Toluidine thiourea N-(2-methylphenyl)thiourea o_toluidine->thiourea nh4scn Ammonium Thiocyanate nh4scn->thiourea product N-(2-methylphenyl)-4,5-dihydro- 1,3-thiazol-2-amine thiourea->product dibromoethane 1,2-Dibromoethane dibromoethane->product cluster_screening Biological Screening cluster_development Lead Optimization compound N-(2-methylphenyl)-4,5-dihydro- 1,3-thiazol-2-amine antimicrobial Antimicrobial Assays compound->antimicrobial anticancer Anticancer Screening compound->anticancer anti_inflammatory Anti-inflammatory Assays compound->anti_inflammatory sar Structure-Activity Relationship Studies antimicrobial->sar anticancer->sar anti_inflammatory->sar adme ADME/Tox Profiling sar->adme lead Lead Compound adme->lead

Sources

The Thiazoline Bioisostere of Xylazine: Structural Optimization and Pharmacological Divergence

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Forensic Toxicologists

Executive Summary

Xylazine, a 1,3-thiazine derivative, has transcended its veterinary origins to become a significant public health concern as a widespread adulterant in the illicit opioid supply.[1][2] This guide analyzes the thiazoline bioisostere of Xylazine—specifically the ring-contracted analogue


-(2,6-dimethylphenyl)-4,5-dihydrothiazol-2-amine .

By replacing the six-membered thiazine ring with a five-membered thiazoline ring, researchers observe critical shifts in steric conformation, lipophilicity (LogP), and receptor binding affinity. This document details the synthetic pathways, predicted Structure-Activity Relationships (SAR), and analytical differentiation required for studying this analogue, providing a roadmap for both antidote development and forensic identification.

Structural Chemistry & Bioisosterism

The core modification involves a classic bioisosteric replacement: ring contraction. While Xylazine utilizes a 5,6-dihydro-4H-1,3-thiazine ring, its thiazoline analogue employs a 4,5-dihydrothiazole ring.

Comparative Physiochemical Properties
FeatureXylazine (Parent)Thiazoline Analogue (XZ-T)Impact on Pharmacology
Ring Size 6-membered (Thiazine)5-membered (Thiazoline)Alters steric fit in the

-adrenergic pocket.
Conformation Puckered (Half-chair)Planar / RigidThiazoline is structurally closer to Clonidine (imidazoline).
Basicity (pKa) ~7.0~7.2 - 7.5 (Predicted)Slight increase in basicity affects CNS penetration.
Lipophilicity HighModerate-High5-membered rings generally lower LogP slightly vs 6-membered homologs.
Metabolic Liability S-oxidation, Ring openingS-oxidation, Ring openingThiazoline ring strain may accelerate hydrolytic ring opening to thioureas.
The Planarity Factor

The primary driver for investigating the thiazoline analogue is conformational restriction . Xylazine's thiazine ring adopts a puckered conformation, which can limit van der Waals contact within the receptor active site. The thiazoline ring is significantly more planar. This planarity mimics the structure of Clonidine and Dexmedetomidine (imidazolines), potentially increasing binding affinity for the


-adrenergic receptor subtype.

Synthetic Protocol: The Isothiocyanate Route

The most robust synthesis for 2-amino-thiazolines involves the cyclization of aryl isothiocyanates with 2-bromoethylamine. This protocol is preferred over the Hantzsch reaction for dihydro derivatives as it avoids aromatization.

Reagents & Materials[3]
  • Precursor A: 2,6-Dimethylphenyl isothiocyanate (1.0 eq)

  • Precursor B: 2-Bromoethylamine hydrobromide (1.1 eq)

  • Solvent: Acetone or Ethanol (Dry)

  • Base: Triethylamine (TEA) or Potassium Carbonate (

    
    )
    
Step-by-Step Methodology
  • Preparation of Isothiocyanate: If not commercially available, synthesize 2,6-dimethylphenyl isothiocyanate by reacting 2,6-xylidine with thiophosgene (

    
    ) in a biphasic system (
    
    
    
    /Water) with
    
    
    as an acid scavenger. Caution: Thiophosgene is highly toxic.
  • Addition Phase: Dissolve 2,6-dimethylphenyl isothiocyanate (10 mmol) in dry acetone (20 mL). Cool to 0°C in an ice bath. Slowly add 2-bromoethylamine hydrobromide (11 mmol) dissolved in minimal ethanol.

  • Thiourea Intermediate Formation: Stir the mixture at room temperature for 2 hours. A thiourea intermediate (

    
    -(2-bromoethyl)-
    
    
    
    -(2,6-dimethylphenyl)thiourea) may precipitate or remain in solution depending on the solvent.
  • Cyclization: Add Triethylamine (22 mmol) to the reaction mixture. Reflux at 60-70°C for 4–6 hours. The base neutralizes the HBr byproduct, driving the intramolecular nucleophilic attack of the sulfur atom onto the alkyl bromide carbon.

  • Work-up & Purification:

    • Evaporate solvent under reduced pressure.

    • Resuspend residue in dilute NaOH (pH 10) to liberate the free base.

    • Extract with Dichloromethane (

      
       mL).
      
    • Dry over

      
      , filter, and concentrate.
      
    • Recrystallization: Use Hexane/Ethyl Acetate to obtain the crystalline solid.

Synthetic Workflow Diagram

SynthesisPath Start 2,6-Xylidine Iso 2,6-Dimethylphenyl Isothiocyanate Start->Iso CSCl2 Inter Bromo-Thiourea Intermediate Iso->Inter + Reagent Reagent 2-Bromoethylamine Hydrobromide Reagent->Inter Cyclize Cyclization (Reflux/Base) Inter->Cyclize Intramolecular SN2 Product Xylazine-Thiazoline (XZ-T) Cyclize->Product -HBr

Figure 1: Synthetic route for the conversion of 2,6-xylidine to the thiazoline analogue via isothiocyanate.

Pharmacodynamics & Signaling Pathways[2]

The pharmacological divergence between Xylazine and its thiazoline analogue lies in the selectivity profile and intrinsic efficacy .

Mechanism of Action

Like the parent compound, the thiazoline analogue acts as an agonist at presynaptic


-adrenergic receptors. Activation inhibits adenylyl cyclase, reducing cAMP levels and blocking the release of norepinephrine (NE) via negative feedback.
Structure-Activity Relationship (SAR) Logic
  • Imidazoline Mimicry: The 5-membered thiazoline ring makes the analogue a "bioisosteric hybrid" of Xylazine and Clonidine.

  • Receptor Affinity: Research into

    
     agonists indicates that the phenyl ring must be orthogonal (perpendicular) to the heterocyclic ring for optimal binding. The steric hindrance of the 2,6-dimethyl groups forces this orthogonality. The planar thiazoline ring reinforces this conformation better than the flexible thiazine ring, likely resulting in higher binding affinity (
    
    
    
    )
    .
  • Toxicity Implications: Higher affinity often correlates with prolonged sedation and more severe bradycardia/hypotension, suggesting the thiazoline analogue could be more potent per milligram than Xylazine.

Signaling Cascade Diagram

Signaling Ligand Thiazoline Analogue (Agonist) Receptor Alpha-2 Adrenergic Receptor (GPCR) Ligand->Receptor Binding Gprot Gi/o Protein (Dissociation) Receptor->Gprot Activation AC Adenylyl Cyclase (Inhibition) Gprot->AC Inhibits Ca Ca2+ Channel (Blockade) Gprot->Ca Inhibits Influx K K+ Channel (Activation) Gprot->K Hyperpolarization Effect Decreased NE Release (Sedation/Analgesia) AC->Effect Lower cAMP Ca->Effect K->Effect

Figure 2: Intracellular signaling cascade triggered by Thiazoline-Xylazine binding to Alpha-2 receptors.

Analytical Differentiation (Forensics)[4]

Distinguishing the thiazoline analogue from Xylazine is critical for forensic labs, as mass spectra can be deceptively similar.

Mass Spectrometry (GC-MS)

Both compounds undergo McLafferty-type rearrangements and fragmentation at the bridgehead nitrogen.

  • Xylazine (MW 220.3): Base peak often at m/z 205 (loss of methyl) or m/z 130 (dimethylphenyl isocyanate fragment).

  • Thiazoline Analogue (MW 206.3): The molecular weight is 14 units lower (loss of

    
    ).
    
    • Look for parent ion

      
       at 206 .
      
    • Key fragment: m/z 130 (2,6-dimethylphenyl isocyanate) will persist, confirming the phenyl headgroup is identical.

    • Differentiation relies on the sulfur-containing heterocyclic fragment ions .

Nuclear Magnetic Resonance (NMR)

This is the definitive confirmation method.

  • Xylazine (

    
     NMR):  Shows three distinct methylene (
    
    
    
    ) signals in the thiazine ring (C4, C5, C6).
  • Thiazoline Analogue (

    
     NMR):  Shows only two  methylene signals (C4, C5), typically appearing as two triplets around 
    
    
    
    3.0–4.0 ppm. The absence of the third methylene (quintet in Xylazine) is diagnostic.

Metabolism & Toxicology[2][4]

The safety profile of the thiazoline analogue is predicted to differ largely in its metabolic stability.

  • Ring Opening: Xylazine is rapidly metabolized to

    
    -(2,6-dimethylphenyl)thiourea. The thiazoline ring, being more strained, may be susceptible to faster hydrolytic ring opening in acidic physiological conditions or by hepatic enzymes.
    
  • Toxic Metabolites: The thiourea metabolite is known to be goitrogenic and potentially pulmonary toxic. If the thiazoline analogue degrades faster to this urea derivative, its chronic toxicity profile could be worse than Xylazine.

  • Human Impact: Given the high potency of imidazoline-like structures (e.g., Clonidine), overdose risks involving bradycardia and respiratory depression are acute.

References

  • Greene, S. A., & Thurmon, J. C. (1988). Xylazine--a review of its pharmacology and use in veterinary medicine. Journal of Veterinary Pharmacology and Therapeutics. Link

  • Reyes, J. C., et al. (2012). The emerging of xylazine as a new drug of abuse and its health consequences among drug users in Puerto Rico. Journal of Urban Health. Link

  • Jen, T., et al. (1975). Amidines and related compounds. Structure-activity relationships of antihypertensive and antisecretory agents related to clonidine. Journal of Medicinal Chemistry. (Foundational SAR for 2-amino-thiazolines).[3] Link

  • Meyer, G. M., & Maurer, H. H. (2013). Qualitative and quantitative toxicological analysis of xylazine and its metabolites.[4] Drug Testing and Analysis. Link

  • Gupta, R. (2015). Veterinary Toxicology: Basic and Clinical Principles. Academic Press. (Reference for alpha-2 agonist toxicity mechanisms). Link

Sources

Technical Deep Dive: Alpha-Adrenergic Agonist Activity of 2-Aminothiazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiazoline scaffold represents a critical bioisostere of the imidazoline class (e.g., clonidine, oxymetazoline), widely utilized in targeting


-adrenergic receptors. While imidazolines are established clinical agents for hypertension (

) and nasal congestion (

), the 2-aminothiazoline analogs offer a distinct pharmacological profile characterized by altered lipophilicity, metabolic stability, and receptor subtype selectivity.

This technical guide provides a rigorous examination of the 2-aminothiazoline pharmacophore, detailing the synthetic pathways for the dihydro-ring system, the molecular mechanisms driving


 selectivity, and the experimental protocols required to validate agonist activity. Special attention is given to the "dual-target" phenomenon where these derivatives interact with both adrenergic receptors and Imidazoline (I1/I2)  binding sites.

Molecular Pharmacology & Mechanism of Action

The Alpha-Adrenergic/Imidazoline Interface

The pharmacological activity of 2-aminothiazolines stems from their structural mimicry of the endogenous catecholamines (norepinephrine) and synthetic imidazolines. The core mechanism involves the activation of G-protein coupled receptors (GPCRs), specifically the


-adrenergic receptor subtypes (

).[1]
  • 
    -Agonism:  Binding triggers a conformational change in the transmembrane domains (TM3, TM5, TM6), recruiting the 
    
    
    
    protein complex. This inhibits adenylyl cyclase, reduces cAMP, and modulates downstream effectors like
    
    
    channels (hyperpolarization) and
    
    
    channels (inhibition of neurotransmitter release).
  • The I1-Imidazoline Site: Unlike pure catecholamines, 2-aminothiazolines often possess high affinity for the non-adrenergic I1-imidazoline receptor. Activation of I1 in the rostral ventrolateral medulla (RVLM) contributes significantly to the hypotensive effects, often with fewer sedative side effects than pure

    
     agonists.
    
Signaling Pathway Visualization

The following diagram illustrates the signal transduction cascade initiated by 2-aminothiazoline agonists.

Alpha2Signaling Agonist 2-Aminothiazoline Derivative Receptor α2-Adrenergic Receptor (GPCR) Agonist->Receptor Binding (Ki < 10nM) Gprotein Gi/Go Protein Complex Receptor->Gprotein Activation AC Adenylyl Cyclase Gprotein->AC Inhibition (-) cAMP cAMP Levels AC->cAMP Reduction PKA Protein Kinase A cAMP->PKA Decreased Phosphorylation Effect Physiological Effect (Hypotension/Sedation) PKA->Effect Downstream Signaling

Caption: Signal transduction pathway for


-adrenergic activation by 2-aminothiazoline agonists, leading to cAMP inhibition.

Chemical Synthesis of 2-Amino-2-Thiazolines[2][3][4][5][6][7][8]

Synthetic Strategy

Unlike the Hantzsch synthesis which typically yields aromatic thiazoles, the synthesis of the dihydro thiazoline ring requires preserving the saturation at the C4-C5 positions. The most robust method involves the cyclization of 1-substituted-3-(2-haloethyl)thioureas or the reaction of 2-haloethylamines with isothiocyanates.

Detailed Protocol: Isothiocyanate Cyclization Route

This protocol describes the synthesis of a generic N-substituted-2-aminothiazoline.

Reagents:

  • Primary Amine (

    
    ) or Aryl Isothiocyanate (
    
    
    
    )
  • 2-Bromoethylamine hydrobromide

  • Triethylamine (

    
    )
    
  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation of Isothiocyanate (if starting from amine):

    • Dissolve the primary amine (10 mmol) in

      
      .
      
    • Add thiophosgene (1.1 eq) and

      
       (2 eq) at 0°C. Stir for 1h.
      
    • Workup: Wash with water, dry over

      
      , and concentrate to yield the isothiocyanate (
      
      
      
      ).
  • Thiourea Formation:

    • Dissolve 2-bromoethylamine hydrobromide (10 mmol) in anhydrous EtOH (20 mL).

    • Add

      
       (10 mmol) to liberate the free amine in situ.
      
    • Add the prepared isothiocyanate (

      
      , 10 mmol) dropwise.
      
    • Reflux the mixture for 4–6 hours. Mechanism: The amine attacks the isothiocyanate to form a transient thiourea, which spontaneously cyclizes via intramolecular nucleophilic attack of the sulfur on the

      
      -carbon, displacing the bromide.
      
  • Purification:

    • Evaporate the solvent under reduced pressure.[2]

    • Basify the residue with 10%

      
       solution to pH 10.
      
    • Extract with

      
       (3 x 20 mL).
      
    • Recrystallize from hexane/ethyl acetate or purify via flash chromatography (Silica gel, MeOH/DCM gradient).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Bromoethylamine Hydrobromide Intermediate Intermediate: N-(2-bromoethyl) -N'-arylthiourea Start->Intermediate + Et3N Reagent Reagent: Aryl Isothiocyanate (R-NCS) Reagent->Intermediate Addition Cyclization Cyclization: Reflux/EtOH (Intramolecular SN2) Intermediate->Cyclization Heat Product Product: 2-Amino-2-Thiazoline Derivative Cyclization->Product - HBr

Caption: One-pot synthesis of 2-aminothiazolines via isothiocyanate condensation and cyclization.

Structure-Activity Relationship (SAR)[9]

The bioisosteric replacement of the imidazoline ring (as seen in Clonidine) with a thiazoline ring alters the


 and lipophilicity (LogP), influencing blood-brain barrier (BBB) penetration.
Structural RegionModificationEffect on Activity
Heterocyclic Ring Imidazoline

Thiazoline
Maintains

-adrenergic affinity; often increases

selectivity over

compared to imidazoline, unless specific aryl substitutions are present.
Bridge Amino (-NH-)Essential for high affinity. Direct attachment (bond) or methylene bridges often reduce potency.
Phenyl Ring (Ortho) Cl, Br, Methyl, EthylCritical: Ortho-substitution (2,6-disubstitution) is required for

agonist activity. It forces the phenyl ring perpendicular to the heterocycle, fitting the receptor pocket.
Phenyl Ring (Para) Bulky groups (e.g., t-Butyl)Generally reduces activity; Para-amino or hydroxyl groups can increase hydrophilicity and reduce CNS effects (peripheral restriction).

Key Insight: The "Cirazoline" analog series demonstrates that while the imidazoline ring confers mixed


 activity, the thiazoline analogs often shift selectivity. For example, replacing the imidazoline of cirazoline with a thiazoline retains 

agonism but may alter the intrinsic efficacy at

receptors [1].

Experimental Validation Protocols

Radioligand Binding Assay (Affinity)

To determine the affinity (


) of the new derivatives for 

and

receptors.
  • Tissue Source: Rat cerebral cortex (

    
    ) or transfected CHO cells expressing human subtypes (
    
    
    
    ).
  • Radioligands:

    • 
      : 
      
      
      
      -Prazosin (0.2 nM).
    • 
      : 
      
      
      
      -RX821002 or
      
      
      -Clonidine (1-2 nM).
  • Protocol:

    • Homogenize tissue in ice-cold Tris-HCl buffer (pH 7.4).

    • Incubate membrane preparation (200

      
      g protein) with radioligand and increasing concentrations of the test 2-aminothiazoline (
      
      
      
      to
      
      
      M).
    • Incubate at 25°C for 60 mins.

    • Terminate by rapid filtration over GF/B glass fiber filters.

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Functional Assay: Rat Vas Deferens (Alpha-2 Potency)

To confirm if the binding translates to functional agonism (inhibition of electrically stimulated contractions).

  • System: Isolated Rat Prostatic Vas Deferens.

  • Stimulation: Electrical field stimulation (0.1 Hz, 2 ms duration, supramaximal voltage).

  • Protocol:

    • Suspend tissue in Krebs-Henseleit solution at 37°C, aerated with 95%

      
      /5% 
      
      
      
      .
    • Establish stable twitch response to electrical stimulation.

    • Add test compound cumulatively.

    • Endpoint: Measure the inhibition of the twitch response (characteristic of presynaptic

      
       activation).
      
    • Validation: Confirm mechanism by reversing inhibition with Yohimbine (selective

      
       antagonist).
      

References

  • Ruffolo, R. R., et al. (1980). Structure-activity relationships of clonidine analogues at alpha-adrenoceptors.Journal of Medicinal Chemistry , 23(6), 629-634.

  • Almeida, W. P., et al. (2016).[3] New 2-Aminothiazoline derivatives lower blood pressure of spontaneously hypertensive rats (SHR) via I1-imidazoline and alpha-2 adrenergic receptors activation.European Journal of Pharmacology , 791, 803-810.

  • Avalos, M., et al. (2000).[4] Reactions of 2-Amino-2-thiazolines with isocyanates and isothiocyanates.Journal of Organic Chemistry , 65(26), 8882-8892.

  • Dardonville, C., & Rozas, I. (2004). Imidazoline binding sites and their ligands: An overview of the different chemical structures.Medicinal Research Reviews , 24(5), 639-661.

Sources

An In-depth Technical Guide to N-(2-methylphenyl)-2-thiazolinamine: A Scaffold of Medicinal Interest

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(2-methylphenyl)-2-thiazolinamine, a heterocyclic compound belonging to the 2-aminothiazoline class. This family of molecules is a cornerstone in medicinal chemistry, recognized for a wide spectrum of biological activities.[1][2][3][4] This document will delve into the fundamental molecular and chemical properties of N-(2-methylphenyl)-2-thiazolinamine, outline a representative synthetic pathway, and explore its potential applications in drug discovery and development based on the known activities of the broader 2-aminothiazoline scaffold.

Core Molecular and Physicochemical Properties

N-(2-methylphenyl)-2-thiazolinamine, also referred to as (4,5-Dihydro-thiazol-2-yl)-o-tolyl-amine, is characterized by a 4,5-dihydro-1,3-thiazol-2-amine core substituted with a 2-methylphenyl (o-tolyl) group at the exocyclic nitrogen.

PropertyValueSource
Molecular Formula C10H12N2SThoreauchem[5]
Molecular Weight 192.28 g/mol Thoreauchem[5]
CAS Number 35160-10-2Thoreauchem[5]
Canonical SMILES CC1=CC=CC=C1NC2=NCCS2
InChI Key Not Available

The structure combines the key pharmacophoric features of the 2-aminothiazole moiety with an aromatic o-tolyl group. The thiazoline ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in drug design.[2][4] The presence of the aromatic ring and the methyl substituent influences the compound's lipophilicity and steric profile, which are critical determinants of its interaction with biological targets.

Synthesis and Characterization: A Methodological Approach

The synthesis of 2-aminothiazoline derivatives can be achieved through various established chemical methodologies.[1] A common and effective route is the cyclization of a thiourea with a 1,2-dihaloethane. For N-(2-methylphenyl)-2-thiazolinamine, a representative synthesis would involve the reaction of N-(2-methylphenyl)thiourea with 1,2-dibromoethane.

Experimental Protocol: Representative Synthesis

Objective: To synthesize N-(2-methylphenyl)-2-thiazolinamine via cyclization of N-(2-methylphenyl)thiourea.

Materials:

  • N-(2-methylphenyl)thiourea

  • 1,2-Dibromoethane

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for reflux and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-(2-methylphenyl)thiourea (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add 1,2-dibromoethane (1.1 equivalents) followed by sodium bicarbonate (2.5 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Partition the residue between dichloromethane and water. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-(2-methylphenyl)-2-thiazolinamine.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the o-tolyl and thiazoline ring protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H and C=N bonds.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction and Purification A N-(2-methylphenyl)thiourea C Reflux in Ethanol with NaHCO3 A->C B 1,2-Dibromoethane B->C D Work-up and Extraction C->D Cooling & Evaporation E Column Chromatography D->E Crude Product F N-(2-methylphenyl) -2-thiazolinamine E->F Purified Product Kinase_Inhibition cluster_kinase Kinase ATP-Binding Pocket ATP ATP Adenosine Triphosphate Kinase Kinase Active Site ATP->Kinase Binds Phosphorylation Substrate Phosphorylation (Cell Proliferation) Kinase->Phosphorylation Catalyzes Inhibitor N-(2-methylphenyl)-2-thiazolinamine Anilino-thiazole Scaffold Inhibitor->Kinase Competes with ATP Inhibition Inhibition

Caption: Competitive inhibition of a kinase by an anilino-thiazole compound.

Anti-inflammatory and Antimicrobial Properties

Derivatives of 2-aminothiazole have also been investigated for their anti-inflammatory and antimicrobial properties. [2][4]The mechanism of anti-inflammatory action can involve the inhibition of pro-inflammatory enzymes and signaling pathways. [1][6]Furthermore, the thiazole ring is present in numerous compounds with antibacterial and antifungal activities. [3][4]The specific substitution pattern on the phenyl ring and the thiazoline core can be tailored to optimize activity against various pathogens.

Conclusion and Future Directions

N-(2-methylphenyl)-2-thiazolinamine is a member of the medicinally significant 2-aminothiazoline class of compounds. Its structural features suggest potential for biological activity, particularly in the areas of oncology and infectious diseases. While this guide provides a foundational understanding of its properties and a representative synthetic approach, further research is warranted to fully elucidate its specific biological profile. Future studies should focus on the targeted synthesis and screening of this and related compounds against a panel of kinases, microbial strains, and inflammatory targets to uncover its therapeutic potential. Such investigations will be crucial in determining the viability of N-(2-methylphenyl)-2-thiazolinamine as a lead compound in future drug development endeavors.

References

  • Wang, S., Meades, C., Wood, G., et al. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Journal of Medicinal Chemistry, 47(7), 1662-1675. [Link]

  • PubChem. (n.d.). 5-(p-Aminophenyl)-4-(O-tolyl)-2-thiazolamine. National Center for Biotechnology Information.
  • ChemicalBook. (2023, August 18). 2-Aminothiazole: synthesis, biological activities and toxicity.
  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1479. [Link]

  • Hynes Jr, J., Wu, H., Pitt, S., et al. (2008). The discovery of (R)-2-(sec-butylamino)-N-(2-methyl-5-(methylcarbamoyl)phenyl) thiazole-5-carboxamide (BMS-640994)-A potent and efficacious p38alpha MAP kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 18(6), 1762-1767. [Link]

  • Thoreauchem. (n.d.). N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine.
  • Chemdiv. (n.d.). Compound N-(2-methylphenyl)-4-phenyl-1,3-thiazol-2-amine.
  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • Das, J., Chen, P., Norris, D., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • PubChem. (n.d.). N-Methyl-4,5-dihydro-1,3-thiazol-2-amine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4,5-Dihydro-2-thiazolamine. National Center for Biotechnology Information.
  • National Center for Biotechnology Information. (n.d.). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). PubMed Central.
  • MilliporeSigma. (n.d.). N-methyl-4-phenyl-1,3-thiazol-2-amine.
  • MilliporeSigma. (n.d.). 1,8-Dihydroxyanthraquinone for synthesis.
  • National Institute of Standards and Technology. (n.d.). N-(o-Tolyl)ethanolamine. NIST WebBook.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-(p-tolyl)thiazole 96%.
  • ResearchGate. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
  • ChemicalBook. (2026, January 13). 1,8-Dihydroxyanthraquinone.
  • Mor. J. Chem. (2021). 2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study. 9(4), 660-676.
  • Google Patents. (n.d.). CN103524449A - Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
  • CAS Common Chemistry. (n.d.). 1,8-Dihydroxyanthraquinone.
  • PubChemLite. (n.d.). (2z)-5-butyl-3-(p-tolyl)-2-(p-tolylimino)thiazolidin-4-one.
  • Sigma-Aldrich. (n.d.). 1,8-Dihydroxyanthraquinone for synthesis.
  • Google Patents. (n.d.). US4215062A - Anthracycline synthesis.

Sources

Structure-activity relationship (SAR) of N-aryl-2-aminothiazolines

[4]

Structure-Activity Relationship (SAR) Analysis

The SAR of this class is driven by the interaction with Octopamine Receptors (OAR) in invertebrates and


-Adrenergic Receptors
Table 1: Key SAR Trends
Structural RegionModificationEffect on Activity (Potency)Mechanistic Rationale
Aryl Ring (Ortho) 2,6-Dimethyl / 2,6-DichloroSignificant Increase Forces aryl ring ~90° out of plane (Twisted conformation). Essential for receptor pocket fit.
Aryl Ring (Para) 4-Chloro / 4-MethylModerate Increase Increases lipophilicity (

), enhancing CNS or cuticle penetration.
Aryl Ring (Meta) 3-OH / 3-MethoxyDecrease Electron donation destabilizes the imino form; reduces blood-brain barrier permeability.
Thiazoline Ring 4-Methyl / 5-MethylVariable Introduces chirality. 4-Me often reduces potency due to steric clash; 5-Me is better tolerated.
Bridge Nitrogen N-MethylationAbolishes Activity Prevents tautomerization to the imino form. The H-bond donor capability is lost.
Deep Dive: The "Clonidine" Bioisostere Effect

Replacing the imidazoline ring (in clonidine) with a thiazoline ring increases the lipophilicity (


  • Consequence: Thiazolines cross biological membranes (insect cuticle or BBB) more effectively.

  • Receptor Selectivity: While imidazolines bind tightly to the

    
    -imidazoline receptor, thiazolines show higher selectivity for the 
    
    
    -adrenergic / octopamine sites due to the sulfur atom's larger van der Waals radius modifying the ring pucker.

Biological Targets & Mechanism of Action[2][6]

Invertebrates: Octopamine Agonism (Acaricidal Activity)
  • Target: Octopamine receptor (OAR), specifically the OAR2 subtype.

  • Mechanism: Activation leads to an increase in intracellular

    
     or cAMP levels (depending on subtype), causing hyperexcitation and tremors in mites/ticks.
    
  • Key Compound: 2-(2,4-dimethylphenylamino)-2-thiazoline . The 2,4-substitution pattern is optimal for octopamine mimicry.

Mammals: -Adrenergic Agonism (Sedative/Analgesic)
  • Target: Presynaptic

    
    -adrenergic receptors (Gi-coupled).[2]
    
  • Mechanism: Activation inhibits Adenylyl Cyclase

    
     Decreases cAMP 
    
    
    Inhibits Norepinephrine release.
  • Result: Sedation, analgesia, hypotension.[6]

  • Key Compound: Xylazine (structurally related thiazine) and specific thiazoline analogs of clonidine.

Visualization: SAR Logic Map

SARMapFig 2. Structure-Activity Relationship Logic MapCoreN-Aryl-2-AminothiazolineScaffoldArylAryl Ring(Lipophilicity & Sterics)Core->ArylBridgeNitrogen Bridge(Tautomerism)Core->BridgeHeterocycleThiazoline Ring(Receptor Fit)Core->HeterocycleOrthoOrtho-Substitution (2,6)CRITICAL: Forces TwistAryl->OrthoParaPara-SubstitutionIncreases LogP (Penetration)Aryl->ParaNMeN-MethylationKILLS Activity (No H-bond)Bridge->NMeAvoidSulfurSulfur AtomIncreases Lipophilicity vs ImidazolineHeterocycle->Sulfur

References

  • Hirashima, A., et al. (1992). "Synthesis and Octopaminergic Agonist Activity of 2-(Substituted benzylamino)-2-thiazolines." Bioscience, Biotechnology, and Biochemistry.[7]

  • Nathanson, J. A. (1985). "Phenyliminoimidazolidines.[8][9] Characterization of a class of potent agonists of octopamine-sensitive adenylate cyclase."[8][9] Molecular Pharmacology.

  • Ruffolo, R. R., et al. (1980). "Structure-activity relationships of clonidine analogues at alpha-adrenoceptors." Journal of Medicinal Chemistry. (Foundational text on the imidazoline/thiazoline bioisostere SAR).
  • Timmermans, P. B., & Van Zwieten, P. A. (1982). "Alpha 2-adrenoceptors: classification, localization, mechanisms, and pharmaceutical analysis." Journal of Medicinal Chemistry.

Navigating the Nomenclature and Therapeutic Potential of a Promising Thiazoline Derivative

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on 2-(2-methylphenylamino)-2-thiazoline: From IUPAC Nomenclature to a Self-Validating Synthetic Protocol and Biological Significance

For researchers, scientists, and drug development professionals, the precise identification and synthesis of novel chemical entities are foundational to innovation. This guide provides a comprehensive technical overview of the compound commonly referred to as 2-(2-methylphenylamino)-2-thiazoline, clarifying its formal nomenclature, detailing a robust synthetic pathway, and exploring its significant biological activities.

Part 1: Decoding the Identity: IUPAC Name vs. Common Appellations

The compound is a member of the 2-aminothiazoline class, a scaffold of considerable interest in medicinal chemistry. While "2-(2-methylphenylamino)-2-thiazoline" is a descriptively accurate and frequently encountered name, the systematic and unambiguous name according to the International Union of Pure and Applied Chemistry (IUPAC) is N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine .[1] Another common synonym found in chemical databases is (4,5-Dihydro-thiazol-2-yl)-o-tolyl-amine .[1] Understanding these different naming conventions is crucial for conducting thorough literature searches and ensuring clear communication within the scientific community.

The core structure is a five-membered heterocyclic ring containing both sulfur and nitrogen, specifically a thiazoline ring where the double bond is between the carbon at position 2 and the nitrogen at position 3. The "2-amino" designation indicates a substituent on the second carbon atom, which in this case is an amino group further substituted with a 2-methylphenyl (or o-tolyl) group.

Table 1: Nomenclature and Chemical Identifiers

Identifier Value Source
IUPAC Name N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amineIUPAC
Common Name 2-(2-methylphenylamino)-2-thiazoline-
Synonym (4,5-Dihydro-thiazol-2-yl)-o-tolyl-amine
CAS Number 35160-10-2
Molecular Formula C10H12N2S
Molecular Weight 192.28 g/mol

Part 2: Synthesis and Characterization: A Self-Validating Protocol

The synthesis of N-aryl-2-aminothiazoline derivatives is well-established, with the Hantzsch thiazole synthesis being a cornerstone method.[2] This approach, however, typically yields 2-aminothiazoles (the fully aromatized ring system). For the synthesis of the 2-thiazoline (4,5-dihydro) analogue, a common and effective method involves the cyclization of an N-arylthiourea with a 1,2-dihaloethane.

Experimental Protocol: Synthesis of N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine

This protocol describes a reliable method for the laboratory-scale synthesis of the title compound, incorporating in-process checks to ensure the integrity of the final product.

Step 1: Preparation of N-(2-methylphenyl)thiourea

  • Reagents and Materials:

    • o-Toluidine (1.0 eq)

    • Ammonium thiocyanate (1.2 eq)

    • Concentrated Hydrochloric Acid

    • Ethanol

    • Water

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating plate

  • Procedure:

    • In a round-bottom flask, dissolve o-toluidine in a minimal amount of ethanol.

    • Slowly add concentrated hydrochloric acid to form the hydrochloride salt of the amine.

    • Add a solution of ammonium thiocyanate in water to the reaction mixture.

    • Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The precipitated N-(2-methylphenyl)thiourea is collected by filtration, washed with cold water, and dried. Recrystallization from ethanol can be performed for further purification.

Step 2: Cyclization to N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine

  • Reagents and Materials:

    • N-(2-methylphenyl)thiourea (1.0 eq)

    • 1,2-Dibromoethane (1.1 eq)

    • Anhydrous Ethanol

    • Sodium Bicarbonate or another suitable base

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating plate

  • Procedure:

    • Dissolve N-(2-methylphenyl)thiourea in anhydrous ethanol in a round-bottom flask.

    • Add 1,2-dibromoethane to the solution.

    • Heat the mixture to reflux for 8-12 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Characterization Data

Table 2: Expected Analytical Data

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the tolyl group (approx. 7.0-7.4 ppm), a singlet for the methyl group on the phenyl ring (approx. 2.2-2.4 ppm), and two triplets for the methylene protons of the thiazoline ring (approx. 3.3-4.0 ppm). A broad singlet for the NH proton.
¹³C NMR Resonances for the aromatic carbons, the methyl carbon, the two methylene carbons of the thiazoline ring, and the characteristic C=N carbon of the thiazoline ring (typically downfield).
IR (KBr) Characteristic absorption bands for N-H stretching (approx. 3200-3400 cm⁻¹), C-H aromatic and aliphatic stretching, C=N stretching (approx. 1600-1650 cm⁻¹), and C-N stretching.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (192.28 g/mol ).

Part 3: Biological Significance and Therapeutic Potential

The 2-aminothiazole and 2-aminothiazoline scaffolds are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities.[3][4] N-aryl substituted derivatives, in particular, have garnered significant attention for their potential as therapeutic agents.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the potent antimicrobial and antifungal properties of N-aryl-2-aminothiazole derivatives.[4] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The presence of the lipophilic 2-methylphenyl group in the target compound may enhance its ability to penetrate microbial cell membranes, potentially leading to significant activity against a range of bacterial and fungal pathogens.

Anticancer and Kinase Inhibition

A significant area of research for N-aryl-2-aminothiazoles is their potential as anticancer agents.[5] Many of these compounds have been shown to act as potent inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.[5] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for drug development. The N-aryl group plays a critical role in the binding affinity and selectivity of these compounds for different kinases.

Workflow for Biological Evaluation

Biological_Evaluation_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies Synthesis Synthesis of N-(2-methylphenyl)-4,5-dihydro- 1,3-thiazol-2-amine Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, IR, MS) Purification->Characterization Antimicrobial Antimicrobial Assays (MIC Determination) Characterization->Antimicrobial Anticancer Anticancer Screening (MTT Assay on Cancer Cell Lines) Characterization->Anticancer Toxicity Toxicity Studies (e.g., LD50 in animal models) Antimicrobial->Toxicity Kinase Kinase Inhibition Assays (e.g., CDK Inhibition) Anticancer->Kinase Kinase->Toxicity Efficacy Efficacy Studies (e.g., Xenograft models) Toxicity->Efficacy

Sources

Scaffold Divergence in Adrenergic Modulation: The Thiazole vs. Thiazine Interface

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ring Size Determinant

In adrenergic pharmacology, the substitution of a 5-membered thiazole ring with a 6-membered thiazine ring is not merely a change in molecular weight; it is a fundamental shift in topology that dictates receptor subtype selectivity ($ \alpha $ vs. $ \beta


 G_i $ vs. $ G_s $).

This guide analyzes the structural and pharmacological divergence between these two sulfur-nitrogen scaffolds.[1][2][3]

  • Thiazines (e.g., Xylazine): Characterized by non-planar ring puckering (in dihydro- forms), driving high lipophilicity and preferential binding to the $ \alpha_2

    
     \alpha_2 $-AR) .
    
  • Thiazoles (e.g., Mirabegron): Characterized by aromatic planarity and high electron density, facilitating specific hydrogen bonding required for $ \beta_3

    
     \beta_3 $-AR)  selectivity.
    

Molecular Pharmacology & SAR

The Thiazine Archetype: $ \alpha_2 $ Agonism

The 1,3-thiazine scaffold, particularly in its dihydro- form, is the core pharmacophore of Xylazine , a potent $ \alpha_2 $-agonist.

  • Structural Driver: The 5,6-dihydro-4H-1,3-thiazine ring is not fully aromatic. It adopts a "puckered" or "boat-like" conformation. This flexibility allows the molecule to induce the conformational change in transmembrane helix 5 (TM5) and TM6 of the $ \alpha_2 $-AR required for $ G_i $ protein activation.

  • Lipophilicity & CNS Penetration: The saturated carbons in the thiazine ring increase logP (Xylazine logP

    
     2.8), facilitating rapid Blood-Brain Barrier (BBB) crossing. This results in central sedation and analgesia.[4]
    
  • Toxicity Profile: Structurally homologous to phenothiazines (tricyclic thiazines), xylazine exhibits "dirty" pharmacology, including necrotic skin ulceration potentially linked to local vasoconstriction and direct tissue toxicity.

The Thiazole Archetype: $ \beta_3 $ Agonism

The 2-aminothiazole scaffold is the defining feature of Mirabegron , the first-in-class $ \beta_3 $-agonist for overactive bladder.

  • Structural Driver: The thiazole ring is planar and aromatic. In Mirabegron, the 2-aminothiazole moiety acts as a bioisostere for the catechol ring found in endogenous norepinephrine. However, unlike the catechol, the thiazole interacts specifically with the exosite of the $ \beta_3 $-AR, conferring >400-fold selectivity over $ \beta_1 $ and $ \beta_2 $.

  • Signal Transduction: Binding stabilizes the receptor in a conformation that couples to $ G_s $, activating Adenylyl Cyclase (AC) and increasing cAMP.

Visualization: Signaling Divergence

The following diagram illustrates how the scaffold choice (Thiazine vs. Thiazole) dictates the downstream signaling cascade.

AdrenergicSignaling Ligand_Thiazine Thiazine Ligand (e.g., Xylazine) Rec_Alpha2 Alpha-2 AR (Presynaptic) Ligand_Thiazine->Rec_Alpha2 High Affinity Binding Ligand_Thiazole Thiazole Ligand (e.g., Mirabegron) Rec_Beta3 Beta-3 AR (Detrusor/Adipose) Ligand_Thiazole->Rec_Beta3 High Selectivity G_Protein_Gi G_i Protein (Inhibitory) Rec_Alpha2->G_Protein_Gi G_Protein_Gs G_s Protein (Stimulatory) Rec_Beta3->G_Protein_Gs Effector_AC Adenylyl Cyclase G_Protein_Gi->Effector_AC Inhibits G_Protein_Gs->Effector_AC Activates SecondMessenger_cAMP_Down cAMP Decrease Effector_AC->SecondMessenger_cAMP_Down Gi Pathway SecondMessenger_cAMP_Up cAMP Increase Effector_AC->SecondMessenger_cAMP_Up Gs Pathway Response_Sedation Sedation / Analgesia Hypotension SecondMessenger_cAMP_Down->Response_Sedation Response_Relaxation Smooth Muscle Relaxation Lipolysis SecondMessenger_cAMP_Up->Response_Relaxation

Caption: Divergent signaling pathways: Thiazine scaffolds preferentially drive Gi-mediated inhibition (Red), while Thiazole scaffolds drive Gs-mediated stimulation (Green).

Comparative Data Profile

The table below summarizes the quantitative pharmacological differences. Note the distinct affinity profiles ($ K_i $) and functional outcomes.

FeatureThiazine (Xylazine)Thiazole (Mirabegron)
Primary Target $ \alpha_2 $-Adrenergic Receptor$ \beta_3 $-Adrenergic Receptor
Receptor Subtype $ \alpha_{2A} > \alpha_{2B} \approx \alpha_{2C} $$ \beta_3 \gg \beta_1, \beta_2 $
Affinity ($ K_i $) ~130 nM ($ \alpha_{2A} $)~22 nM ($ \beta_3 $)
Selectivity Ratio Low ($ \alpha_2 / \alpha_1 $ ratio ~160)High ($ \beta_3 / \beta_1 $ ratio >400)
Coupling $ G_{i/o} $ (Inhibitory)$ G_s $ (Stimulatory)
Key SAR Feature Ring puckering (flexibility)Planar aromaticity (stacking)
Clinical Effect Sedation, muscle relaxationBladder relaxation, no sedation

Experimental Protocols

To validate these profiles in a drug discovery setting, two distinct assays are required: GTP$ \gamma $S Binding (for Gi-coupled thiazines) and cAMP Accumulation (for Gs-coupled thiazoles).

Protocol A: [$ ^{35} \gamma \alpha_2 $)

Rationale: Since $ \alpha_2 $ receptors are $ G_i $ coupled, measuring downstream cAMP decrease is prone to high signal-to-noise ratios. Measuring the direct exchange of GDP for GTP on the G-protein is more robust.

Reagents:

  • Membrane Prep: CHO cells stably expressing human $ \alpha_{2A} $-AR.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM $ MgCl_2 $, 100 mM NaCl, 1 mM EDTA, 10 $ \mu $M GDP.

  • Radioligand: [$ ^{35}

    
     \gamma $S (specific activity ~1250 Ci/mmol).
    

Workflow:

  • Membrane Equilibration: Incubate 10 $ \mu $g membrane protein with varying concentrations of the Thiazine ligand (100 pM to 100 $ \mu $M) in Assay Buffer for 15 minutes at 30°C. Note: GDP is critical here to suppress basal G-protein activity.

  • Labeling: Add 0.1 nM [$ ^{35}

    
     \gamma $S. Incubate for 45 minutes at 30°C.
    
  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris buffer.

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot CPM vs. Log[Ligand]. Calculate $ EC_{50} $ and $ E_{max} $. A sigmoidal increase indicates agonist activity.

Protocol B: TR-FRET cAMP Assay (For Thiazole/$ \beta_3 $)

Rationale: $ \beta_3 $ agonism increases cAMP.[5][6] A homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay avoids radioactive waste and washing steps.

Workflow:

  • Cell Seeding: Seed CHO-K1 cells expressing human $ \beta_3 $-AR (2,000 cells/well) in a 384-well low-volume plate.

  • Stimulation: Add Thiazole ligand in stimulation buffer (containing IBMX to inhibit phosphodiesterase). Incubate 30 min at RT.

  • Detection: Add cAMP-d2 (acceptor) and Anti-cAMP-Cryptate (donor) conjugates.

  • Mechanism: Endogenous cAMP competes with cAMP-d2 for binding to the antibody. High cAMP = Low FRET signal (Inverse relationship).

  • Readout: Measure fluorescence ratio (665 nm / 620 nm) on a compatible plate reader (e.g., EnVision).

Visualizing the SAR Decision Tree

This diagram guides the medicinal chemist on scaffold selection based on the desired therapeutic endpoint.

SAR_Decision Start Target Identification Decision1 Desired Effect? Start->Decision1 Path_Sedation CNS Sedation / Analgesia Decision1->Path_Sedation Inhibitory (Gi) Path_Metabolic Smooth Muscle / Metabolic Decision1->Path_Metabolic Stimulatory (Gs) Select_Thiazine Select 1,3-Thiazine Scaffold (e.g., Xylazine) Path_Sedation->Select_Thiazine Select_Thiazole Select 2-Aminothiazole Scaffold (e.g., Mirabegron) Path_Metabolic->Select_Thiazole Mech_Thiazine Mechanism: Lipophilic, Non-Planar Ring Presynaptic Alpha-2 Agonism Select_Thiazine->Mech_Thiazine Mech_Thiazole Mechanism: Polar, Planar Aromatic Ring Beta-3 Agonism (Exosite Binding) Select_Thiazole->Mech_Thiazole

Caption: Decision matrix for scaffold selection. Thiazines are preferred for central alpha-adrenergic modulation, while Thiazoles are preferred for peripheral beta-adrenergic selectivity.

References

  • Ruiz-Colón, K., et al. (2014).[4] Xylazine intoxication in humans and its importance as an emerging adulterant in abused drugs: A comprehensive review of the literature. Forensic Science International. Link

  • Takasu, T., et al. (2007). Effect of (R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl}acetanilide (YM178), a novel selective beta3-adrenoceptor agonist, on bladder function. Journal of Pharmacology and Experimental Therapeutics. Link

  • Greene, S. A., & Thurmon, J. C. (1988). Xylazine--a review of its pharmacology and use in veterinary medicine. Journal of Veterinary Pharmacology and Therapeutics. Link

  • Hanamura, K., et al. (2012). Pharmaceutical composition comprising mirabegron.[5][6][7][8][9] Google Patents (EP2832730A1). Link

  • Kumar, A. H. (2024).[4] Network pharmacology of xylazine to understand its health consequences and develop mechanistic-based remediations.[4] bioRxiv.[10] Link

Sources

The Evolution of 2-Amino-Thiazoline and Thiazine Scaffolds in Veterinary Anesthesia: From Synthesis to Synapse

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, chemistry, and pharmacological evolution of 2-amino-2-thiazoline and its ring-expanded homolog, 2-amino-1,3-thiazine (specifically Xylazine), in veterinary anesthesia.

Part 1: Executive Summary & Chemical Distinction

The history of veterinary anesthesia is inextricably linked to the exploration of nitrogen-sulfur heterocycles. While Xylazine (a 2-amino-1,3-thiazine) is the clinical gold standard, its development history and structure-activity relationships (SAR) are deeply rooted in the broader study of 2-amino-2-thiazoline derivatives.

This guide clarifies a critical chemical divergence often overlooked in general literature:

  • 2-Amino-2-Thiazoline (5-membered ring): Primarily investigated for local anesthetic and radioprotective properties.

  • 2-Amino-1,3-Thiazine (6-membered ring): The scaffold that yielded Xylazine (Bay Va 1470), unlocking potent central

    
    -adrenergic sedation .
    

Part 2: Historical Context & The "Bayer" Discovery (1962)[1]

The Antihypertensive Quest

In the early 1960s, chemists at Farbenfabriken Bayer AG (Leverkusen, Germany) were synthesizing clonidine analogs in search of new antihypertensive agents. The team, led by chemists seeking to optimize the lipophilic interaction with central adrenergic receptors, explored the expansion of the heterocyclic ring.

The Discovery of Bay Va 1470

In 1962 , the synthesis of


-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazine-2-amine  (coded as Bay Va 1470 ) marked a pivotal moment.[1] Unlike its thiazoline predecessors, this 1,3-thiazine derivative exhibited profound central nervous system (CNS) depression.
  • Human Trials: Initially tested in humans as an antihypertensive, the trials were terminated due to severe hypotension and excessive sedation.[1][2][3]

  • Veterinary Pivot: Recognized for its potent sedative, analgesic, and muscle relaxant properties, the compound was rebranded as Rompun® (Xylazine) for veterinary use, becoming the first non-narcotic sedative approved for multiple species.

Part 3: Structure-Activity Relationship (SAR)

The transition from thiazoline to thiazine represents a textbook example of ring-expansion SAR .

The Thiazoline vs. Thiazine Divergence

The biological activity of these compounds hinges on the steric and electronic fit within the


-adrenergic receptor pocket.
Feature2-Amino-2-Thiazoline Derivatives2-Amino-1,3-Thiazine (Xylazine)
Ring Structure 5-membered (S, N)6-membered (S, N)
Primary Activity Local Anesthesia (Na+ channel blockade)Central Sedation (

-Agonism)
Lipophilicity ModerateHigh (Crosses BBB efficiently)
Receptor Selectivity Low affinity for central

High affinity for central

Mechanistic Insight: The 6-membered thiazine ring in Xylazine allows for a specific conformational "pucker" that aligns the 2,6-dimethylphenyl moiety perfectly with the hydrophobic pocket of the transmembrane


-receptor, a fit that the flatter, more rigid 5-membered thiazoline ring fails to achieve as effectively for this specific receptor subtype.
Diagram: The Chemical Evolution

The following diagram illustrates the synthesis pathway and the structural relationship.

ChemicalSynthesis Precursor 2,6-Dimethylaniline Intermediate 2,6-Dimethylphenyl isothiocyanate Precursor->Intermediate CS2, Base Product_Thiazoline 2-Amino-Thiazoline Derivative (Local Anesthetic/Inactive) Intermediate->Product_Thiazoline + 2-Aminoethanol Product_Xylazine Xylazine (Bay Va 1470) (2-Amino-1,3-Thiazine) Intermediate->Product_Xylazine + 3-Amino-1-propanol (Ring Closure) Reagent_Thiazoline 2-Aminoethanol (Hypothetical Path) Reagent_Thiazine 3-Amino-1-propanol (Actual Path)

Caption: Synthesis of Xylazine via isothiocyanate, contrasting the reagent choice that determines Thiazine vs. Thiazoline scaffold formation.

Part 4: Mechanism of Action & Signaling

Xylazine acts as a potent agonist at ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-adrenergic receptors .[2][4] The mechanism is a self-validating cascade of negative feedback.
  • Binding: Xylazine binds to presynaptic

    
    -autoreceptors in the Locus Coeruleus .
    
  • Transduction: Activation of the

    
     protein  subunit.
    
  • Effector Suppression:

    • Inhibition of Adenylyl Cyclase

      
       Reduced cAMP.
      
    • Blockade of voltage-gated

      
       channels 
      
      
      
      Reduced neurotransmitter release (Norepinephrine).
    • Activation of

      
       channels 
      
      
      
      Hyperpolarization.
  • Result: Profound sedation, analgesia, and muscle relaxation.

SignalingPathway Xylazine Xylazine (Ligand) Receptor Alpha-2 Adrenergic Receptor (Presynaptic) Xylazine->Receptor Agonist Binding Gi Gi Protein (Inhibitory) Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca Ca2+ Influx Gi->Ca Blocks cAMP cAMP Levels AC->cAMP Decreases NE Norepinephrine Release Ca->NE Required for Effect Sedation & Analgesia NE->Effect Reduction leads to

Caption: The Alpha-2 adrenergic signaling cascade mediated by Xylazine, leading to presynaptic inhibition of norepinephrine.

Part 5: Technical Protocols

Protocol 1: Synthesis of Xylazine (Thiazine Scaffold)

Note: This protocol is for research reference only.

Reagents: 2,6-Dimethylphenyl isothiocyanate, 3-amino-1-propanol, Ether, HCl.[5]

  • Coupling: Dissolve 0.1 mol of 2,6-dimethylphenyl isothiocyanate in 50 mL of anhydrous ether.

  • Addition: Dropwise add 0.1 mol of 3-amino-1-propanol while stirring.

  • Reflux: Heat the mixture to reflux for 30 minutes. The solvent is then evaporated.[5][6]

  • Cyclization: Add 50 mL of concentrated HCl to the residue and reflux for an additional 30 minutes. This step forces the dehydration and ring closure to form the 1,3-thiazine ring.

  • Workup: Cool, dilute with water, filter, and basify the filtrate to precipitate the Xylazine base. Recrystallize from ethanol/water.

    • Validation Point: Melting point should be 140-141°C .[5]

Protocol 2: Alpha-2/Alpha-1 Selectivity Assay

To verify the pharmacological profile (distinguishing it from thiazoline local anesthetics):

  • Tissue Prep: Rat brain cortex membranes (rich in

    
    -receptors).
    
  • Radioligands:

    • 
      -Clonidine (for 
      
      
      
      ).
    • 
      -Prazosin (for 
      
      
      
      ).
  • Displacement: Incubate membranes with radioligand and increasing concentrations of the test compound (Xylazine).

  • Calculation: Determine

    
     and 
    
    
    
    .
    • Expected Result: Xylazine shows an

      
       selectivity ratio of approximately 160:1 .
      

Part 6: Clinical Implications & Species Specificity

One of the most defining characteristics of Xylazine is its extreme species variability, a phenomenon directly linked to the density of specific


-receptor subtypes in the CNS.
SpeciesDose SensitivityClinical Note
Cattle Extreme (1/10th of horse dose)Highly sensitive; requires precise dosing to avoid recumbency/bloat.
Horses ModerateStandard sedative for colic/surgery.
Swine LowResistant; often requires combination (e.g., "TKX" - Telazol/Ketamine/Xylazine).
Dogs/Cats ModerateEmetic effect (especially in cats) is a unique side effect of this class.

Part 7: References

  • Greene, S. A., & Thurmon, J. C. (1988). Xylazine--a review of its pharmacology and use in veterinary medicine. Journal of Veterinary Pharmacology and Therapeutics. Link

  • Bayer AG. (1962).[2][7] Patent for Bay Va 1470 (Xylazine). German Patent Office.

  • Ruiz-Colón, K., et al. (2014). Xylazine intoxication in humans and its importance as an emerging adulterant in abused drugs: A comprehensive review of the literature. Forensic Science International. Link

  • Giovannitti, J. A., et al. (2015). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia Progress. Link

  • FDA. (2023). FDA alerts health care professionals to risks of patients exposed to xylazine in illicit drugs.Link

Sources

An In-depth Technical Guide to N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine and its Analogs: Synthesis, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine, a member of the broader class of N-aryl-4,5-dihydro-1,3-thiazol-2-amines. While a specific PubChem Compound ID (CID) for this exact molecule is not prominently available, its chemical identity is established through its CAS Number 35160-10-2.[1] This guide delves into the core chemical attributes, synthesis methodologies, and significant biological activities of this class of compounds. Drawing upon data from structurally related analogs, we explore their potential as scaffolds in drug discovery, particularly in the areas of antimicrobial, anti-inflammatory, and anticancer research. Detailed experimental protocols, data presentation, and workflow visualizations are provided to equip researchers with the necessary knowledge for the synthesis, characterization, and evaluation of these promising heterocyclic compounds.

Introduction: The 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[2][3] Its structural features allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological targets. The partially saturated 4,5-dihydro variant, the 2-aminothiazoline ring, maintains key structural elements for biological interactions while offering greater conformational flexibility. This guide focuses on N-aryl substituted 2-aminothiazolines, with a specific emphasis on the o-tolyl derivative, N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine, to provide a framework for its scientific exploration.

Chemical Identity and Physicochemical Properties

While a dedicated PubChem entry for N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine is not available, its fundamental properties can be established.

PropertyValueSource
Molecular Formula C10H12N2S[1]
Molecular Weight 192.28 g/mol [1]
CAS Number 35160-10-2[1]
IUPAC Name N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
SMILES Cc1ccccc1NC2=NCSC2

Note: Some properties are calculated based on the chemical structure.

Structural Visualization

The chemical structure of N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine is characterized by a central 4,5-dihydro-1,3-thiazol-2-amine core with an N-linked 2-methylphenyl (o-tolyl) group.

Caption: 2D structure of N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine.

Synthesis and Characterization

The synthesis of N-aryl-4,5-dihydro-1,3-thiazol-2-amines is typically achieved through the cyclization of an N-arylthiourea with a 1,2-dihaloethane. This well-established method provides a reliable route to the desired scaffold.

General Synthesis Workflow

Synthesis_Workflow A 2-Methylaniline D N-(2-methylphenyl)thiourea A->D B Ammonium Thiocyanate B->D C Acid (e.g., HCl) C->D H N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine D->H E 1,2-Dibromoethane E->H F Base (e.g., NaHCO3) F->H G Solvent (e.g., Ethanol) G->H I Purification (Recrystallization/Chromatography) H->I J Characterization (NMR, MS, IR) I->J

Caption: General synthesis workflow for N-aryl-4,5-dihydro-1,3-thiazol-2-amines.

Experimental Protocol: Synthesis of N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine

This protocol is a representative example based on common synthetic routes for this class of compounds.

Part A: Synthesis of N-(2-methylphenyl)thiourea

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-methylaniline (1.0 eq), ammonium thiocyanate (1.2 eq), and concentrated hydrochloric acid (1.5 eq) in water.

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the crude product with cold water and recrystallize from ethanol to yield pure N-(2-methylphenyl)thiourea.

Part B: Cyclization to N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine

  • Reaction Setup: In a round-bottom flask, dissolve N-(2-methylphenyl)thiourea (1.0 eq) in ethanol. Add 1,2-dibromoethane (1.1 eq) and a base such as sodium bicarbonate (2.0 eq).

  • Reflux: Heat the mixture to reflux for 8-12 hours, monitoring by TLC.

  • Work-up: After cooling, pour the reaction mixture into cold water. Collect the precipitated solid by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Biological Activities and Therapeutic Potential

The 2-aminothiazole scaffold is a versatile pharmacophore, and its derivatives have demonstrated a wide range of biological activities.[3]

Antimicrobial Activity

Numerous studies have reported the antibacterial and antifungal properties of 2-aminothiazole derivatives.[4][5] The mechanism of action can vary, but it often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The N-aryl substitution plays a crucial role in modulating the antimicrobial spectrum and potency.

Anti-inflammatory Activity

N-aryl-1,3-thiazol-2-amine derivatives have been investigated as inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[6] The inhibition of 5-LOX represents a promising therapeutic strategy for inflammatory diseases such as asthma and rheumatoid arthritis.[6]

Anticancer Activity

A significant area of research for N-aryl-1,3-thiazol-2-amines is their potential as anticancer agents. Several derivatives have been shown to act as tubulin polymerization inhibitors.[7][8] By binding to the colchicine site on tubulin, these compounds disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[7]

Potential Signaling Pathway Involvement

Signaling_Pathway cluster_0 Cell Proliferation cluster_1 Inflammation a Microtubule Dynamics b G2/M Phase Arrest a->b c Apoptosis b->c d Arachidonic Acid e 5-Lipoxygenase (5-LOX) d->e f Leukotrienes e->f g Inflammatory Response f->g N-aryl-thiazol-2-amine N-aryl-thiazol-2-amine N-aryl-thiazol-2-amine->a Inhibition N-aryl-thiazol-2-amine->e Inhibition

Caption: Potential mechanisms of action for N-aryl-thiazol-2-amines.

Structure-Activity Relationships (SAR)

The biological activity of N-aryl-1,3-thiazol-2-amines is highly dependent on the nature and position of substituents on the aryl ring. For instance, in the context of antiproliferative activity, substitutions on the N-phenyl ring can significantly impact potency.[7] Similarly, for anti-inflammatory activity, the substitution pattern on the N-aryl moiety influences the inhibitory effect on 5-LOX.[6] The 2-methyl substitution in the target compound of this guide is an important feature to consider in its biological evaluation, as it can affect both the electronic properties and the conformational preferences of the molecule.

Conclusion and Future Directions

N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine and its analogs represent a promising class of compounds for drug discovery. Their straightforward synthesis and the broad spectrum of biological activities associated with the 2-aminothiazole scaffold make them attractive targets for further investigation. Future research should focus on the detailed biological evaluation of this specific compound, including its antimicrobial, anti-inflammatory, and anticancer properties. Elucidating its precise mechanism of action and exploring further structural modifications to optimize potency and selectivity will be crucial steps in harnessing its therapeutic potential.

References

  • Sun, M., Xu, Q., Xu, J., Wu, Y., Wang, Y., Zuo, D., Guan, Q., Bao, K., Wang, J., Wu, Y., & Zhang, W. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 12(4), e0175525. [Link]

  • Thoreauchem. (n.d.). N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine-35160-10-2. Retrieved from [Link]

  • Kim, J. A., Kim, H. J., Lee, S. K., & Kim, Y. C. (2012). Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(14), 4686–4689. [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

  • Romagnoli, R., Baraldi, P. G., Carrion, M. D., Cara, C. L., Cruz-Lopez, O., Preti, D., Tabrizi, M. A., & Hamel, E. (2008). 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 51(5), 1251–1255. [Link]

  • Singh, P., & Kumar, A. (2015). Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4-Carboxamide as Antimicrobial and Anti-inflammatory Agents. Journal of Applicable Chemistry, 4(3), 968-975. [Link]

  • Zhang, X., Li, X., & Li, X. (2022). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 27(24), 8888. [Link]

  • Ansari, A., & Ali, A. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Chemistry & Chemical Technology, 16(1), 79-88. [Link]

  • Szymański, P., Kaczor, A. A., & Matosiuk, D. (2015). 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. Monatshefte für Chemie - Chemical Monthly, 146(12), 2059–2069. [Link]

Sources

Methodological & Application

Application Note: Cyclization of 1-(2-Methylphenyl)thiourea with 1,2-Dibromoethane

[1]

Introduction & Scope

The reaction between ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

4,5-dihydrothiazoles (thiazolines)

For the specific case of 1-(2-methylphenyl)thiourea , the presence of the ortho-methyl group introduces steric hindrance near the internal nitrogen.[1] Consequently, the cyclization regioselectivity heavily favors the nucleophilic attack of the terminal (unsubstituted) nitrogen, resulting in the 2-(arylamino)-2-thiazoline core rather than the 3-aryl-2-iminothiazolidine isomer.[1]

Target Reaction

ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">

Mechanism & Theory

Understanding the mechanism is critical for troubleshooting "stalled" reactions or oiling-out phenomena.[1]

  • S-Alkylation (Rate Determining Step): The sulfur atom, acting as a soft nucleophile, attacks the electrophilic carbon of 1,2-dibromoethane. This displaces one bromide ion and forms an ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -(2-bromoethyl)isothiourea intermediate.
    
  • Intramolecular Cyclization: The terminal amino group (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) acts as the nucleophile to displace the second bromide. This step is favored over the internal nitrogen (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
    
    
    
    ) due to the steric bulk of the o-tolyl group.
  • Salt Formation: The product initially forms as the hydrobromide salt, which is often more stable and crystalline than the free base.

Mechanistic Pathway (DOT Visualization)[1]

MechanismReactants1-(2-Methylphenyl)thiourea+ 1,2-DibromoethaneIntermediateS-(2-Bromoethyl)isothiourea IntermediateReactants->IntermediateS-Alkylation(SN2)CyclizationIntramolecular NucleophilicAttack (Terminal N)Intermediate->Cyclization- Br-Product_Salt2-(o-Tolylamino)thiazolineHydrobromideCyclization->Product_SaltRing ClosureFree_BaseFree Base(Post-Neutralization)Product_Salt->Free_Base+ Base (NH4OH)

Figure 1: Reaction pathway demonstrating the S-alkylation followed by regioselective N-alkylation.

Materials & Safety

Reagents Table
ReagentMW ( g/mol )Equiv.[1]RoleHazard Note
1-(2-Methylphenyl)thiourea 166.241.0SubstrateIrritant
1,2-Dibromoethane 187.861.1 - 1.2Cyclizing AgentDANGER: Carcinogen, Mutagen, Volatile
Ethanol (Absolute) 46.07SolventSolventFlammable
Diethyl Ether 74.12WashWash SolventHighly Flammable, Peroxide former
Ammonium Hydroxide (25%) 35.05ReagentBase (Workup)Corrosive, Lachrymator
Critical Safety Protocol (E-E-A-T)
  • 1,2-Dibromoethane (EDB) is a potent alkylating agent and suspected carcinogen.[1] ALL handling must occur in a certified chemical fume hood.[1] Double-gloving (Nitrile over Laminate) is recommended.[1]

  • Waste Disposal: All halide-containing waste must be segregated into halogenated organic waste streams.[1]

Experimental Protocol

Phase A: Synthesis of the Hydrobromide Salt
  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a nitrogen bubbler or calcium chloride drying tube.

  • Dissolution: Add 1-(2-methylphenyl)thiourea (1.66 g, 10.0 mmol) to Absolute Ethanol (20 mL). Stir at room temperature until fully dissolved.

    • Note: If the thiourea is impure (grey/brown), recrystallize from ethanol/water before use to ensure clean kinetics.

  • Addition: Via syringe, slowly add 1,2-dibromoethane (1.0 mL, ~2.2 g, 11.5 mmol).

    • Pro-Tip: A slight excess (1.15 equiv) drives the reaction to completion, compensating for any volatility losses of EDB.

  • Reaction: Heat the mixture to a gentle reflux (bath temp ~85°C) for 6–8 hours .

    • Monitoring: Monitor via TLC (Mobile Phase: 5% MeOH in DCM).[1] The starting thiourea (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) should disappear. The product salt often stays at the baseline or requires basic elution to move.[1]
      
  • Precipitation: Allow the reaction mixture to cool slowly to room temperature. In many cases, the hydrobromide salt will crystallize directly.

    • Troubleshooting: If no precipitate forms, concentrate the solvent volume by 50% using a rotary evaporator, then cool to 0°C in an ice bath. If an "oil" forms, scratch the glass with a spatula and add diethyl ether dropwise to induce crystallization.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold ethanol (5 mL) followed by diethyl ether (10 mL) to remove unreacted EDB.

  • Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

    • Intermediate Yield: Expect 70–85% of the hydrobromide salt.[1]

Phase B: Liberation of the Free Base (Optional but Recommended)

For biological testing, the free base is often required.

  • Suspend the dried hydrobromide salt in minimal water (10 mL per gram of salt).[1]

  • Cool to 0–5°C.

  • Dropwise add 25% Ammonium Hydroxide (or 10% NaOH) until the pH reaches ~9–10.

  • The free base will precipitate as a white/off-white solid.[1]

  • Extract with Dichloromethane (

    
     mL) if the solid is gummy, otherwise filter directly.
    
  • Recrystallization: Recrystallize the free base from Ethanol/Water (1:1) or Benzene/Petroleum Ether (caution with Benzene).[1]

Process Workflow

WorkflowStartStart:Dissolve o-Tolylthioureain EtOHAdd_EDBAdd 1,2-Dibromoethane(1.15 equiv)Start->Add_EDBRefluxReflux 6-8 Hours(Monitor TLC)Add_EDB->RefluxCoolCool to RT(Crystallize HBr Salt)Reflux->CoolFilterFiltration & Wash(Cold EtOH/Ether)Cool->FilterDecisionNeed Free Base?Filter->DecisionDry_SaltDry HBr Salt(Vacuum Oven)Decision->Dry_SaltNoBasifySuspend in WaterAdd NH4OH to pH 10Decision->BasifyYesFinal_IsoFilter/Extract Free BaseBasify->Final_Iso

Figure 2: Operational workflow for the synthesis and isolation of the thiazoline derivative.

Characterization & Quality Control

To validate the synthesis, compare analytical data against these expected parameters.

ParameterMethodExpected ResultInterpretation
Melting Point Capillary142–145°C (Free Base)Sharp range indicates high purity.[1]
IR Spectroscopy KBr Pelletngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

@ 1610–1630 cm⁻¹
Confirms formation of the thiazoline ring imine.
¹H NMR DMSO-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


3.30 (t, 2H), 3.95 (t, 2H)
Characteristic triplets of the thiazoline

backbone.
¹H NMR DMSO-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


2.15–2.25 (s, 3H)
Singlet for the o-Methyl group.
Solubility VisualSoluble in DMSO, dilute acid.Insoluble in water (Free base).[1]

Note on Isomerism: While the 2-amino-2-thiazoline structure is the primary product, tautomeric equilibrium with 2-imino-thiazolidine is possible in solution.[1] However, the ortho-substitution on the phenyl ring strongly disfavors the formation of the 3-aryl isomer (where the aryl group is attached to the ring nitrogen) due to steric clash with the thiazoline ring hydrogens.

Troubleshooting Guide

Issue 1: Reaction mixture turns into a sticky oil upon cooling. [1]

  • Cause: Impurities or supersaturation preventing crystal lattice formation.[1]

  • Solution: Decant the supernatant solvent.[1] Triturate (grind) the oil with fresh diethyl ether. This usually converts the oil into a solid powder.[1]

Issue 2: Low Yield.

  • Cause: Volatility of 1,2-dibromoethane.[1]

  • Solution: Ensure the condenser water is very cold.[1] Add an extra 0.2 equivalents of 1,2-dibromoethane after 2 hours of reflux.

Issue 3: Starting material remains after 8 hours.

  • Cause: Steric hindrance of the o-tolyl group slowing nucleophilic attack.[1]

  • Solution: Switch solvent to n-Propanol (boiling point ~97°C) to increase thermal energy, or add Sodium Acetate (1.0 equiv) to buffer the HBr formed (though this may complicate salt isolation).[1]

References

  • Reaction of Thioureas with 1,2-Dihaloalkanes

    • Diurno, M. V., et al. "Synthesis and pharmacological evaluation of new 2-imino-thiazolidine derivatives."[1] Il Farmaco 54.8 (1999): 579-583.[1] Link

  • Mechanistic Insight & Regioselectivity

    • Nair, M. D., & Joshua, C. P. "Reaction of N-Arylthioureas with ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -Dihaloalkanes." Indian Journal of Chemistry (1970). (Confirming formation of 2-arylamino-thiazolines).
      
  • General Protocol Grounding

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989. (Section on Heterocyclic Synthesis).

  • Safety Data (1,2-Dibromoethane)

    • PubChem Compound Summary for CID 3023, 1,2-Dibromoethane. Link[1]

Application Notes & Protocols: A Guide to the Hantzsch Thiazole Synthesis for 2-Aminothiazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the Hantzsch thiazole synthesis, a cornerstone reaction for the preparation of 2-aminothiazoline derivatives. This document delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, and presents data to inform methodological choices.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] First reported by Arthur Hantzsch in 1887, this synthesis remains one of the most classical and versatile methods for preparing these valuable heterocyclic compounds.[1][4] The reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide.[1][5]

I. Mechanistic Insights into the Hantzsch Thiazole Synthesis

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes. The Hantzsch synthesis of 2-aminothiazoles proceeds through a well-established pathway initiated by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone.[1][6] This is followed by an intramolecular cyclization and subsequent dehydration to yield the 2-aminothiazole ring.[1]

The aromaticity of the resulting thiazole ring is a significant driving force for this reaction, contributing to its generally high yields and reliability.[6]

Hantzsch_Mechanism reactant1 α-Haloketone intermediate1 S-Alkylation Intermediate reactant1->intermediate1 Nucleophilic Attack by Sulfur reactant2 Thiourea reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole intermediate2->product Dehydration (-H₂O) Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents (α-Haloketone, Thiourea) setup Assemble Glassware (Flask, Condenser) reagents->setup dissolve Dissolve in Solvent setup->dissolve reflux Heat to Reflux dissolve->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp. monitor->cool Reaction Complete isolate Isolate Crude Product (Filtration/Concentration) cool->isolate purify Purify (Recrystallization/Chromatography) isolate->purify characterize Characterization (NMR, MS, MP) purify->characterize

Sources

Topic: A Methodical Approach to Solvent Selection for the Recrystallization of 2-(o-Tolylamino)-2-thiazoline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive guide to selecting an optimal solvent system for the purification of 2-(o-Tolylamino)-2-thiazoline via recrystallization. The document outlines the theoretical principles underpinning solvent selection, presents a systematic experimental protocol for solvent screening, and details a complete recrystallization procedure. By integrating established chemical principles with a practical, step-by-step workflow, this guide aims to empower researchers to achieve high purity and yield for this and structurally related compounds.

Introduction: The Critical Role of Purity in Drug Development

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), achieving high purity is paramount. The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The success of this technique, however, is critically dependent on the choice of a suitable solvent. An ideal recrystallization solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures, while impurities remain either highly soluble or insoluble at all temperatures.

This guide focuses on 2-(o-Tolylamino)-2-thiazoline, a molecule of interest in medicinal chemistry. Its structure, featuring both polar (thiazoline and amino moieties) and nonpolar (o-tolyl group) regions, presents an interesting case for solvent selection. This document will provide a systematic approach to identifying the optimal solvent or solvent pair for its purification.

Theoretical Principles of Solvent Selection

The selection of an appropriate recrystallization solvent is guided by several key principles:

  • "Like Dissolves Like": This principle suggests that a solute will be most soluble in a solvent of similar polarity. 2-(o-Tolylamino)-2-thiazoline possesses both polar and non-polar characteristics, suggesting that solvents of intermediate polarity may be a good starting point for screening.

  • Temperature-Dependent Solubility: An ideal solvent should exhibit a steep solubility curve for the target compound, meaning a significant increase in solubility with temperature. This allows for complete dissolution at or near the solvent's boiling point and maximum recovery of the purified solid upon cooling.

  • Boiling Point of the Solvent: The boiling point of the solvent should be high enough to provide a sufficient temperature gradient for dissolution but not so high as to cause decomposition of the solute. A boiling point between 60 °C and 120 °C is often desirable.

  • Inertness: The solvent must be chemically inert towards the solute to prevent any reactions that could lead to the formation of new impurities.

  • Volatility and Safety: The solvent should be volatile enough to be easily removed from the purified crystals during the drying process. Additionally, the toxicity, flammability, and environmental impact of the solvent are critical considerations for safe and sustainable laboratory practices.

Experimental Protocol: Systematic Solvent Screening

A systematic screening of a range of solvents with varying polarities is the most effective method for identifying an optimal recrystallization solvent.

Materials and Equipment
  • 2-(o-Tolylamino)-2-thiazoline (crude)

  • A selection of candidate solvents (see Table 1)

  • Test tubes (small)

  • Hot plate with a heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

  • Ice bath

Solvent Screening Workflow

The following workflow provides a systematic approach to testing the suitability of various solvents.

Solvent_Screening_Workflow start Start: Crude 2-(o-Tolylamino)-2-thiazoline add_solvent Add ~20 mg of crude solid to a test tube start->add_solvent add_solvent_details Add 0.5 mL of a candidate solvent at room temperature add_solvent->add_solvent_details vortex Vortex the mixture add_solvent_details->vortex observe_rt Observe solubility at room temperature vortex->observe_rt is_soluble_rt Soluble at RT? observe_rt->is_soluble_rt unsuitable_rt Unsuitable: Too soluble at room temperature is_soluble_rt->unsuitable_rt Yes heat Heat the mixture gently (to near boiling) is_soluble_rt->heat No observe_hot Observe solubility when hot heat->observe_hot is_soluble_hot Soluble when hot? observe_hot->is_soluble_hot unsuitable_hot Unsuitable: Insoluble even when hot is_soluble_hot->unsuitable_hot No cool Cool slowly to room temperature, then in an ice bath is_soluble_hot->cool Yes observe_crystals Observe for crystal formation cool->observe_crystals crystals_formed Crystals form? observe_crystals->crystals_formed suitable Potentially Suitable Solvent crystals_formed->suitable Yes consider_pair Consider for a solvent pair crystals_formed->consider_pair No (oiling out)

Caption: Workflow for systematic solvent screening.

Candidate Solvents

Based on the structure of 2-(o-Tolylamino)-2-thiazoline, a range of solvents with varying polarities should be screened.

SolventPolarity IndexBoiling Point (°C)Safety Considerations
Water10.2100Non-toxic, non-flammable
Ethanol5.278Flammable
Isopropanol4.382Flammable, irritant
Acetone5.156Highly flammable, irritant
Ethyl Acetate4.477Flammable, irritant
Toluene2.4111Flammable, toxic
Heptane0.198Flammable, irritant
Interpretation of Screening Results
  • Ideal Solvent: The compound is insoluble or sparingly soluble at room temperature but completely dissolves at the solvent's boiling point and forms well-defined crystals upon cooling.

  • Unsuitable Solvent (Too Soluble): The compound dissolves readily at room temperature.

  • Unsuitable Solvent (Insoluble): The compound does not dissolve even at the solvent's boiling point.

  • Solvent Pair Candidate: If a solvent dissolves the compound too well and another leaves it completely insoluble, these may be candidates for a solvent pair. In this case, the compound is dissolved in a minimum amount of the "good" solvent at its boiling point, and the "poor" solvent is added dropwise until turbidity persists. The solution is then clarified by adding a few drops of the "good" solvent and allowed to cool.

Detailed Protocol for Recrystallization of 2-(o-Tolylamino)-2-thiazoline

This protocol assumes a suitable solvent has been identified from the screening process. For illustrative purposes, we will proceed with a hypothetical optimal solvent, isopropanol.

Materials and Equipment
  • Crude 2-(o-Tolylamino)-2-thiazoline

  • Optimal recrystallization solvent (e.g., isopropanol)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Stemless funnel

  • Fluted filter paper

  • Boiling chips

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Oven or desiccator

Recrystallization Procedure

Recrystallization_Procedure start Start: Crude Solid dissolution Dissolve crude solid in a minimum amount of hot solvent start->dissolution hot_filtration Perform hot filtration to remove insoluble impurities dissolution->hot_filtration cooling Allow the filtrate to cool slowly to room temperature hot_filtration->cooling ice_bath Place in an ice bath to maximize crystal formation cooling->ice_bath collection Collect crystals by vacuum filtration ice_bath->collection washing Wash crystals with a small amount of cold solvent collection->washing drying Dry the purified crystals washing->drying end End: Pure Crystalline Solid drying->end

Caption: Step-by-step recrystallization workflow.

Step-by-Step Methodology:

  • Dissolution: Place the crude 2-(o-Tolylamino)-2-thiazoline in an Erlenmeyer flask with a boiling chip. Add a small amount of the selected solvent and heat the mixture to a gentle boil on a hot plate. Continue to add the solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure maximum recovery upon cooling.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a fluted filter paper in a stemless funnel into a pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and flask.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying on the filter paper, followed by placing them in a desiccator or a low-temperature oven. The purity of the final product can be assessed by techniques such as melting point determination and spectroscopy.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the solution being cooled too quickly. To remedy this, reheat the solution, add more solvent, and allow it to cool more slowly.

  • No Crystal Formation: If no crystals form upon cooling, it may be because too much solvent was used. The solution can be concentrated by boiling off some of the solvent. Alternatively, crystal formation can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Low Recovery: This can result from using too much solvent, incomplete crystallization, or loss of material during transfers. Ensure the minimum amount of hot solvent is used and that the solution is thoroughly cooled.

Conclusion

The selection of an appropriate solvent is a critical step in the successful purification of 2-(o-Tolylamino)-2-thiazoline by recrystallization. By following a systematic screening protocol and adhering to the principles outlined in this guide, researchers can efficiently identify an optimal solvent system, leading to a high yield of the purified compound. This methodical approach not only enhances the purity of the target molecule but also contributes to the overall efficiency and success of the drug development process.

References

  • Principles of Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Toronto. Retrieved from [Link]

HPLC detection methods for N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocols for the HPLC Analysis of N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a detailed framework for the development of robust High-Performance Liquid Chromatography (HPLC) methods for the quantification and characterization of N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine. This compound belongs to the aminothiazole class of structures, which are significant scaffolds in medicinal chemistry due to their wide range of biological activities.[1] Accurate and reliable analytical methods are therefore critical for its progression through the drug development pipeline, from discovery and preclinical studies to quality control. This document outlines three primary detection strategies—Ultraviolet (UV/PDA), Fluorescence (FLD), and Mass Spectrometry (MS)—offering a tiered approach to analysis based on the required sensitivity, selectivity, and confirmatory power. We provide not only step-by-step protocols but also the scientific rationale behind the selection of columns, mobile phases, and detection parameters, empowering researchers to adapt and validate these methods for their specific applications.

Introduction: The Analytical Imperative

N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic amine whose structural motif is of high interest in pharmaceutical research. The successful application of such a molecule requires precise analytical methods to determine its purity, stability, and concentration in various matrices. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, reproducibility, and compatibility with a range of powerful detectors. The choice of detector is paramount and is dictated by the analyte's physicochemical properties and the analytical objective. This note explores three complementary HPLC detection methods, providing a comprehensive toolkit for the researcher.

Physicochemical Properties & Chromatographic Considerations

The structure of N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine incorporates several key features that dictate its chromatographic behavior and detectability:

  • Aromatic System: The N-(2-methylphenyl) group contains a benzene ring, a strong chromophore that allows for sensitive detection by UV absorbance.

  • Thiazole Heterocycle: The dihydro-thiazole ring also contributes to the molecule's UV profile. The combination of these rings suggests strong absorbance in the mid-UV range (250-330 nm). A study on a similar 2-amino-4-phenylthiazole derivative identified a detection maximum at 272 nm, with other maxima at 197 and 328 nm, providing an excellent starting point for method development.[1]

  • Basic Amine Functionality: The secondary amine group can interact with residual silanols on silica-based columns, potentially causing peak tailing. This is typically mitigated by using a modern, end-capped C18 column and acidifying the mobile phase (e.g., with formic, acetic, or orthophosphoric acid) to ensure the analyte is in a single, protonated form.

  • Fluorescence Potential: Thiazole-containing compounds have been shown to be fluorescent or can be derivatized to produce highly fluorescent products, opening a pathway for ultra-sensitive detection.[2]

HPLC Methodologies & Strategic Selection

The optimal detection method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the need for structural confirmation.

MethodSelection cluster_legend Detector Suitability start Analytical Goal for N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine quant Routine Quantification (Purity, Assay) start->quant trace Trace Level Quantification (e.g., Metabolism, Bioanalysis) start->trace confirm Identity Confirmation (Peak Purity, Structural ID) start->confirm uv_pda HPLC-UV / PDA quant->uv_pda Sufficient Concentration ms HPLC-MS / MS/MS quant->ms Complex Matrix fld HPLC-FLD trace->fld Highest Sensitivity trace->ms High Sensitivity & Selectivity confirm->ms Definitive Confirmation uv_pda_leg UV/PDA: Good for routine analysis fld_leg FLD: Best for trace analysis ms_leg MS: Best for confirmation & complex samples

Caption: Logical workflow for selecting the appropriate HPLC detection method.

Method 1: Reversed-Phase HPLC with UV/PDA Detection

This is the most common and accessible method, ideal for routine purity assessments, formulation assays, and content uniformity. A Photodiode Array (PDA) detector is preferred over a simple UV detector as it provides spectral information across a range of wavelengths, which is invaluable for assessing peak purity.

Causality Behind Choices:

  • Column: A C18 column is the workhorse of reversed-phase chromatography and is well-suited for retaining the moderately nonpolar target analyte.

  • Mobile Phase: An acetonitrile/water gradient is used to provide good separation efficiency. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff. The addition of a small amount of acid (like 0.1% orthophosphoric acid) is crucial to protonate the amine, minimizing peak tailing and ensuring reproducible retention times.[1]

  • Detection Wavelength: Based on analogous structures, 272 nm is a logical starting point for detection.[1] A full spectrum should be acquired with a PDA detector during method development to confirm the optimal wavelength (λmax) for maximum sensitivity.

ParameterRecommended Condition
HPLC System Quaternary or Binary Gradient HPLC
Detector Photodiode Array (PDA) or UV-Vis
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% (v/v) Orthophosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B, isocratic (adjust as needed)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection λ 272 nm (or λmax determined by PDA)
Method 2: HPLC with Fluorescence Detection (FLD)

For applications requiring higher sensitivity, such as pharmacokinetic studies or trace impurity analysis, fluorescence detection is a powerful option. While some thiazoles exhibit native fluorescence, a more reliable strategy involves chemical derivatization to attach a highly fluorescent tag to the amine group.[3]

Causality Behind Choices:

  • Derivatization: This process chemically modifies the analyte to make it detectable or enhance its response.[3] Pre-column derivatization is often preferred as it allows for the separation of the derivatized analyte from excess reagent. Reagents like Dansyl Chloride or o-Phthalaldehyde (OPA) react with primary/secondary amines to form intensely fluorescent products.

  • Excitation/Emission Wavelengths: These must be optimized for the specific fluorophore-analyte conjugate. For example, Dansyl derivatives typically excite around 330-350 nm and emit around 510-540 nm.

DerivatizationWorkflow start Sample containing Analyte reagent Add Derivatizing Reagent (e.g., Dansyl-Cl) + Buffer start->reagent reaction Incubate (Controlled Temp & Time) reagent->reaction stop_reaction Quench Reaction (if necessary) reaction->stop_reaction hplc Inject onto HPLC-FLD System stop_reaction->hplc

Caption: General workflow for pre-column derivatization for FLD analysis.

Method 3: HPLC with Mass Spectrometric (MS) Detection

LC-MS is the gold standard for unequivocal identification and highly selective quantification. It is particularly useful for analyzing complex matrices (e.g., biological fluids) and for confirming the identity of impurities or metabolites.

Causality Behind Choices:

  • Ionization: Electrospray Ionization (ESI) is the most suitable technique for this analyte. The basic amine group will readily accept a proton in the acidic mobile phase, making it ideal for detection in positive ion mode ([M+H]+).

  • Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is excellent for quantification using Selected Reaction Monitoring (SRM), providing superior selectivity and sensitivity. An Orbitrap or Time-of-Flight (TOF) analyzer can provide high-resolution mass data for accurate mass confirmation and empirical formula determination. Electron impact (EI) mass spectrometry studies on related compounds show fragmentation patterns that can be useful for structural elucidation, though ESI fragmentation will differ.[4]

ParameterRecommended Condition
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Scan Mode Full Scan (for identification) / SRM (for quantification)
Capillary Voltage 3.5 kV
Cone Voltage 30 V (optimize for [M+H]+)
Source Temp. 150 °C
Desolvation Temp. 350 °C
Desolvation Gas Nitrogen, ~600 L/hr
Collision Gas Argon (for MS/MS)

Detailed Experimental Protocols

Protocol 1: Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (or pure methanol/acetonitrile).

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Prepare samples by dissolving them in the mobile phase to achieve a final concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.

Protocol 2: RP-HPLC-UV/PDA Analysis
  • Equilibrate the HPLC system with the mobile phase (as described in Section 2.1) until a stable baseline is achieved.

  • Set up the instrument method with the parameters outlined in the table in Section 2.1.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the calibration standards in order of increasing concentration.

  • Inject the prepared samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the samples from this curve.

Protocol 3: Pre-Column Derivatization with Dansyl Chloride for FLD
  • To 100 µL of a standard or sample solution in a microcentrifuge tube, add 100 µL of a sodium bicarbonate buffer (100 mM, pH 9.5).

  • Add 200 µL of a Dansyl Chloride solution (e.g., 1.5 mg/mL in acetone).

  • Vortex the mixture gently and incubate in a water bath at 60 °C for 30 minutes in the dark.

  • Remove from the bath and cool to room temperature.

  • Add 100 µL of a quenching reagent (e.g., 2% methylamine hydrochloride) to react with excess Dansyl Chloride. Vortex and let stand for 10 minutes.

  • Filter the solution through a 0.45 µm syringe filter and inject into the HPLC-FLD system.

Protocol 4: HPLC-FLD Analysis
  • Equilibrate the HPLC system using a mobile phase suitable for the derivatized product (a similar C18 method is often a good starting point, but the gradient may need re-optimization).

  • Set the fluorescence detector to the optimal excitation and emission wavelengths for the dansylated product (e.g., Ex: 340 nm, Em: 525 nm).

  • Follow the injection sequence as described in Protocol 2 to quantify the derivatized analyte.

Protocol 5: HPLC-MS/MS Analysis
  • Use the same chromatographic conditions as the HPLC-UV method (Section 2.1), but replace the orthophosphoric acid with a volatile acid like 0.1% formic acid to ensure compatibility with the MS source.

  • Infuse a dilute solution of the analyte directly into the mass spectrometer to determine the precursor ion ([M+H]+) and optimize cone/capillary voltages.

  • Perform a product ion scan to identify characteristic fragment ions for SRM.

  • Develop an SRM method using the most stable and abundant precursor-to-product ion transition.

  • Inject standards and samples to perform highly selective quantification.

References

  • Shim, J. S., Tolan, J. W., & Fink, D. W. (1980). Fluorometric determination of thiazole-containing compounds. Journal of Pharmaceutical Sciences, 69(3), 275-279. [Link]

  • Prajjwal, K., et al. (2023). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. Future Journal of Pharmaceutical Sciences, 9(1), 6. [Link]

  • Belskaya, N. P., Kostova, I., & Fan, Z. (2020). Thiazole cores as organic fluorophore units: Synthesis and fluorescence. Chemistry of Heterocyclic Compounds, 56(11), 1375-1393. [Link]

  • Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 12(8), 4118-4131. [Link]

  • Potapov, V. A., et al. (2004). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC, 2004(5), 184-195. [Link]

Sources

NMR characterization of 2-(arylamino)thiazoline tautomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: NMR Characterization of 2-(Arylamino)thiazoline Tautomers

Executive Summary

The 2-(arylamino)thiazoline scaffold is a privileged pharmacophore in kinase inhibitors and GPCR ligands. However, its efficacy is often dictated by a subtle tautomeric equilibrium between the 2-amino-2-thiazoline form (endocyclic


 bond) and the 2-imino-thiazolidine  form (exocyclic 

bond). Misassigning this tautomer can lead to erroneous SAR (Structure-Activity Relationship) models, as protein binding pockets often select a specific tautomer.

This guide provides a definitive protocol for distinguishing these tautomers using NMR spectroscopy. Unlike standard characterization, this workflow prioritizes


N-HMBC  and 

C chemical shift analysis
over labile

H signals, which are often unreliable due to fast exchange.

The Scientific Challenge: The Tautomeric Trap

The core challenge lies in the migration of the proton between the ring nitrogen (N3) and the exocyclic nitrogen (N


).
  • Form A (Amino): The double bond is within the ring (

    
    ). The exocyclic nitrogen is an amine (
    
    
    
    ).
  • Form B (Imino): The double bond is exocyclic (

    
    ). The ring nitrogen is protonated (
    
    
    
    ).

Standard


H NMR is frequently inconclusive because the N-H proton is often broadened by solvent exchange or quadrupolar relaxation, and the methylene protons at C4/C5 show only subtle changes.
Visualizing the Equilibrium

Tautomerism Amino Amino Form (2-amino-2-thiazoline) Endocyclic C=N Imino Imino Form (2-imino-thiazolidine) Exocyclic C=N Amino->Imino  Solvent/Substituent    Dependent   MarkerA C2 δ ~165 ppm Ring N: Pyridine-like Amino->MarkerA MarkerB C2 δ ~152 ppm Ring N: Pyrrole-like Imino->MarkerB

Figure 1: The tautomeric equilibrium between the amino and imino forms.[1][2][3][4] Note the distinct electronic environments of the C2 carbon and Ring Nitrogen.

Theoretical Framework & Markers

To successfully assign the structure, we rely on the hybridization changes of the Nitrogen and Carbon atoms.

A. The Carbon-13 Reporter (C2)

The C2 carbon is the most sensitive non-exchangeable probe.

  • Amino Form: The

    
     resonance character deshields the C2 nucleus.
    
  • Imino Form: The

    
     exocyclic bond results in a significant upfield shift (shielding) relative to the amino form.
    
  • Diagnostic Shift:

    
    .
    
B. The Nitrogen-15 Reporter

N chemical shifts provide the ultimate proof of hybridization.
  • Pyridine-like N (

    
    , lone pair in plane):  Highly deshielded (-100 to -150 ppm relative to 
    
    
    
    or ~250 ppm relative to liquid
    
    
    ). Found in the Amino form (Ring N).
  • Pyrrole/Amide-like N (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , lone pair conjugated):  Shielded (-250 to -300 ppm). Found in the Imino  form (Ring N).
    

Experimental Protocol

Step 1: Sample Preparation
  • Solvent Selection: Do not use

    
     if possible. Chloroform often contains traces of acid that catalyze rapid proton exchange, coalescing signals.
    
    • Recommended:DMSO-d6 (dry). DMSO acts as a hydrogen bond acceptor, slowing down proton exchange and often stabilizing the specific tautomer present in the solid state.

  • Concentration: 30–50 mM. Avoid high concentrations (>100 mM) to minimize solute-solute aggregation which can mimic tautomeric shifts.

  • Temperature: If signals are broad at 298 K, lower the temperature to 273 K (0°C) or 253 K (-20°C) to reach the slow-exchange regime.

Step 2: Acquisition Parameters
  • 1D

    
    H:  Standard acquisition (30° pulse). 16 scans.
    
  • 1D

    
    C:  Power-gated decoupling. Minimum 512 scans to resolve quaternary C2.
    
  • 2D

    
    H-
    
    
    
    N HMBC:
    • Optimization: Set long-range coupling constant (

      
      ) to 8-10 Hz.
      
    • Spectral Width: Large

      
      N window (0 to -350 ppm relative to 
      
      
      
      ).
    • Scans: 32-64 scans per increment.

Step 3: The Decision Workflow

Workflow Start Start: Purified Sample in DMSO-d6 C13 Acquire 13C NMR Check C2 Shift Start->C13 Decision1 C2 Chemical Shift? C13->Decision1 AminoPath δ > 160 ppm (Deshielded) Decision1->AminoPath High freq IminoPath δ < 155 ppm (Shielded) Decision1->IminoPath Low freq N15 Validation: 1H-15N HMBC Correlate Ring CH2 (H4/H5) AminoPath->N15 IminoPath->N15 ResultA Ring N is Pyridine-like (-120 to -150 ppm) CONCLUSION: AMINO FORM N15->ResultA Low Shielding ResultB Ring N is Amide-like (-250 to -300 ppm) CONCLUSION: IMINO FORM N15->ResultB High Shielding

Figure 2: Logical decision tree for assigning tautomeric forms based on C2 and N3 chemical shifts.

Data Analysis & Reference Tables

Use the following reference values to validate your experimental data. All shifts are approximate relative to TMS (


H, 

C) and Nitromethane (

N, 0 ppm).
Table 1: Diagnostic Chemical Shifts
NucleusAssignmentAmino Form (Endocyclic C=N)Imino Form (Exocyclic C=N)Causality

C
C2 (Bridgehead) 162 – 168 ppm 150 – 156 ppm C=N bond is shorter and more deshielded than C-N single bond character.

N
Ring N (N3) -130 to -160 ppm -260 to -300 ppm

(Pyridine-like) vs

(Pyrrole-like).

N
Exocyclic N -280 to -320 ppm -180 to -220 ppm

(Amine) vs

(Imine).

H
NH Proton Broad/VariableBroad/VariableOften unreliable due to exchange; do not use as primary evidence.
Interpretation of HMBC Correlations
  • Amino Form: The methylene protons at C4 (adjacent to N3) will show a strong correlation to a deshielded nitrogen (-140 ppm).

  • Imino Form: The methylene protons at C4 will show a correlation to a shielded nitrogen (-280 ppm).

Troubleshooting & Tips

  • Signal Averaging: If you observe two sets of signals, the tautomers may be in slow exchange. Integrate the C2 signals to determine the

    
    .
    
  • Water Suppression: In DMSO-d6, wet samples can catalyze exchange. Use molecular sieves to dry the solvent if lines are broad.

  • Substituent Effects: Electron-withdrawing groups (e.g., -NO2) on the aryl ring can delocalize the lone pair of the exocyclic nitrogen, favoring the Imino form to maintain aromaticity in the resonance structure.

References

  • Eshimbetov, A., et al. (2021).[1] "Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-imidazoline, 2-amino-2-oxazoline and 2-amino-2-thiazoline." ResearchGate.[4][5][6]

  • Faure, R., et al. (1989). "Tautomerism in 2-aminothiazoles and 2-iminothiazolines." Magnetic Resonance in Chemistry. (Validated via general chemical shift principles in search results).
  • Marek, R., & Lyčka, A. (2002). "15N NMR spectroscopy in structural analysis." Current Organic Chemistry.

  • Claramunt, R. M., et al. (2006). "The tautomerism of 2-aminothiazoles and related compounds." Arkivoc.

Sources

Thin Layer Chromatography (TLC) mobile phase for aminothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Polarity Management and Tailing Suppression

Introduction & Scope

Aminothiazoles are a critical scaffold in medicinal chemistry, serving as the core structure for numerous kinase inhibitors, antibiotics (e.g., cephalosporins), and neuroprotective agents. However, their chromatographic behavior on silica gel is notoriously problematic.

The presence of the basic exocyclic amine (


) and the endocyclic nitrogen creates a "dual-anchor" effect. These basic centers interact strongly with the acidic silanol groups (

) on standard TLC plates, resulting in severe peak tailing (streaking), poor resolution (

variation), and co-elution with impurities.

This Application Note provides a definitive, self-validating guide to selecting mobile phases and visualization techniques specifically for aminothiazoles, moving beyond generic "trial and error" to a mechanistic approach.

Mechanistic Insight: The Silanol Trap

To resolve aminothiazoles, one must understand the interaction at the molecular level. Standard Silica Gel 60 is slightly acidic (


).
  • The Problem: The lone pair on the thiazole nitrogen and the exocyclic amine act as Lewis bases. They hydrogen-bond to the free silanols. This interaction is often stronger than the solvent elution force, causing the molecule to "drag" behind the solvent front.

  • The Solution (Competitive Binding): We introduce a "sacrificial base" (Modifier) into the mobile phase. Triethylamine (TEA) or Ammonium Hydroxide (

    
    ) have a higher affinity for silanols than the aminothiazole does. They coat the silica surface, effectively "deactivating" it and allowing the aminothiazole to partition based purely on polarity.
    
Visualization of the Interaction

SilanolInteraction Silica Silica Surface (Stationary Phase) Silanol Acidic Silanol Group (Si-OH) Silica->Silanol Aminothiazole Aminothiazole Analyte Silanol->Aminothiazole Strong H-Bonding Result_Bad Tailing / Streaking Aminothiazole->Result_Bad Without Modifier Result_Good Clean Spot (Ideal Rf) Aminothiazole->Result_Good With Modifier TEA Modifier (TEA/NH3) TEA->Silanol Blocks/Saturates

Figure 1: Mechanism of silanol suppression. The modifier (Green) occupies the active sites, preventing the analyte (Yellow) from dragging, resulting in a clean separation (Blue).

Mobile Phase Protocols

Do not rely on a single system. Select the system based on the lipophilicity of your specific derivative.

System A: The "Workhorse" (Polar Aminothiazoles)

Best for underivatized aminothiazoles or small polar derivatives.

  • Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).

  • Modifier: Ammonium Hydroxide (25%

    
     in water) or Triethylamine (TEA).
    
  • Ratio: Start with DCM:MeOH:

    
     (90:9:1) .
    

Expert Tip: When using


 in DCM, the mixture is biphasic. You must shake it vigorously in a separating funnel and use the lower organic layer  as your eluent. This saturates the DCM with ammonia gas without introducing water droplets that ruin the plate.
System B: The "High Resolution" (Lipophilic Derivatives)

Best for amide-coupled aminothiazoles or large aromatic substitutions.

  • Base Solvent: Ethyl Acetate (EtOAc) / Hexanes (or Heptane).

  • Modifier: Triethylamine (TEA).[1]

  • Ratio: Hexane:EtOAc:TEA (50:49:1) .

System C: The "Green" Alternative

Chlorinated solvents (DCM) are toxic. For routine monitoring:

  • Composition: Ethyl Acetate / Ethanol (3:1) + 1% TEA.

Summary of Mobile Phase Compositions
Analyte PolarityBase SystemModifierStarting Ratio (v/v)Notes
High (Free Amine) DCM / MeOH

90 : 9 : 1Use organic layer only.
Medium DCM / MeOHTEA95 : 4 : 1TEA is harder to remove (high BP).
Low (Protected) Hexane / EtOAcTEA70 : 29 : 1Good for separating impurities.
Universal EtOAc / AcetoneTEA80 : 19 : 1Acetone sharpens amine spots.

Visualization & Staining Protocols

Aminothiazoles are UV active, but chemical staining is required to confirm the presence of the free amine or specific functional groups.

Workflow Diagram: Visualization Logic

Visualization Start Developed TLC Plate UV_Check UV Lamp (254 nm) Start->UV_Check Is_Visible Dark Spot Visible? UV_Check->Is_Visible Stain_Select Select Chemical Stain Is_Visible->Stain_Select Yes (Aromatic) Iodine Iodine Chamber Is_Visible->Iodine No (Non-UV active) Ninhydrin Ninhydrin Stain (Heat to 110°C) Stain_Select->Ninhydrin Primary Amine Present Stain_Select->Iodine Universal Check Vanillin Vanillin/Anisaldehyde Stain_Select->Vanillin General Functional Groups Result_Nin Red/Pink Spot (Free Amine) Ninhydrin->Result_Nin Result_Iod Brown Spot (Universal) Iodine->Result_Iod Result_Van Various Colors (General Organic) Vanillin->Result_Van

Figure 2: Decision matrix for visualizing aminothiazoles. UV is the primary check; Ninhydrin confirms the amine moiety.

Specific Staining Recipes[3]
1. Ninhydrin (Specific for Primary Amines)

While standard Ninhydrin works, aminothiazoles often require a slightly acidic environment to react well due to the aromatic ring withdrawing electron density.

  • Preparation: Dissolve 1.5g Ninhydrin in 100 mL

    
    -butanol + 3 mL Acetic Acid.
    
  • Procedure: Dip plate, blot excess, heat with a heat gun until spots appear (usually pink/red).

  • Note: 2-aminothiazoles may react slower than aliphatic amines.

2. Iodine Chamber (Universal/Reversible)
  • Setup: Place a few crystals of solid Iodine (

    
    ) in a jar with silica gel.
    
  • Procedure: Place the dried TLC plate in the jar for 1-2 minutes.

  • Result: Aminothiazoles turn dark brown/yellow.[2]

  • Advantage: Reversible. You can remove the plate, let the iodine evaporate, and then use another stain (like Ninhydrin) on the same plate.

Troubleshooting Guide (Self-Validating)

ObservationDiagnosisCorrective Action
Streaking / Comet Tails Active silanols are binding the amine.Increase Base: Add 1-2% TEA to the mobile phase. Pre-wash: Dip the blank plate in 5% TEA/MeOH and dry before spotting.
Spot stays at Baseline (

)
Solvent is too non-polar or compound is a salt.Switch System: Move from Hex/EtOAc to DCM/MeOH. Freebase: Dissolve sample in

solution and extract into EtOAc before spotting.
"Ghost" Spots (Faint upper spot) Decomposition on silica.Speed: Run the TLC immediately after spotting. Switch Phase: Use Alumina plates (basic) or Amino-bonded silica (

-Silica).[1]
Everything moves to Front (

)
Solvent too polar or TEA concentration too high.Dilute: Reduce MeOH content. Reduce Base: Drop TEA concentration to 0.1%.

References & Authority

The protocols above are synthesized from standard organic chemistry methodologies and specific chromatographic data for heterocyclic amines.

  • Merck Millipore. Thin Layer Chromatography: A Complete Guide to Sorbents and Solvents. Retrieved from

  • ThermoFisher Scientific. TLC Stains and Visualization Reagents Guide. Retrieved from

  • Chemistry LibreTexts. Visualizing TLC Plates (Ninhydrin and Iodine protocols). Retrieved from

  • BenchChem. Application Notes for Purification of Aminothiazole Compounds. Retrieved from

  • Sigma-Aldrich (MilliporeSigma). 2-Aminothiazole Product & Safety Data (Solubility and pKa data). Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Thiazoline Stability & Workup Guide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: THZ-STAB-001 Topic: Preventing Hydrolysis of Thiazoline Ring During Acidic Workup Status: Open / Resolution Provided Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic

The Issue: You are likely observing the disappearance of your 2-thiazoline product (dihydrothiazole) during aqueous workup or silica chromatography, accompanied by the appearance of a polar impurity. This is a classic hydrolysis event where the C=N bond (imine) is attacked by water under acid catalysis, cleaving the ring into an


-acyl aminothiol.

The "Why" (Root Cause Analysis): Thiazolines are cyclic imines. While they possess some stability due to the ring structure, they remain sensitive to nucleophilic attack at the C2 position, particularly when protonated.

  • Protonation: Acidic workup (HCl, etc.) protonates the ring nitrogen.

  • Activation: This increases the electrophilicity of the C2 carbon.

  • Hydrolysis: Water attacks C2, forming a tetrahedral intermediate which collapses to open the ring.

Mechanism of Failure (Visualization)

ThiazolineHydrolysis Thiazoline 2-Thiazoline (Intact Ring) Protonated Thiazolinium Cation (Activated) Thiazoline->Protonated + H+ (Acidic Workup) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O (Nucleophilic Attack) RingOpen Hydrolyzed Product (N-acyl aminothiol) Tetrahedral->RingOpen Ring Cleavage

Figure 1: The acid-catalyzed hydrolysis pathway of 2-thiazoline. The critical failure point is the water attack on the protonated intermediate.

Troubleshooting Protocols (The "Fix")

Do not use standard 1M HCl washes for thiazolines. Use the following validated protocols depending on your specific impurity profile.

Scenario A: Removing Basic Impurities (Pyridine/Triethylamine)

Standard acid washes will destroy your product. Use the Copper Complexation Method.

Theory: Pyridine and other amines form highly water-soluble coordination complexes with Copper(II) ions, while thiazolines (being sterically hindered and electronically different) generally do not coordinate as strongly or remain in the organic phase.

Protocol: The CuSO₄ Wash

  • Preparation: Prepare a 10% (w/v) aqueous solution of Copper(II) Sulfate (CuSO₄) .

  • Execution:

    • Dissolve your crude reaction mixture in an organic solvent (DCM or EtOAc).

    • Add the CuSO₄ solution (1:1 volume ratio) and shake vigorously.

  • Observation:

    • The aqueous layer will turn Deep Royal Blue/Purple . This indicates the formation of the

      
       complex.
      
  • Repetition:

    • Separate layers.

    • Repeat the wash with fresh CuSO₄ solution until the aqueous layer remains light blue (the color of the original copper solution), indicating no more pyridine is being extracted.

  • Finishing:

    • Wash once with water (to remove residual copper).

    • Wash once with brine.

    • Dry over Na₂SO₄.[1][2]

Scenario B: Quenching a Basic Reaction

If your reaction was basic (e.g., cysteine condensation) and requires neutralization.

Theory: Avoid "overshooting" into the acidic range (pH < 4). The hydrolysis rate of thiazolines often maximizes around pH 3-4.

Protocol: The Phosphate Buffer Quench

  • Preparation: Prepare a 0.5 M Phosphate Buffer (pH 7.0) or a saturated NH₄Cl solution (mildly acidic, pH ~5-6).

  • Execution:

    • Cool the reaction mixture to 0°C.

    • Slowly add the buffer solution with vigorous stirring.

    • Do not use dilute HCl or H₂SO₄.

  • Check: Verify the pH of the aqueous layer is > 5.0 before separating phases.

Scenario C: Purification on Silica Gel

Silica gel is naturally acidic (pH ~5) and can hydrolyze sensitive thiazolines during column chromatography.

Protocol: Neutralized Silica

  • Pre-treatment: Before loading your sample, flush the silica column with a solvent system containing 1% Triethylamine (Et₃N) .

  • Elution: Run your column using your standard solvent system (e.g., Hexane/EtOAc) spiked with 0.5% - 1% Et₃N .

  • Alternative: Use Neutral Alumina (Aluminum Oxide) stationary phase instead of silica gel.

Data & Optimization

Stability Profile
ConditionThiazoline StabilityAction Required
pH < 2 (Conc. Acid) Moderate*Counter-intuitive: Water activity is low, but dilution causes rapid hydrolysis.
pH 3 - 5 (Dilute Acid) CRITICAL FAILURE AVOID. This is the zone of maximum hydrolysis rate.
pH 6 - 8 (Neutral) StableTarget this window for all workups.
pH > 9 (Basic) StableSafe, but risk of epimerization if chiral centers are present.
Workup Decision Matrix

WorkupDecision Start Start Workup SolventCheck Is Reaction Solvent Pyridine/Amine? Start->SolventCheck YesPyridine Yes SolventCheck->YesPyridine NoPyridine No SolventCheck->NoPyridine CuSO4 Use CuSO4 Wash Protocol (See Scenario A) YesPyridine->CuSO4 QuenchCheck Need to Quench Base? NoPyridine->QuenchCheck Buffer Use NH4Cl or Phosphate Buffer (See Scenario B) QuenchCheck->Buffer Yes WaterWash Standard Water/Brine Wash QuenchCheck->WaterWash No

Figure 2: Decision tree for selecting the correct workup methodology based on reaction solvent and quenching needs.

Frequently Asked Questions (FAQ)

Q: Can I use Citric Acid for the workup? A: Proceed with extreme caution. While Citric Acid is a weak acid, a 10% solution can still reach pH ~2-3, which sits exactly in the "danger zone" for thiazoline hydrolysis. If you must use it, use a very dilute solution (1-2%) at 0°C and separate layers immediately. Phosphate buffer is safer.

Q: My product turned into a thiol (smells like rotten eggs) after the column. What happened? A: Your silica gel was likely too acidic.[3] The "rotten egg" smell is the aminothiol resulting from ring opening. Always add 1% Triethylamine to your eluent or switch to Neutral Alumina.

Q: Is the thiazoline ring stable to oxidation? A: If you are trying to synthesize a Thiazole (aromatic) from a Thiazoline, you need an oxidant (e.g., MnO₂ or DDQ). However, if you want to keep the Thiazoline, avoid strong oxidants and store the product under inert gas (Argon/Nitrogen), as air oxidation can slowly aromatize the ring or cause decomposition.

References

  • White, E. H., McCapra, F., & Field, G. F. (1963). The Structure and Synthesis of Firefly Luciferin. Journal of the American Chemical Society, 85(3), 337–343. [Link]

    • Establishes the fundamental instability of the thiazoline ring in luciferin synthesis and the necessity of careful pH control.
  • Martin, R. B., & Parcell, A. (1961). Hydrolysis of 2-Methyl-Δ2-thiazoline. Journal of the American Chemical Society, 83(23), 4830–4834. [Link]

    • Provides the kinetic data on pH-dependent hydrolysis rates, identifying the pH 3-4 danger zone.
  • Source for the Copper Sulfate (CuSO4)
  • Gaumont, A. C., Gulea, M., & Levillain, J. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(5), 1371–1401. [Link]

    • Comprehensive review covering synthesis, reactivity, and stability of thiazolines.

Sources

Technical Support Center: Synthesis of N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this important heterocyclic scaffold. As your virtual application scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Synthetic Challenge

N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine, a substituted 2-aminothiazoline, is a valuable building block in medicinal chemistry. The primary and most reliable method for its synthesis is a variation of the Hantzsch thiazole synthesis, involving the cyclocondensation of N-(2-methylphenyl)thiourea (o-tolylthiourea) with a 1,2-dihaloethane. While seemingly straightforward, this reaction is often plagued by issues of low yield, competing side reactions, and purification difficulties. This guide provides a comprehensive framework for understanding and overcoming these challenges.

Section 1: Core Synthesis Protocol & Mechanism

A foundational understanding of the reaction pathway is critical for effective troubleshooting. The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) followed by an intramolecular cyclization.

Detailed Experimental Protocol

This protocol represents a standard, optimized starting point for the synthesis.

Reactants:

  • N-(2-methylphenyl)thiourea (1.0 eq)

  • 1,2-Dibromoethane (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq)

  • Ethanol (EtOH), Anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-(2-methylphenyl)thiourea (1.0 eq) and anhydrous ethanol to form a slurry (approx. 0.5 M concentration).

  • Add sodium bicarbonate (2.5 eq) to the slurry.

  • Begin vigorous stirring and add 1,2-dibromoethane (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (30:70). The disappearance of the starting thiourea is a key indicator.

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts (NaHCO₃ and NaBr).

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid via recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel.

Reaction Mechanism

The reaction proceeds in two key steps, as illustrated below. Understanding this sequence is vital for diagnosing issues related to reactivity and side-product formation.

Reaction_Mechanism thiourea N-(2-methylphenyl)thiourea isothiouronium S-(2-bromoethyl)isothiouronium (Intermediate) thiourea->isothiouronium 1. S-Alkylation (SN2) dihalo 1,2-Dibromoethane dihalo->isothiouronium base Base (e.g., NaHCO₃) base->thiourea Deprotonation (optional/equilibrium) product N-(2-methylphenyl)-4,5-dihydro- 1,3-thiazol-2-amine isothiouronium->product 2. Intramolecular Cyclization (SN2)

Caption: Core mechanism for 2-aminothiazoline synthesis.

The first step is the nucleophilic attack of the sulfur atom of the thiourea on one of the electrophilic carbons of 1,2-dibromoethane, displacing a bromide ion to form an S-alkylated isothiouronium salt intermediate.[1] The second step involves an intramolecular SN2 reaction where the nitrogen atom attacks the remaining carbon bearing a bromine, closing the five-membered ring to yield the final product.

Section 2: Troubleshooting Guide (Q&A Format)

This section directly addresses the most common problems encountered during the synthesis.

Problem 1: Low or No Product Yield

  • Q: My reaction has run for several hours, but TLC analysis shows mostly unreacted starting material. What are the likely causes and solutions?

    A: This is a classic reactivity issue. Let's break down the potential culprits from most to least likely:

    • Insufficient Heat: The cyclization step often requires thermal energy to overcome its activation barrier. Ensure your reaction is truly at reflux. Use a thermometer to verify the temperature of the reaction mixture, not just the heating mantle setting.

    • Poor Reactant Quality:

      • Thiourea: Ensure your N-(2-methylphenyl)thiourea is pure. Impurities can inhibit the reaction. If it's old or discolored, consider recrystallizing it or synthesizing it fresh.

      • 1,2-Dihaloethane: 1,2-dibromoethane is significantly more reactive than 1,2-dichloroethane due to bromide being a better leaving group. If you are using the chloro- variant, expect much longer reaction times or the need for higher temperatures or a phase-transfer catalyst.[2] Ensure it has been stored properly to prevent degradation.

    • Inappropriate Base: The base plays a crucial role in neutralizing the HBr formed during the reaction, driving the equilibrium towards the product.

      • Too Weak: A very weak base may not be sufficient to neutralize the acid, causing the reaction to stall.

      • Too Strong: A very strong base (like NaH or NaOH) can deprotonate the thiourea nitrogen atoms, potentially leading to undesired side reactions instead of the desired cyclization.[3] Sodium or potassium bicarbonate is often the ideal choice, being strong enough to neutralize HBr but not so strong as to cause side reactions.

    • Solvent Choice: The solvent must be able to dissolve the reactants to a reasonable extent and have a suitable boiling point. Ethanol is standard, but if solubility is an issue, consider solvents like isopropanol or acetonitrile. Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Q: The reaction appears to work, but my isolated yield is consistently below 30%. How can I improve this?

    A: Low isolated yield with evidence of product formation points toward competing side reactions, incomplete conversion, or poor work-up technique.

    • Optimize Stoichiometry: While a slight excess of the dihaloethane (1.1-1.2 eq) is common, a large excess can lead to double alkylation or other side products. Perform a small-scale screen of reactant ratios to find the sweet spot.

    • Control Addition Rate: Adding the 1,2-dibromoethane too quickly can lead to localized high concentrations, promoting side reactions. Add it dropwise over 10-15 minutes.

    • Consider Microwave Synthesis: Microwave-assisted organic synthesis can dramatically reduce reaction times and often improves yields by minimizing the formation of thermally degraded side products.[4][5] A typical condition could be 150 W at 80-100°C for 10-20 minutes.

Problem 2: Significant Impurity Formation

  • Q: My crude NMR/TLC shows multiple spots. What are the likely side products and how can I prevent them?

    A: Side product formation is the most common reason for low yields and purification headaches. Here are the main offenders:

    Side_Reactions cluster_0 Desired Pathway thiourea Thiourea intermediate Isothiouronium Intermediate thiourea->intermediate Alkylation dimer Thiourea Dimer/ Oxidized Species thiourea->dimer Impurity Reaction open_chain Open-Chain Bis-Thiourea thiourea->open_chain Reaction with Intermediate product Desired Product intermediate->product Cyclization polymer Polymerization Product intermediate->polymer Excess Dihaloethane

Problem 3: Difficult Product Isolation and Purification

  • Q: My crude product is an oil or a sticky solid that is difficult to handle. How can I effectively purify it?

    A: This is common when side products act as eutectic impurities, lowering the melting point of the mixture.

    • Acid-Base Extraction: The product is a basic amine. A simple purification strategy involves dissolving the crude material in a non-polar solvent (like dichloromethane or ethyl acetate), washing with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. The organic layer containing non-basic impurities is discarded. Then, basify the aqueous layer with NaOH or NaHCO₃ to precipitate the pure product, which can be filtered or extracted back into an organic solvent.

    • Recrystallization: Finding the right solvent is key. Start with isopropanol or ethanol. If the product is too soluble, add water dropwise to the hot solution until it becomes cloudy (the cloud point), then add a drop or two of alcohol to clarify and allow it to cool slowly.

    • Column Chromatography: This is the most robust method. Use a silica gel column with a gradient elution system, starting with a low polarity mobile phase (e.g., 100% Hexane) and gradually increasing the polarity with ethyl acetate. The product is moderately polar and should elute cleanly.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Can I use 1,2-dichloroethane instead of 1,2-dibromoethane?

    • A: Yes, but it is significantly less reactive. You will likely need to use a higher boiling point solvent (e.g., n-butanol), increase reaction times substantially, or incorporate a catalyst like sodium iodide (NaI) to perform an in situ Finkelstein reaction, converting the dichloride to the more reactive diiodide.

  • Q2: What is the exact role of the base? Is it a catalyst?

    • A: The base is not a catalyst but a stoichiometric reagent. Its primary role is to act as an acid scavenger, neutralizing the hydrobromic acid (HBr) that is generated during the cyclization. This prevents the protonation of the starting thiourea (which would deactivate it) and drives the reaction equilibrium towards the product side.

  • Q3: How do I confirm the structure of my final product?

    • A: A combination of analytical techniques is recommended:

      • ¹H NMR: Look for the characteristic signals of the o-tolyl group (aromatic protons and the methyl singlet around 2.3 ppm) and two multiplets in the aliphatic region (typically 3.0-4.5 ppm) corresponding to the two -CH₂- groups of the dihydrothiazole ring.

      • ¹³C NMR: Confirm the number of unique carbons.

      • Mass Spectrometry (MS): Verify the molecular weight of the compound (C₁₀H₁₂N₂S, MW: 192.28 g/mol ). [6] * Infrared (IR) Spectroscopy: Look for the N-H stretch (around 3200-3400 cm⁻¹) and the C=N stretch (around 1600-1650 cm⁻¹).

Section 4: Data Summary & Optimization Parameters

The following table summarizes key parameters and their expected impact on the reaction outcome. Use this as a guide for systematic optimization.

ParameterStandard ConditionVariation & RationaleExpected Outcome of Variation
Haloalkane 1,2-Dibromoethane1,2-DichloroethaneSlower reaction, may require higher temp/catalyst.
Base NaHCO₃ / K₂CO₃Triethylamine (Et₃N)Homogeneous reaction, but can be harder to remove. [7]
NaOH / KOHRisk of hydrolysis and side reactions. Not recommended.
Solvent EthanolAcetonitrileHigher boiling point, may increase reaction rate. [5]
DMFGood solvent, but high BP makes removal difficult. [7]
Temperature Reflux (~78°C in EtOH)Room TemperatureVery slow to no reaction.
Microwave (80-120°C)Faster reaction, potentially higher yield. [4]
Concentration 0.5 M> 1.0 M (Concentrated)Increased rate, but higher risk of bimolecular side products.
< 0.2 M (Dilute)Slower rate, but may improve purity by favoring intramolecular cyclization.

Section 5: Troubleshooting Workflow

Use the following flowchart to guide your troubleshooting process systematically.

Troubleshooting_Flowchart start Reaction Issue Identified low_yield Low or No Yield? start->low_yield impurities Significant Impurities? start->impurities check_temp Verify Reflux Temp. low_yield->check_temp Yes dilute Use More Dilute Conditions impurities->dilute Yes check_reactants Check Reactant Purity & Reactivity (Br vs Cl) check_temp->check_reactants check_base Is Base Appropriate? (e.g., NaHCO₃) check_reactants->check_base optimize_time Increase Reaction Time check_base->optimize_time slow_addition Slow Reagent Addition dilute->slow_addition purify_start Purify Starting Thiourea slow_addition->purify_start purification Implement Acid-Base Workup or Chromatography purify_start->purification

Caption: A systematic workflow for troubleshooting the synthesis.

References

  • MDPI. (2025, April 7). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Available at: [Link]

  • PubMed. (2025, April 7). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti- Candida Albicans Activity. Available at: [Link]

  • SpringerLink. (n.d.). 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. Available at: [Link]

  • ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole. Available at: [Link]

  • MDPI. (2022, March 14). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Available at: [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of some new 5- substituted of. Available at: [Link]

  • PLOS ONE. (n.d.). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. Available at: [Link]

  • ResearchGate. (2019, March 31). A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. Available at: [Link]

  • Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]

  • PMC. (n.d.). Mechanism-Guided Development of a Highly Active Bis-Thiourea Catalyst for Anion-Abstraction Catalysis. Available at: [Link]

  • Pearson+. (n.d.). Thiols can be prepared from the reaction of thiourea with an alky.... Available at: [Link]

  • MDPI. (2021, August 25). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available at: [Link]

  • Brieflands. (2017, January 30). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Available at: [Link]

  • MDPI. (2022, June 30). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Available at: [Link]

  • Preprints.org. (2025, July 30). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Available at: [Link]

Sources

Technical Support Center: Purification of N-(2-methylphenyl)-2-thiazolinamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of N-(2-methylphenyl)-2-thiazolinamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the separation of the target compound from unreacted thiourea. The following troubleshooting guides and FAQs provide in-depth, field-proven insights to streamline your purification workflow.

Understanding the Separation Challenge

The primary challenge in isolating N-(2-methylphenyl)-2-thiazolinamine lies in the similar properties it shares with the starting material, thiourea. Both are nitrogen- and sulfur-containing compounds, which can lead to overlapping solubility and chromatographic behavior. A successful purification strategy hinges on exploiting the subtle yet critical differences in their physicochemical properties.

A key differentiator is the basicity of the exocyclic amine in the product versus the sulfur atom in thiourea. While thiourea can be protonated, it is a significantly weaker base than the thiazolinamine product.[1][2][3] This difference in pKa is the cornerstone of the recommended liquid-liquid extraction protocol.

Frequently Asked Questions (FAQs)

Q1: My initial reaction work-up leaves a significant amount of thiourea in my crude product. What is the most effective first-pass purification step?

A1: The most robust initial purification step is an acid-base liquid-liquid extraction. This technique leverages the difference in basicity between your N-(2-methylphenyl)-2-thiazolinamine product and the unreacted thiourea.[4][5] By dissolving the crude mixture in a suitable organic solvent and washing with an acidic aqueous solution, the more basic thiazolinamine product will be protonated and move to the aqueous phase, leaving the less basic thiourea and other non-basic impurities in the organic layer.

Q2: I performed a liquid-liquid extraction, but I'm still seeing thiourea contamination in my final product. What could be going wrong?

A2: There are several potential reasons for incomplete separation during extraction:

  • Incorrect pH: The pH of the aqueous acid wash is critical. If the pH is not low enough, the N-(2-methylphenyl)-2-thiazolinamine will not be fully protonated and will remain in the organic layer with the thiourea. A pH of 1-2 is generally recommended.

  • Insufficient Extractions: A single extraction may not be sufficient. Performing multiple extractions with fresh acidic solution will improve the separation efficiency.[6]

  • Emulsion Formation: Emulsions can trap your product and prevent clean separation. If an emulsion forms, try adding brine (saturated NaCl solution) to break it.

  • Solvent Choice: The choice of organic solvent is important. It should be immiscible with water and provide good solubility for the neutral form of your product. Dichloromethane or ethyl acetate are common choices.[7]

Q3: Can I use column chromatography to separate N-(2-methylphenyl)-2-thiazolinamine from thiourea?

A3: While possible, column chromatography can be challenging for this specific separation due to the potential for similar polarities between the two compounds.[8] If you opt for chromatography, careful selection of the stationary and mobile phases is crucial. Reverse-phase HPLC might be a more effective chromatographic method.[9][10] However, for bulk separations, liquid-liquid extraction is generally more efficient and scalable.

Q4: Is recrystallization a viable method for purifying my final product?

A4: Yes, recrystallization is an excellent final purification step to obtain highly pure N-(2-methylphenyl)-2-thiazolinamine.[11][12][13][14] The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while thiourea remains soluble at lower temperatures. A mixture of solvents, such as ethanol-water or ethyl acetate-hexane, may be required to achieve the desired solubility profile.[15]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery after liquid-liquid extraction The pH of the basified aqueous layer was not high enough to fully deprotonate the product.Ensure the pH of the aqueous layer is sufficiently basic (pH 12-14) before re-extracting your product into the organic phase.
The product has some solubility in the aqueous phase even in its neutral form.Perform multiple extractions with the organic solvent to maximize recovery.
Product oils out during recrystallization The solvent system is not ideal, causing the product to separate as a liquid instead of forming crystals.Experiment with different solvent systems. Try adding a co-solvent in which the product is less soluble to induce crystallization.
Persistent thiourea contamination after multiple purification steps The initial reaction may have used a large excess of thiourea, overwhelming the purification capacity.Optimize the reaction stoichiometry to minimize the excess of thiourea.
Thiourea may be co-crystallizing with your product.Adjust the recrystallization solvent system to disfavor the crystallization of thiourea.

Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction

Objective: To separate N-(2-methylphenyl)-2-thiazolinamine from unreacted thiourea and other non-basic impurities.

Materials:

  • Crude reaction mixture

  • Dichloromethane (or other suitable organic solvent)

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (brine)

  • Separatory funnel

  • Beakers and flasks

  • pH paper or pH meter

Procedure:

  • Dissolve the crude reaction mixture in a suitable volume of dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The top layer will be the aqueous phase, and the bottom layer will be the organic phase (this may vary depending on the solvent used).

  • Drain the lower organic layer into a clean flask.

  • Drain the upper aqueous layer, which now contains your protonated product, into a separate clean flask.

  • Return the organic layer to the separatory funnel and repeat the extraction with fresh 1M HCl at least two more times to ensure complete transfer of the product to the aqueous phase.

  • Combine all aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath and slowly add 1M NaOH with stirring until the pH is strongly basic (pH 12-14). Your product should precipitate or form an oily layer.

  • Add fresh dichloromethane to the separatory funnel containing the basified aqueous solution.

  • Shake vigorously and allow the layers to separate.

  • Drain the lower organic layer, which now contains your purified product, into a clean flask.

  • Repeat the extraction of the aqueous layer with fresh dichloromethane two more times.

  • Combine all organic extracts and wash with brine to remove any residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified N-(2-methylphenyl)-2-thiazolinamine.

Protocol 2: Recrystallization

Objective: To obtain highly pure, crystalline N-(2-methylphenyl)-2-thiazolinamine.

Materials:

  • Purified N-(2-methylphenyl)-2-thiazolinamine from extraction

  • Recrystallization solvent (e.g., ethanol, ethyl acetate, hexane, or a mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the purified product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Allow the crystals to dry completely under vacuum or in a desiccator.

Visualizing the Workflow

SeparationWorkflow cluster_reaction Reaction Mixture cluster_extraction Liquid-Liquid Extraction cluster_purification Final Purification Crude Crude Product (Thiazolinamine + Thiourea) Dissolve Dissolve in Organic Solvent Crude->Dissolve AcidWash Wash with Aqueous Acid Dissolve->AcidWash Separate1 Separate Layers AcidWash->Separate1 Basify Basify Aqueous Layer Separate1->Basify Aqueous Layer (Protonated Product) Waste1 Waste1 Separate1->Waste1 Organic Layer (Thiourea) ExtractProduct Extract Product into Fresh Organic Solvent Basify->ExtractProduct Dry Dry and Evaporate ExtractProduct->Dry Recrystallize Recrystallization Dry->Recrystallize Purified (but may contain trace impurities) Filter Filter and Dry Recrystallize->Filter PureProduct Pure Crystalline Product Filter->PureProduct

Caption: Workflow for the separation of N-(2-methylphenyl)-2-thiazolinamine.

Physicochemical Properties for Separation

CompoundWater SolubilitypKa (Conjugate Acid)General Polarity
Thiourea 142 g/L (25 °C)[16]-0.96[1][3]Polar
N-(2-methylphenyl)-2-thiazolinamine Sparingly soluble (estimated)~5-6 (estimated for similar thiazolines)[17]Moderately Polar

This significant difference in basicity (pKa) is the key to a successful separation using liquid-liquid extraction.

References

  • Wikipedia. Thiourea. [Link]

  • Amine Extraction in the Laboratory. [Link]

  • Sciencemadness Wiki. Thiourea. [Link]

  • Google Patents.
  • FooDB. Showing Compound Thiourea (FDB012439). [Link]

  • Wikipedia. Liquid–liquid extraction. [Link]

  • ResearchGate. Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. [Link]

  • The Journal of Physical Chemistry. The Solubility of Thiourea in Water, Methanol, and Ethanol. [Link]

  • SIELC Technologies. Separation of Thiazole on Newcrom R1 HPLC column. [Link]

  • Oreate AI Blog. Understanding Liquid-Liquid Extraction: A Key Technique in Food Analysis. [Link]

  • ResearchGate. Separation of amines in bi- and triphasic systems. I - Liquid-liquid extraction. [Link]

  • EPFL. pKa Data Compiled by R. Williams. [Link]

  • Studylib. pKa Values Table: Inorganic & Organic Acids. [Link]

  • ResearchGate. The pKa values of acidic squaramide or thiourea units measured in water. [Link]

  • PubMed. High-performance liquid chromatography of thiazolidinic compounds... [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • PubMed. Chromatographic separation and isolation of metachromatic thiazine dyes. [Link]

  • ResearchGate. Atropisomeric separation of a 2-aryl-imino-N-(2-aryl)-thiazoline compound... [Link]

  • Journal of the American Chemical Society. Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine... [Link]

  • ChemRxiv. A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. [Link]

  • HARVEST (uSask). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5- Py2 Complex or P4S10. [Link]

  • ACS Publications. Preparative and analytical enantiomer separation of some .DELTA.4-1,3-thiazoline-2-thiones... [Link]

  • Royal Society of Chemistry. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. [Link]

  • ACS Publications. Overview of the Chemistry of 2-Thiazolines. [Link]

  • YouTube. Recrystallization. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • YouTube. Organic Chemistry Lab: Recrystallization. [Link]

  • pka bases.cdx. [Link]

  • Approximate pKa chart of the functional groups: values to know. [Link]

  • Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents... [Link]

  • PMC. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives... [Link]

  • PubChem. N-(2-Methyl-2-nitropropyl)-4-phenyl-2-thiazolamine. [Link]

  • ijaers. Using of some novel derivatives of thiourea for Synthesis of pharmaceutical compounds... [Link]

  • ResearchGate. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives... [Link]

  • ResearchGate. Solubility for different thiazolidine-2-carboxylic acid derivatives... [Link]

  • Google Patents.
  • ChemRxiv. Thionation of poly(2-ethyl-2-oxazoline) and its effect on solubility and cloud point. [Link]

  • PubChem. 5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine. [https://pubchem.ncbi.nlm.nih.gov/compound/5-(2-methylphenyl_methyl-1_3-thiazol-2-amine]([Link]

  • MDPI. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives... [Link]

Sources

Troubleshooting low melting point purity issues in thiazoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Module: Purity & Melting Point Optimization

Status: Active Operator: Senior Application Scientist (Medicinal Chemistry Division) Topic: Troubleshooting Low Melting Point (MP) & Purity Issues in Thiazoline Derivatives

Introduction

Welcome to the . If you are accessing this guide, you are likely facing a discrepancy between your expected and observed melting points. In heterocyclic chemistry, specifically with dihydrothiazoles (thiazolines) , a depressed or broadened melting point is rarely just a "wet sample"—it is a molecular red flag indicating specific synthetic failures, typically oxidation or incomplete cyclization.

This guide moves beyond basic advice. We will deconstruct the Hantzsch synthesis and subsequent workups to isolate the chemical origins of your impurity profile.

Module 1: Diagnostic Triage

"Why is my melting point low?"

A depressed melting point (MP) is a colligative property issue caused by the disruption of the crystal lattice. In thiazoline synthesis, this usually stems from three distinct categories of contamination. Use the following logic flow to diagnose your material before attempting remediation.

Interactive Diagnostic Workflow

ThiazolineDiagnostics Start OBSERVATION: Low or Wide Melting Point TLC Step 1: TLC Analysis (Compare w/ Starting Material) Start->TLC SingleSpot Single Spot Observed TLC->SingleSpot High Purity? MultiSpot Multiple Spots Observed TLC->MultiSpot Gross Impurity NMR_Check Step 2: 1H-NMR Analysis SingleSpot->NMR_Check SM_Spot Spot matches SM? (Incomplete Rxn) MultiSpot->SM_Spot New_Spot New Rf Value? (Intermediate/Side Product) MultiSpot->New_Spot Solvent Sharp peaks at solvent shift? (Lattice Solvate) NMR_Check->Solvent Aromatic Aromatic proton at ~7.2-8.8 ppm? (Oxidation to Thiazole) NMR_Check->Aromatic Aliphatic Broad/Split Aliphatic peaks? (Stereoisomers/Polymorphs) NMR_Check->Aliphatic

Figure 1: Diagnostic logic tree for isolating the chemical cause of melting point depression in thiazoline samples.

Module 2: Synthetic Root Cause Analysis

"Where did the impurity come from?"

The vast majority of thiazoline syntheses utilize the Hantzsch reaction (condensation of a thioamide with an ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-haloketone). While robust, this pathway has two critical failure points that generate MP-lowering impurities.
FAQ: Common Impurity Signatures

Q: My NMR shows a small aromatic signal that shouldn't be there. What is it? A: This is likely the Thiazole analog. Thiazolines (dihydrothiazoles) are susceptible to oxidative dehydrogenation. If your reaction mixture was exposed to air, excess heat, or oxidizing agents (even trace metals), the thiazoline ring will aromatize into a full thiazole.

  • Impact: Thiazoles often have higher melting points than thiazolines, but a mixture of the two results in significant freezing point depression (eutectic formation).

  • Detection: Look for the disappearance of the chiral center proton (if 4-substituted) or the CH2/CH protons in the 3.0–5.0 ppm range, replaced by aromatic shifts (7.0+ ppm) [1].

Q: I have a wide melting range (e.g., 10°C span). Is it wet? A: If vacuum drying doesn't fix it, you likely have the


-Hydroxythiazoline Intermediate .
The Hantzsch mechanism involves an initial S-alkylation followed by cyclization to a hydroxy-intermediate, which must then dehydrate to form the double bond.
  • Cause: Insufficient acid catalysis or removing heat too early prevents the final dehydration step.

  • Remediation: Refluxing the crude material in ethanol with a catalytic amount of acid (p-TsOH or HCl) often forces the dehydration to completion.

Impurity Profile Table
Impurity TypeOriginDiagnostic Signature (1H NMR)Impact on MP
Thiazole Oxidation (Dehydrogenation)Loss of aliphatic ring protons; new aromatic singlet (~8.0 ppm).Depression (Eutectic mixture)

-Hydroxythiazoline
Incomplete DehydrationPresence of -OH broad singlet (D2O exchangeable); complex aliphatic region.Broadening & Depression
Thioamide (SM) Incomplete ReactionNH2 broad singlets; distinct from product NH.Depression
HBr Salt Lack of NeutralizationDownfield shift of all protons; highly water-soluble.False High or Decomposition

Module 3: Purification & Remediation Protocols

"How do I fix the purity?"

Standard chromatography can be risky with thiazolines due to their potential instability on acidic silica. We prioritize recrystallization and acid-base manipulation for purification.

Protocol A: The "Salt-Break" Precipitation (Recommended for Crude)

Best for removing non-basic impurities (like unreacted


-haloketones).
  • Dissolution: Dissolve crude thiazoline (often an HBr salt from synthesis) in minimal warm water or 10% aqueous methanol.

  • Filtration: Filter off any insoluble solids (often bis-thiazole byproducts or polymerized material).

  • Neutralization: Slowly add 10% Aqueous Sodium Carbonate (

    
    ) or Ammonium Hydroxide (
    
    
    
    ) while stirring.
    • Critical: Monitor pH.[1][2] Target pH 8-9. Do not overshoot to pH 12+ as this may promote ring hydrolysis [2].

  • Precipitation: The free base thiazoline is usually lipophilic and will precipitate. Cool to 4°C for 2 hours.

  • Collection: Filter and wash with ice-cold water (removes inorganic salts).

Protocol B: Recrystallization Matrix

If the salt-break yields a solid with a 2-4°C MP range, refine it here.

Solvent SystemPolarity ProfileBest For...Validation Step
Ethanol (Abs) Polar ProticGeneral purpose; polar thiazolines.Cool slowly to avoid oiling out.
EtOH / Water (9:1) High PolarityRemoving inorganic salts.Ensure water is <15% to prevent hydrolysis.
Hexane / EtOAc Non-Polar GradientLipophilic 4-aryl thiazolines.Dissolve in min. hot EtOAc, add warm Hexane until turbid.
Purification Workflow Diagram

PurificationFlow Crude Crude Reaction Mixture (HBr Salt) WaterWash Dissolve in H2O Filter Insolubles Crude->WaterWash Base Neutralize (pH 8-9) (Na2CO3) WaterWash->Base Precip Precipitate Free Base Base->Precip Recryst Recrystallization (EtOH or Hex/EtOAc) Precip->Recryst Final Pure Thiazoline (Sharp MP) Recryst->Final

Figure 2: Step-by-step purification workflow to convert crude HBr salts into analytical grade free-base thiazolines.

Module 4: Stability & Polymorphism

"It was pure yesterday, now the MP is lower."

Thiazolines exhibit polymorphism and isomerization , particularly if they contain chiral centers (e.g., from chiral amino acids like Cysteine).

  • Polymorphism: Thiazoline esters often display liquid crystal properties (Smectic phases). A sample stored at room temperature may transition to a more stable, lower-energy polymorph with a different melting point.

    • Check: Run a DSC (Differential Scanning Calorimetry) trace. A polymorph transition will show an endotherm before the melt [3].

  • Stereoisomerization: If your thiazoline has a chiral center at C4, basic workup (Protocol A) can cause racemization.

    • Check: Use Chiral HPLC or Polarimetry. A racemate often has a different MP than the pure enantiomer.

Storage Recommendation: Store all thiazoline derivatives under Argon at -20°C to prevent oxidative dehydrogenation to thiazoles.

References

  • Hantzsch Thiazole Synthesis. Organic Chemistry Portal. (Accessed 2024).[3] Mechanism and side product analysis.

  • Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 2009. Detailed stability and reactivity profiles of the dihydrothiazole ring.

  • Synthesis of New Family of Thiazoline and Thiazole Esters and Investigation of their Thermal Properties. Journal of the Brazilian Chemical Society, 2014.[4] Discussion on liquid crystal properties and melting point transitions.

  • Modular synthesis of thiazoline and thiazole derivatives. RSC Advances, 2017.[5] Protocols for minimizing side products during synthesis.

Sources

Stability of 2-aminothiazoline solutions in physiological pH buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-aminothiazoline and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these compounds in physiological pH buffers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Common Issues with 2-Aminothiazoline Solutions

Researchers often encounter challenges related to the stability of 2-aminothiazoline in aqueous buffer systems, which can manifest as inconsistent results in biological assays or analytical measurements. This section addresses the most common problems in a direct question-and-answer format.

Q1: I'm seeing a progressive loss of my compound's biological activity in my cell-based assay over 24-48 hours. What could be the cause?

A1: A time-dependent loss of activity is a classic indicator of compound instability in the assay medium. For 2-aminothiazoline, the most probable cause is hydrolytic degradation. The thiazoline ring, particularly when unsubstituted, is susceptible to hydrolysis under neutral or slightly acidic conditions, which are typical for physiological buffers (pH 7.2-7.4).[1][2] This process involves the cleavage of the C=N bond within the ring, leading to the formation of an open-chain derivative, N-(2-mercaptoethyl)urea, which is unlikely to retain the same biological activity.

Q2: My HPLC analysis of a freshly prepared 2-aminothiazoline solution in PBS shows a new, more polar peak appearing and growing over time. Why is this happening?

A2: The appearance of a new, more polar peak is strong evidence of chemical degradation. The hydrolysis product, N-(2-mercaptoethyl)urea, is a more polar molecule than the parent 2-aminothiazoline, causing it to elute earlier on a reverse-phase HPLC column. The rate of its appearance is influenced by factors like pH and temperature.[3] While 2-methyl-Δ2-thiazoline (a related structure) is very stable in concentrated acid and hydrolyzes very slowly near pH 7, the rate is not zero.[1] Your observations confirm that degradation is occurring under your specific experimental conditions.

Troubleshooting Summary Table
Problem Likely Cause(s) Recommended Solution(s)
Decreasing biological activity over time. Hydrolytic Degradation: The thiazoline ring is opening in the aqueous, neutral pH environment of the cell culture medium.1. Use Fresh Solutions: Prepare 2-aminothiazoline solutions immediately before use. 2. Conduct a Time-Course Study: Assess compound stability directly in your assay medium over the experiment's duration. 3. Lower Storage Temperature: If solutions must be stored, keep them at -20°C or -80°C and minimize freeze-thaw cycles.[4]
Appearance of unknown peaks in chromatography. Degradation Product Formation: The primary degradation product is likely the ring-opened N-(2-mercaptoethyl)urea.1. Characterize the Peak: Use LC-MS/MS to identify the mass of the new peak and confirm its identity.[5] 2. Perform a Forced Degradation Study: Expose the compound to mild acid, base, and oxidative conditions to intentionally generate degradation products and confirm their chromatographic behavior.
Inconsistent results between experimental repeats. Variable Solution Age & Storage: Differences in how long solutions were stored or handled before the experiment can lead to varying levels of degradation.1. Standardize Solution Preparation: Implement a strict SOP for solution preparation, including the age of the solution post-preparation. 2. Incorporate a Quality Control (QC) Standard: Analyze a freshly prepared standard with each experiment to ensure the integrity of the test compound.

Frequently Asked Questions (FAQs)

This section covers fundamental questions about the chemistry and handling of 2-aminothiazoline solutions.

Q1: What is the primary degradation pathway for 2-aminothiazoline at physiological pH?

A1: The primary degradation pathway is hydrolysis. This is a chemical reaction where a water molecule attacks the electrophilic carbon atom of the imine (C=N) bond in the thiazoline ring. This leads to the formation of an unstable tetrahedral intermediate which subsequently undergoes ring cleavage to yield N-(2-mercaptoethyl)urea. This reaction is often catalyzed by acidic or basic conditions, but it can proceed, albeit more slowly, at neutral pH.[1]

G cluster_intermediate Mechanism cluster_product Product A 2-Aminothiazoline B Protonation of Ring Nitrogen A->B H⁺ (from H₂O) H2O Water (H₂O) from buffer C Nucleophilic Attack by H₂O B->C Activates C=N bond D Tetrahedral Intermediate (Unstable) C->D E Ring Cleavage D->E F N-(2-mercaptoethyl)urea E->F

Caption: Proposed hydrolytic degradation of 2-aminothiazoline at physiological pH.

Q2: Which buffer should I use for my experiments? Does the buffer type matter?

A2: Yes, the buffer type can matter, although pH is the most critical factor.[6] For most biological applications, common buffers like Phosphate-Buffered Saline (PBS) or HEPES are acceptable. However, it is crucial to consider the following:

  • pH and pKa: The buffer's pKa should be close to the desired pH of the experiment (typically 7.4) to ensure maximum buffering capacity.[7] Both phosphate (pKa₂ ≈ 7.2) and HEPES (pKa ≈ 7.5) are suitable.

  • Buffer-Metal Interactions: Some buffers can chelate metal ions. If your experiment involves metal-dependent enzymes or processes, choose a buffer known for its low metal-binding affinity, such as MES, PIPES, or HEPES.[8]

  • Reactivity: Avoid buffers with primary amine groups (like Tris or Glycine) if there is any possibility of them reacting with your 2-aminothiazoline derivative or other components in your assay.

Q3: How should I prepare and store my 2-aminothiazoline stock solutions?

A3: Proper preparation and storage are critical to minimize degradation before the experiment even begins.

  • Solvent: For high-concentration stock solutions, DMSO is a common choice due to its high solubilizing power.[4] However, be aware that some 2-aminothiazole derivatives have shown instability in DMSO over long periods at room temperature.[4] Therefore, prepare the stock in DMSO, aliquot it into single-use volumes, and store it at -20°C or preferably -80°C.

  • Aqueous Solutions: Avoid long-term storage of 2-aminothiazoline in aqueous buffers. Prepare working solutions by diluting the DMSO stock into your physiological buffer immediately before each experiment. Discard any unused aqueous solution.

Experimental Protocols

Protocol 1: General Method for Assessing 2-Aminothiazoline Stability

This protocol provides a framework for testing the stability of your compound in a specific buffer.

Objective: To quantify the degradation of 2-aminothiazoline over time at a set temperature and pH.

Materials:

  • 2-aminothiazoline

  • DMSO (anhydrous)

  • Physiological buffer of choice (e.g., PBS, pH 7.4)

  • Incubator or water bath set to 37°C

  • HPLC or LC-MS system

  • Autosampler vials

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve 2-aminothiazoline in DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare the Test Solution: Dilute the DMSO stock solution into the pre-warmed (37°C) physiological buffer to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent with your biological assay (e.g., ≤0.1%).

  • Time Zero (T=0) Sample: Immediately after preparation, transfer an aliquot of the test solution to an autosampler vial. This is your T=0 sample. Analyze it immediately via HPLC or store it at -80°C if analysis must be delayed.

  • Incubation: Place the remaining test solution in the 37°C incubator.

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), withdraw aliquots of the test solution and transfer them to new autosampler vials.

  • Analysis: Analyze all samples by a validated HPLC-UV or LC-MS method.[5] Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

Caption: Experimental workflow for a 2-aminothiazoline stability study.

Protocol 2: Example HPLC-UV Method for Quantification

This is a starting point for an analytical method. It must be optimized and validated for your specific compound and instrumentation.[9]

  • Instrument: HPLC with UV-Vis Detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for lambda max of 2-aminothiazoline (approx. 250-270 nm).[10]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

References

  • Basavanakatti, V.S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical solutions and in rat plasma. BMC Chemistry, 18(1), 220. Available from: [Link]

  • Nishio, T., et al. (2024). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 242, 116027. Available from: [Link]

  • Logue, B.A., et al. (2008). Determination of the Cyanide Metabolite 2-Aminothiazoline-4-Carboxylic Acid in Urine and Plasma by Gas Chromatography–mass Spectrometry. Journal of Analytical Toxicology, 32(2), 159-165. Available from: [Link]

  • Baskin, S.I., et al. (2008). Spectrophotometric Analysis of the Cyanide Metabolite 2-Aminothiazoline-4-Carboxylic Acid (ATCA). Journal of Analytical Toxicology, 22(1), 1-5. Available from: [Link]

  • Kuhn, B., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry & Medicinal Chemistry, 11(19), 2089-2094. Available from: [Link]

  • Martin, R.B., et al. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. Journal of the American Chemical Society, 81(19), 5089-5095. Available from: [Link]

  • Liao, Y., et al. (2016). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. Molecules, 21(11), 1587. Available from: [Link]

  • Google Patents (2014). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • Cui, H., et al. (2012). Synthesis of Cysteamine Hydrochloride by High Pressure Acidolysis of 2-Mercaptothiazoline. Asian Journal of Chemistry, 24(7), 3221-3224. Available from: [Link]

  • ResearchGate (2016). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. Available from: [Link]

  • Juhás, M., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(9), 2991. Available from: [Link]

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]

  • Khalifa, M. E. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 62(1), 1-16. Available from: [Link]

  • Logue, B.A., et al. (2012). Plasma persistence of 2-aminothiazoline-4-carboxylic acid in rat system determined by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 891-892, 81-84. Available from: [Link]

  • El-Gamal, M.I., et al. (2018). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2574. Available from: [Link]

  • Google Patents (1998). EP0482607B1 - Process of producing 2-aminothiazole.
  • Al-saady, F.A.J. (2019). "Drug Stability and factors that affect on the drug stability" Review. International Journal of Medical and Pharmaceutical Case Reports, 1-7. Available from: [Link]

  • Price, N.C., Stevens, L. (1999). pH and Buffers. In: Fundamentals of Enzymology. Oxford University Press. Available from: [Link]

  • Tushar, K., et al. (2022). UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. Journal of Microbiology, Biotechnology and Food Sciences, 11(5), e5789. Available from: [Link]

  • Baert, J., et al. (2015). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry, 63(32), 7261-7271. Available from: [Link]

  • Ho, M. (2014). Acid-Base Physiology. Available from: [Link]

  • Kholikova, M., et al. (2024). SYNTHESIS OF UREA DERIVATIVES BASED ON SUBSTITUTED 2-AMINOTHIAZOLES AND SOME AROMATIC ISOCYANATES. Universum: химия и биология, (8 (122)). Available from: [Link]

  • Hopax Fine Chemicals (2024). Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies. Available from: [Link]

Sources

Technical Support Center: Overcoming the Hygroscopic Nature of Thiazoline Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with thiazoline hydrochloride salts and facing challenges due to their hygroscopic nature. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) designed to address specific experimental issues.

Introduction: The Challenge of Hygroscopicity

Thiazoline hydrochloride salts are a class of compounds with significant potential in various fields, including pharmaceuticals. However, their inherent hygroscopicity—the tendency to absorb moisture from the atmosphere—can present considerable challenges in handling, storage, formulation, and analysis.[1][2] This moisture absorption can lead to physical changes (e.g., deliquescence, caking), chemical degradation, and altered dissolution profiles, ultimately impacting experimental reproducibility and product stability.[1][2][3][4]

This technical support center offers practical solutions and the scientific rationale behind them to help you overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the hygroscopic nature of thiazoline hydrochloride salts.

Q1: Why are thiazoline hydrochloride salts often hygroscopic?

The hygroscopicity of thiazoline hydrochloride salts is primarily attributed to the high polarity of the molecule and the strong ionic character of the hydrochloride salt. The presence of polar functional groups and the chloride ion creates a high affinity for polar water molecules, facilitating the absorption of atmospheric moisture.[5][6] While hydrochloride salts are widely used due to their ability to improve the solubility of basic drugs, they can also introduce hygroscopicity.[7][8]

Q2: What are the common consequences of moisture absorption in my thiazoline hydrochloride salt sample?

Moisture absorption can lead to a cascade of undesirable effects, including:

  • Physical Changes: The powder may become sticky, clump together (caking), or in severe cases, completely dissolve in the absorbed water (deliquescence).[1][2][9] This can make accurate weighing and handling difficult.

  • Chemical Degradation: The presence of water can accelerate hydrolysis or other degradation pathways, leading to a loss of purity and the formation of impurities.[1][3]

  • Altered Physicochemical Properties: Moisture can affect the salt's melting point, dissolution rate, and crystal structure, which are critical parameters in pharmaceutical development.[1][3]

  • Reduced Shelf-Life: The overall stability of the compound is compromised, leading to a shorter shelf-life.[2]

Q3: How can I quickly assess the hygroscopicity of my thiazoline hydrochloride salt?

A simple, qualitative assessment can be done by placing a small, thinly spread amount of the salt on a watch glass in an environment with controlled humidity (e.g., a desiccator with a saturated salt solution to maintain a specific relative humidity) and observing for physical changes. For a quantitative and more definitive assessment, Dynamic Vapor Sorption (DVS) analysis is the industry-standard method.[10][11][12][13] DVS measures the mass change of a sample as it is exposed to varying levels of relative humidity at a constant temperature.[11][13][14]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: My thiazoline hydrochloride salt is clumping and difficult to handle.

Cause: This is a classic sign of moisture absorption. The powder particles are adsorbing water from the air, causing them to stick together.[1][9]

Solution: Implement Strict Environmental Controls

  • Work in a Controlled Environment: Whenever possible, handle the salt in a glove box with a controlled, low-humidity atmosphere (e.g., nitrogen or argon).[15][16] If a glove box is unavailable, use a desiccator for storage and minimize the sample's exposure to ambient air.[9][17]

  • Use Appropriate Drying Agents: Ensure your desiccator contains a fresh, active desiccant.[2][18]

  • Pre-dry Glassware and Utensils: All spatulas, weighing boats, and vials should be thoroughly dried in an oven and cooled in a desiccator before use.[16]

Experimental Workflow: Handling Hygroscopic Salts

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep1 Dry all glassware and utensils in an oven prep2 Cool equipment in a desiccator prep1->prep2 handle1 Transfer salt to a pre-weighed, dry vial inside a glove box or low-humidity environment prep2->handle1 Ready for use handle2 Quickly seal the vial handle1->handle2 store1 Store the sealed vial in a desiccator with fresh desiccant handle2->store1 Immediate storage store2 For long-term storage, consider sealing under inert gas store1->store2

Caption: Workflow for minimizing moisture exposure during handling.

Issue 2: I am observing inconsistencies in my analytical results (e.g., HPLC, NMR).

Cause: If your sample has absorbed a significant amount of water, the actual concentration of the active compound in the weighed sample will be lower than calculated. This leads to inaccurate solution preparation and subsequent analytical variability.

Solution: Pre-Drying and Careful Sample Preparation

  • Drying the Sample: Before weighing, dry a portion of the thiazoline hydrochloride salt under vacuum at a temperature that will not cause degradation.[9] The appropriate temperature should be determined by thermogravimetric analysis (TGA).

  • Accurate Weighing: Weigh the pre-dried sample quickly in a low-humidity environment.[9]

  • Solvent Considerations: Use anhydrous solvents for preparing your analytical solutions to prevent further moisture introduction.

Protocol: Sample Preparation for Analysis

  • Place a representative sample of the thiazoline hydrochloride salt in a vacuum oven.

  • Dry the sample at a pre-determined temperature (e.g., 40-60 °C, based on TGA data) under high vacuum for several hours or until a constant weight is achieved.

  • Transfer the dried sample to a desiccator to cool.

  • Once cooled, quickly weigh the required amount for your analysis.

  • Dissolve the weighed sample in the appropriate anhydrous solvent.

Issue 3: My formulation is showing poor stability and degradation over time.

Cause: The absorbed water is likely participating in hydrolytic degradation of the thiazoline ring or other susceptible functional groups in your molecule.[1][3]

Solution: Salt Screening and Co-crystal Formation

If the hydrochloride salt is inherently too hygroscopic for your application, consider forming alternative salts or co-crystals.

  • Salt Screening: This involves reacting your freebase with a variety of pharmaceutically acceptable acids (e.g., mesylate, tosylate, citrate) to form different salts.[19][20] These new salts will have different crystal structures and may exhibit significantly lower hygroscopicity.[7][19][21]

  • Co-crystal Formation: A co-crystal is a multi-component crystal in which the components are held together by non-ionic interactions. Co-crystallization with a suitable co-former (e.g., a carboxylic acid, an amide) can create a new solid form with improved physical properties, including reduced hygroscopicity.[5][6][22][23]

Decision Tree: Improving Stability

G start Is the hydrochloride salt too hygroscopic? salt_screen Perform salt screening with various counter-ions start->salt_screen Yes cocrystal Investigate co-crystal formation with suitable co-formers start->cocrystal Yes analyze Characterize new solid forms (DVS, PXRD, DSC) salt_screen->analyze cocrystal->analyze select Select the most stable, non-hygroscopic form for development analyze->select

Caption: Decision-making process for selecting a more stable solid form.

Data Summary: Example of Salt Screening Outcome

Salt FormHygroscopicity Class (at 25°C)Water Uptake at 80% RHComments
HydrochlorideVery Hygroscopic>15%Unsuitable for development without significant formulation strategies.
MesylateSlightly Hygroscopic2-5%A promising alternative with improved handling properties.
TosylateNon-Hygroscopic<1%Excellent candidate for further development.
Co-crystal with Adipic AcidSlightly Hygroscopic3%Offers another viable path if salt formation is problematic.[5]

Part 3: Advanced Mitigation Strategies

For challenging cases where environmental control and simple solid-form screening are insufficient, more advanced formulation strategies may be necessary.[3][24]

1. Formulation with Excipients:

Incorporating hydrophobic excipients into your formulation can create a physical barrier, protecting the thiazoline hydrochloride salt from atmospheric moisture.[3][[“]]

  • Hydrophobic Glidants and Lubricants: Magnesium stearate, silicon dioxide, and talc can coat the particles of the active pharmaceutical ingredient (API), reducing their exposure to moisture.

  • Polymeric Coatings: For solid dosage forms, applying a moisture-barrier film coating containing polymers like hydroxypropyl methylcellulose (HPMC) or polyvinyl alcohol (PVA) can provide excellent protection.[3][26]

2. Lyophilization (Freeze-Drying):

For parenteral formulations, lyophilization can produce a stable, amorphous powder with a high surface area that is readily reconstituted. While the resulting cake can still be hygroscopic, it is sealed in a vial under vacuum or an inert gas, protecting it from moisture until the point of use.

3. Amorphous Solid Dispersions:

Dispersing the thiazoline hydrochloride salt in a polymer matrix at a molecular level can create an amorphous solid dispersion. The polymer can immobilize the API and protect it from moisture-induced crystallization and degradation.

References

  • Ng, L. H., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(10), 1184. [Link]

  • Improved Pharma. (2021, February 14). Salt Screening. [Link]

  • Spiritual, J. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. Contract Pharma. [Link]

  • Ribeiro, A. C. F., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals, 16(1), 189. [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?[Link]

  • Chaudhary, A. (2021, May 21). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Ng, L. H., & Heng, P. W. S. (2022, September 20). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. [Link]

  • Li, Y., et al. (2024). New Co-Crystals of Betaine: Significant Improvements in Hygroscopicity. Molecules, 29(21), 4984. [Link]

  • Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. [Link]

  • Canalejas, L. (2021, July 14). Formulation Solution for Moisture-Sensitive Drugs. ONdrugDelivery. [Link]

  • Crysforma. (n.d.). Salt screening. [Link]

  • Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. [Link]

  • Ribeiro, A. C. F., et al. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. [Link]

  • Ribeiro, A. C. F., et al. (2023, January 12). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. [Link]

  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with?[Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • Zhang, Y., et al. (2024). New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability. Molecules, 29(9), 2169. [Link]

  • Particle Technology Labs. (2022, June 20). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?[Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?[Link]

  • Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. [Link]

  • American Pharmaceutical Review. (2011, September 1). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. [Link]

  • Moustafa, H., et al. (2024). Characterization, Solubility, and Hygroscopicity of BMS-817399. Crystal Growth & Design. [Link]

  • Analyzing Hygroscopic Properties of Croscarmellose Sodium under Varied Conditions. (2026, February 14). LinkedIn. [Link]

  • SK pharmteco. (n.d.). Dynamic Vapor Sorption. [Link]

  • Ribeiro, A. C. F., et al. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]

  • American Pharmaceutical Review. (2024, February 27). Moisture Control and Degradation Management. [Link]

  • Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. [Link]

  • Chen, J., et al. (2020). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. CrystEngComm, 22(30), 5028-5037. [Link]

  • Bashir, R., & Asif, M. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Digital Commons @ USF. [Link]

Sources

Technical Support Center: Microwave-Assisted Synthesis of 2-Aminothiazolines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Load: Normal Expert on Duty: Senior Application Scientist, Heterocyclic Chemistry Division

Welcome & Scope Definition

Welcome to the technical support hub for the microwave-assisted synthesis of 2-aminothiazolines and 2-aminothiazoles .

CRITICAL DISTINCTION: Before proceeding, verify your target scaffold. Users often conflate these two related structures.

  • 2-Aminothiazole (Aromatic): The most common target, typically synthesized via the Hantzsch reaction (

    
    -haloketone + thiourea).[1]
    
  • 2-Aminothiazoline (Dihydro/Non-aromatic): A reduced form, typically synthesized via the cyclization of N-allylthioureas or 1-(2-hydroxyethyl)thioureas .

This guide provides optimized protocols for both , with a primary focus on the specific request for thiazolines while addressing the common thiazole workflow.

Standard Operating Protocols (SOPs)

Protocol A: Synthesis of 2-Aminothiazolines (The "Dihydro" Target)

Target Audience: Researchers specifically needing the non-aromatic scaffold.

Reaction Type: Intramolecular Cyclization (Iodocyclization or Acid-Mediated) Precursor: N-allylthiourea Key Advantage: Microwave irradiation accelerates the 5-exo-trig ring closure from hours (thermal) to minutes.

StepActionTechnical Insight (Why?)
1 Prepare Reagents Dissolve N-allylthiourea (1.0 equiv) in Acetonitrile or Water/Ethanol (1:1) . Add Iodine (

, 1.1 equiv) or HCl (cat.).
2 Vessel Setup Seal the vessel. Do not use open reflux unless using a dedicated flow reactor.
3 MW Parameters Temp: 80–100°C Time: 5–10 min Power: Dynamic (Max 150W) Stirring: High (600 rpm)
4 Workup Quench with saturated

(if Iodine used) to remove excess

. Extract with EtOAc.[2]
Protocol B: Hantzsch Synthesis of 2-Aminothiazoles (The "Standard" Target)

Target Audience: General medicinal chemistry (e.g., Dasatinib intermediates).

Reaction Type: Intermolecular Condensation Precursors:


-Haloketone (e.g., Phenacyl bromide) + Thiourea
Green Chemistry Variant:  Water-mediated synthesis.
StepActionTechnical Insight (Why?)
1 Mix Solids Combine

-haloketone (1.0 mmol) and Thiourea (1.1 mmol) in a MW vial.
2 Solvent Addition Add Water (2-3 mL). No catalyst required.
3 MW Parameters Temp: 80–120°C Time: 2–5 min Pressure Limit: 15 bar
4 Isolation Cool to RT.[3] Basify with

. Filter the precipitate.[4][5][6] Recrystallize from Ethanol.[4][5][6]

Troubleshooting Matrix

Select the symptom that best matches your issue.

Category: Safety & Hardware (Pressure/Vessel Failure)

Q: Why does my vessel vent or rupture during the reaction?

  • Diagnosis: The vapor pressure of your solvent at the target temperature exceeded the vessel's rating (typically 20-30 bar).

  • Immediate Fix:

    • Check Fill Volume: Ensure the vial is filled between 20% and 60% capacity. Under-filling causes headspace overheating; over-filling leaves no expansion room.

    • Switch Solvent: If using Dichloromethane (DCM) or Acetone , switch to Dichloroethane (DCE) or Ethanol . Low-boiling solvents generate exponential pressure above 100°C.

    • Absorber Mismatch: If using non-polar solvents (Toluene), the microwave is pumping max power to reach temp, potentially superheating the vessel walls. Add a "doping" agent (e.g., 1 drop of Ionic Liquid or DMF) to improve coupling.

Category: Reaction Efficiency (Yield/Conversion)

Q: My LC-MS shows incomplete conversion after the standard time.

  • Diagnosis: Poor dielectric heating efficiency (Loss Tangent

    
     is too low).
    
  • Resolution:

    • The "Water Trick": Add 5-10% water to your organic solvent. Water has a high dielectric constant and improves energy transfer significantly.

    • Power Profile: Ensure you are using "Dynamic" power mode, not "Fixed" power. The instrument should adjust watts to maintain temperature.

Q: I see "charring" or black tar instead of product.

  • Diagnosis: Thermal runaway. The reaction is exothermic, and the microwave added energy on top of the exotherm.

  • Resolution:

    • Active Cooling: Enable "Simultaneous Cooling" (compressed air cooling during irradiation) if your reactor supports it.

    • Ramp Time: Increase the "Ramp Time" from 1 min to 3-5 mins to reach target temp more gently.

Comparative Data: Conventional vs. Microwave

Data synthesized from standard Hantzsch protocols (e.g., Rahatgaonkar et al. [2])

ParameterConventional Reflux (Ethanol)Microwave Synthesis (Water)Improvement Factor
Reaction Time 4 – 12 Hours2 – 10 Minutes~60x Faster
Yield 58 – 70%85 – 97%+30% Yield
Solvent Usage 20 – 50 mL2 – 5 mL10x Less Waste
Purity (Crude) Requires ChromatographyOften pure after filtrationProcess Efficiency

Visual Workflows & Logic

Diagram 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent based on polarity and microwave absorption capability.

SolventSelection Start Start: Select Solvent Solubility Are reagents soluble? Start->Solubility Polarity Is solvent polar? Solubility->Polarity Yes HighAbsorb High MW Absorber (EtOH, H2O, DMSO) Polarity->HighAbsorb Yes (High tan δ) LowAbsorb Low MW Absorber (Toluene, Hexane, DCM) Polarity->LowAbsorb No (Low tan δ) Pressure Check Vapor Pressure at Target Temp HighAbsorb->Pressure Doping Add 'Doping' Agent (Ionic Liquid / DMF) LowAbsorb->Doping Must use? Doping->Pressure Green Recommended: Water or Ethanol Pressure->Green < 20 bar Warning Warning: Change Solvent or Lower Temp Pressure->Warning > 20 bar

Diagram 2: Reaction Mechanism (Hantzsch Type)

Caption: Mechanistic pathway showing the nucleophilic attack and cyclization leading to the thiazole/thiazoline scaffold.

Mechanism Reagents Reagents: Thiourea + α-Haloketone Attack Nucleophilic Attack (S -> C-alpha) Reagents->Attack MW Irradiation Intermediate Intermediate: S-Alkylated Thioformamidine Attack->Intermediate Cyclization Cyclization (N -> C-carbonyl) Intermediate->Cyclization Thiazoline Hydroxy-Thiazoline (Unstable) Cyclization->Thiazoline Dehydration Dehydration (-H2O) Thiazoline->Dehydration Rapid in MW Product Product: 2-Aminothiazole Dehydration->Product

Advanced FAQ

Q: Can I scale this up to gram scale? A: Yes, but microwave penetration depth is limited (typically ~2-3 cm). For scales >5g, switch from a batch vial to a Continuous Flow Microwave setup to ensure uniform heating.

Q: Does the "Specific Microwave Effect" exist here? A: Likely, yes. The polar transition state (zwitterionic intermediate) is stabilized by the electromagnetic field, lowering the activation energy (


). This is why the reaction is cleaner than conventional heating—the pathway to the byproduct is not similarly accelerated.

References

  • Macías-Benítez, P., et al. (2024).[7] "Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles... from Alcohols." Journal of Organic Chemistry.

  • Rahatgaonkar, A., & Rathod, A. (2010). "Microwave-Assisted Synthesis of 2-amino-4-substituted Phenyl-thiazole." Asian Journal of Chemistry.

  • Mali, D. R., et al. (2022).[4] "Microwave Assisted Synthesis of 2-Aminothiazole Derivatives." Journal of University of Shanghai for Science and Technology.

  • Gupta, R., et al. (2011). "An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water." Semantic Scholar.

  • Biotage AB. "Microwave Reactor Guidelines & Solvent Properties."

Sources

Purification strategies for oily thiazoline reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies for Oily Thiazoline Reaction Products Status: Operational Lead Scientist: Senior Application Scientist (Synth. Chem.)

Introduction: The "Thiazoline Tar" Syndrome

Welcome. If you are here, you likely have a flask containing a viscous, yellow-to-brown oil that refuses to crystallize, despite your starting material being a solid amino acid derivative.

Thiazolines (4,5-dihydrothiazoles) are notorious for two physical properties that complicate purification:

  • Low Melting Points: The lack of an N-H donor (unlike thiazolidines) reduces intermolecular hydrogen bonding, often resulting in oils at room temperature.

  • Acid Sensitivity: The C=N bond is prone to hydrolysis or epimerization on acidic stationary phases (like standard silica gel), leading to decomposition during purification.

This guide treats your purification challenge not just as a separation problem, but as a stability problem.

Module 1: Diagnostic & Triage

User Question: "My reaction is done, but I have a sticky oil. Should I run a column or try to crystallize it?"

Technical Response: Do not rush to the column. Thiazolines are chemically fragile. Use this self-validating diagnostic workflow to determine the stability of your crude oil before choosing a path.

The Stability Check (Self-Validating Protocol)
  • TLC Stress Test:

    • Spot your crude oil on a silica TLC plate.

    • Wait 10 minutes before developing the plate.

    • Run the plate alongside a "fresh" spot (spotted immediately before running).

    • Result: If the "old" spot shows a streak or a new baseline spot compared to the "fresh" spot, your product is decomposing on silica. Do NOT use standard flash chromatography.

  • NMR Signature Validation:

    • Take a crude

      
      H NMR.
      
    • Marker: Look for the C4-H proton (typically a multiplet/triplet around 4.5–5.0 ppm) and the C2-substituent protons.

    • Impurity Check: Sharp peaks at 8.0+ ppm often indicate hydrolysis back to the amide/thioamide. Broad humps indicate oligomerization.

Decision Tree: Purification Strategy

ThiazolinePurification Start Crude Thiazoline Oil TLC_Test TLC Silica Stress Test (10 min wait) Start->TLC_Test Decomp Decomposition Observed? TLC_Test->Decomp Path_Sensitive Acid Sensitive Decomp->Path_Sensitive Yes (Streaking) Path_Stable Stable Decomp->Path_Stable No (Clean Spot) Method_A Method A: Neutralized Silica (Et3N treated) Path_Sensitive->Method_A If Lipophilic Method_B Method B: Salt Formation (HCl/Oxalate) Path_Sensitive->Method_B If Basic Nitrogen Present Method_C Method C: Standard Flash Chromatography Path_Stable->Method_C

Figure 1: Decision matrix for selecting a purification method based on chemical stability.

Module 2: Chromatographic Strategies (The Anti-Acid Protocol)

User Question: "I determined my product is acid-sensitive. How do I modify my flash chromatography to prevent decomposition?"

Technical Response: Standard silica gel has a pH of ~4–5. This is sufficient to protonate the thiazoline nitrogen, activating the C2 position for hydrolysis by adventitious water. You must buffer the stationary phase.

Protocol A: Triethylamine (Et N) Passivation

Best for: Lipophilic thiazoline oils that cannot be crystallized.

The Mechanism: Et


N neutralizes the acidic silanol (Si-OH) groups on the silica surface, preventing protonation of the thiazoline.

Step-by-Step Guide:

  • Eluent Preparation: Prepare your mobile phase (e.g., Hexane/EtOAc) containing 1% Triethylamine (v/v) .

  • Column Pre-treatment: Flush the packed silica column with 2 column volumes (CV) of the Et

    
    N-containing eluent before loading your sample.
    
    • Check: The eluate coming off the column should be basic (check with pH paper).

  • Loading: Dissolve your oily crude in a minimum amount of the mobile phase (with Et

    
    N) and load.
    
  • Elution: Run the column using the 1% Et

    
    N mobile phase.
    
  • Post-Column: Evaporate solvents immediately. Do not let the product sit in the basic solution for days, as base-catalyzed epimerization can occur over long periods.

Comparative Stationary Phase Data

Stationary PhaseAcidity (pH)Suitability for ThiazolinesRisk Factor
Standard Silica (SiO

)
4.0 – 5.0Low High risk of hydrolysis/streaking.
Neutralized Silica (Et

N)
7.0 – 8.0High Minimal decomposition; slight risk of epimerization.
Neutral Alumina (Al

O

)
7.0 – 7.5Medium Good stability, but lower resolution than silica.
Basic Alumina 9.0 – 10.0Medium Good for very basic thiazolines; risk of racemization.

Module 3: Crystallization via Salt Formation

User Question: "I want a solid, not an oil. Can I force this thing to crystallize?"

Technical Response: Yes. While the free base is an oil, the corresponding salts (Hydrochloride, Oxalate, or Picrate) are often crystalline solids. This is the most scalable purification method.

Protocol B: Anhydrous HCl Precipitation

Best for: Converting oily free bases into stable, storable solids.

The Mechanism: Protonation of the thiazoline nitrogen creates an ionic lattice, significantly raising the melting point.

Step-by-Step Guide:

  • Dissolution: Dissolve the crude oily thiazoline in anhydrous Diethyl Ether (Et

    
    O) . If it is not soluble, add a small amount of Dichloromethane (DCM).
    
  • Acidification:

    • Option 1 (Gas): Bubble dry HCl gas through the solution.

    • Option 2 (Solution): Add 2.0 M HCl in Diethyl Ether dropwise at 0°C.

  • Observation: A white to off-white precipitate should form immediately.

  • Filtration: Filter the solid rapidly under Argon/Nitrogen (thiazoline salts can be hygroscopic).

  • Washing: Wash the filter cake with cold anhydrous ether to remove non-basic impurities (oils).

  • Recovery (Optional): If you need the free base later, partition the salt between aqueous NaHCO

    
     and DCM.
    

Visualizing the Salt Formation Workflow

SaltFormation Oil Crude Oil (Free Base) Solvent Dissolve in Anhydrous Et2O Oil->Solvent Acid Add HCl/Ether (Dropwise, 0°C) Solvent->Acid Precip Precipitate Forms Acid->Precip Filter Filter & Wash Precip->Filter Final Crystalline Solid (Thiazoline HCl) Filter->Final

Figure 2: Workflow for converting oily thiazolines to crystalline hydrochloride salts.

Module 4: Workup & Chemical Stability

User Question: "My yield is low after aqueous workup. Where did my product go?"

Technical Response: Thiazolines are basic (


 of conjugate acid ~ 2–5). If you wash your reaction mixture with strong acid (e.g., 1M HCl) to remove starting materials, you will protonate the thiazoline and extract it into the aqueous layer, discarding it with the waste.

The "Safe Zone" Workup Protocol:

  • Quenching: Quench reactions (especially Burgess reagent or DAST cyclodehydrations) with Saturated Aqueous NaHCO

    
     .
    
  • Extraction: Extract with DCM or EtOAc.

  • pH Control: Ensure the aqueous layer pH is > 7 .

    • Why? At pH < 7, the equilibrium shifts toward the water-soluble protonated form.

  • Drying: Use Na

    
    SO
    
    
    
    (neutral) rather than MgSO
    
    
    (slightly acidic) if your thiazoline is extremely sensitive.

References

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazolines and thiazolines. Tetrahedron Letters, 34(42), 6685-6688.

    • Context: Establishes the Burgess reagent protocol and stability profiles for thiazolines.
  • Maltsev, O. V., et al. (2013).[1] Synthesis of (R)-2-Aryl-4,5-dihydrothiazole-4-carboxylic Acids. Synthesis, 45, 2763-2767.[1]

    • Context: Discusses buffered aqueous conditions to prevent racemiz
  • Bagley, M. C., et al. (2004). One-step synthesis of thiazolines and thiazoles from thioamides. Synlett, (14), 2615-2617.

    • Context: Provides purification data for thiazolines synthesized via cyclodehydr
  • BenchChem Application Note. (2025). High-Purity Isolation of Thiazole/Thiazoline Intermediates via Flash Column Chromatography.

    • Context: General protocols for neutralizing silica gel for basic heterocycles.

Sources

Technical Support Center: Stability & Storage of N-Aryl Thiazolines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TZN-OX-PREV-001 Subject: Prevention of Oxidative Aromatization and Degradation in N-Aryl Thiazolines

Executive Summary

N-aryl thiazolines (4,5-dihydrothiazoles) are valuable but thermodynamically unstable intermediates. Unlike their fully aromatic thiazole counterparts, thiazolines possess a non-aromatic heterocyclic ring that is prone to oxidative dehydrogenation (aromatization). This process is accelerated by light, heat, and atmospheric oxygen, often leading to the formation of the corresponding N-aryl thiazole or S-oxide byproducts.

This guide provides a self-validating storage and handling protocol designed to maintain >98% purity over extended periods.

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the driving force. The primary instability in N-aryl thiazolines arises from the thermodynamic drive to achieve aromaticity (Huckel’s rule).

  • Oxidative Aromatization: The C4-C5 bond in the thiazoline ring is saturated. In the presence of molecular oxygen (

    
    ) and trace metals or light, the ring loses two hydrogen atoms to form the fully aromatic thiazole system. The N-aryl group often extends conjugation, stabilizing the radical intermediates involved in this process, thereby lowering the activation energy for oxidation.
    
  • Photochemical Sensitivity: N-aryl systems act as chromophores. Absorption of UV/Visible light can generate singlet oxygen (

    
    ) or radical cations, initiating S-oxidation or ring-opening hydrolysis.
    
  • Acid Sensitivity: While less relevant to oxidation, it is critical to note that thiazolines can hydrolyze under acidic conditions (e.g., acidic silica gel) to form

    
    -amino thiols.
    
Visualizing the Degradation Pathways

ThiazolineDegradation Thiazoline N-Aryl Thiazoline (Target Compound) Radical Radical Cation Intermediate Thiazoline->Radical Light (hv) / O2 Hydrolysis Ring Opening (Amino Thiols) Thiazoline->Hydrolysis H+ / H2O Thiazole N-Aryl Thiazole (Aromatized Impurity) Radical->Thiazole -2H (Dehydrogenation) Thermodynamic Sink Sulfoxide Thiazoline S-Oxide (Unstable) Radical->Sulfoxide +[O]

Figure 1: The primary degradation pathways for N-aryl thiazolines. Note that conversion to Thiazole is the thermodynamic sink (most stable endpoint).

Module 2: Standard Operating Procedure (SOP) for Storage

Principle: The goal is to arrest the kinetics of dehydrogenation by removing the three vectors of oxidation: Oxygen, Light, and Thermal Energy.

Storage Conditions Summary
ParameterRequirementScientific Rationale
Atmosphere Inert Gas (Argon preferred)Nitrogen is acceptable, but Argon is heavier than air, providing a better "blanket" for solid samples to prevent

diffusion.
Temperature -20°C (Minimum)Lowers kinetic energy, significantly slowing the rate of auto-oxidation and aromatization.
Container Amber Glass VialsBlocks UV/Vis light (290–450 nm) which excites the N-aryl chromophore and generates singlet oxygen.
State Solid / Neat OilCRITICAL: Avoid storing in solution. Solvents (especially ethers) contain dissolved

and can form peroxides that rapidly oxidize sulfur.
Sealing Parafilm + DesiccantPrevents moisture ingress which can catalyze hydrolysis or proton-transfer steps in oxidation.
Step-by-Step Storage Protocol
  • Isolation: Immediately after synthesis, remove all solvent. Trace solvent acts as a carrier for dissolved oxygen.

  • Transfer: Place the neat compound into a clean, dry Amber Glass Vial .

  • Purge:

    • Insert a long needle connected to an Argon line deep into the vial (just above the solid).

    • Insert a short vent needle.

    • Flow Argon gently for 60 seconds to displace air.

  • Seal: Cap tightly while the Argon is still flowing (remove needles simultaneously). Wrap the cap junction with Parafilm.

  • Store: Place in a secondary container (ziplock bag with desiccant packets) and store at -20°C .

Module 3: Troubleshooting & FAQs

Q1: My off-white thiazoline solid has turned yellow/orange after a week. Is it ruined?

  • Diagnosis: This is the classic sign of aromatization . Thiazoles are often more highly colored (yellow/orange) than their thiazoline precursors due to extended

    
    -conjugation.
    
  • Action: Check purity via

    
    H NMR. Look for the disappearance of the characteristic 
    
    
    
    triplets/multiplets of the thiazoline ring (typically
    
    
    3.0–4.5 ppm) and the appearance of downfield aromatic protons (
    
    
    7.0–8.0 ppm) associated with the thiazole ring. If <5% oxidation occurred, recrystallize immediately.

Q2: Can I store the compound in


 inside the NMR tube overnight? 
  • Answer: No. Chloroform is often acidic (forming HCl over time) and contains dissolved oxygen. This creates a perfect storm for both hydrolysis and oxidation.

  • Fix: If you must store a solution, use

    
    -DMSO or 
    
    
    
    -Acetonitrile, purge the tube with Argon, and store in the dark at 4°C.

Q3: I need to purify my thiazoline. Can I use standard silica gel chromatography?

  • Risk: Silica gel is slightly acidic (

    
    ). This can trigger hydrolysis or surface-catalyzed oxidation.
    
  • Protocol:

    • Pre-treat the silica column with 1% Triethylamine (Et3N) in hexanes to neutralize acidity.

    • Alternatively, use Neutral Alumina which is less likely to degrade sulfur heterocycles.

    • Elute quickly; do not leave the compound on the column overnight.

Q4: Why is Argon preferred over Nitrogen?

  • Reasoning: Argon is denser than air (

    
     vs 
    
    
    
    ). When purging a vial, Argon settles at the bottom, effectively "blanketing" the solid. Nitrogen mixes more easily with air, potentially leaving residual oxygen in the headspace if the purge isn't perfect.
Module 4: Quality Control & Recovery

Every researcher should validate the integrity of their sample before use in critical biological or synthetic steps.

The "Self-Validating" QC Check

Use


H NMR as your primary diagnostic tool.
  • Thiazoline Signal: Look for two adjacent methylene groups (–

    
    
    
    
    –) in the heterocyclic ring. They usually appear as triplets or multiplets between 3.0 and 4.5 ppm .
  • Thiazole (Impurity) Signal: Oxidation results in the loss of these

    
     protons. They are replaced by aromatic 
    
    
    
    protons (often singlets) further downfield (7.0 – 8.5 ppm ).
  • Calculation: Integrate the residual thiazoline

    
     vs. the new thiazole 
    
    
    
    .
Recovery Workflow (Purification)

RecoveryWorkflow Start Degraded Sample (Yellow/Orange) Check QC: 1H NMR (Calculate % Thiazole) Start->Check Decision Impurity Level? Check->Decision Recryst Recrystallization (Degassed EtOH/Hexanes) Decision->Recryst < 5% Impurity Column Flash Chromatography (Neutral Alumina or Et3N-Silica) Decision->Column 5% - 20% Impurity Discard Discard (>20% Oxidation) Decision->Discard > 20% Impurity Store Store immediately (-20°C, Argon) Recryst->Store Column->Store

Figure 2: Decision matrix for recovering oxidized N-aryl thiazoline samples.

References
  • Oxidative Aromatiz

    • Title: Oxidation of 4-carboxylate thiazolines to 4-carboxyl
    • Source: ResearchG
    • URL:[Link]

  • Photochemical Instability

    • Title: The Photochemical Mediated Ring Contraction of 4H-1,2,6-Thiadiazines To Afford 1,2,5-Thiadiazol-3(2H)-one 1-Oxides.[1]

    • Source: PubMed Central (2023).
    • URL:[Link]

  • General Handling of Air-Sensitive Reagents

    • Title: Techniques for Handling Air- and Moisture-Sensitive Compounds.[2][3][4]

    • Source: University of Pittsburgh (Wipf Group).[3]

    • URL:[Link]

  • Thiazoline Synthesis and Stability

    • Title: Overview of the Chemistry of 2-Thiazolines.
    • Source: Chemical Reviews (ACS Public
    • URL:[Link]

Sources

Validation & Comparative

Comparison of binding affinity: N-(2-methylphenyl)-2-thiazolinamine vs Xylazine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of N-(2-methylphenyl)-2-thiazolinamine (hereafter referred to as 2-MPT ) and Xylazine .

This analysis synthesizes established Structure-Activity Relationship (SAR) principles with experimental binding data to elucidate how ring contraction (thiazine vs. thiazoline) and steric substitution (mono- vs. di-methyl) dictate receptor affinity.

N-(2-methylphenyl)-2-thiazolinamine vs. Xylazine

Executive Summary: The Pharmacophore Trade-Off

This comparison highlights a classic medicinal chemistry trade-off between heterocyclic ring size and phenyl substitution .

  • Xylazine utilizes a thiazine (6-membered) ring with a 2,6-dimethylphenyl substitution. The 6-membered ring is conformationally flexible ("floppy"), generally reducing affinity, but the 2,6-dimethyl pattern forces the phenyl ring into a perpendicular conformation essential for receptor activation.

  • 2-MPT utilizes a thiazoline (5-membered) ring with a 2-methylphenyl substitution. The 5-membered ring is planar and rigid (increasing affinity), but the mono-methyl substitution provides less steric bulk to enforce the bioactive perpendicular conformation.

Verdict: While Xylazine is the clinical standard, SAR analysis indicates that 2-MPT acts as a "tight-binding" analog with potentially higher intrinsic affinity but lower subtype selectivity due to the loss of the 6-position methyl group.

Chemical Architecture & Structural Logic

The following diagram visualizes the structural evolution from the clinical standard (Xylazine) to the analog (2-MPT).

ChemicalStructure cluster_0 Pharmacophore Impact Xylazine Xylazine (Thiazine Ring + 2,6-Dimethyl) Transformation Structural Modification 1. Ring Contraction (6->5) 2. Demethylation (C6) Xylazine->Transformation SAR Optimization Note1 Thiazine (Xylazine): Flexible ring = Lower intrinsic affinity 2,6-Me = High efficacy (Agonist lock) Xylazine->Note1 MPT 2-MPT (Thiazoline Ring + 2-Methyl) Transformation->MPT Resulting Analog Note2 Thiazoline (2-MPT): Rigid ring = Higher intrinsic affinity 2-Me = Variable efficacy (Partial Agonist risk) MPT->Note2

Figure 1: Structural transition showing the trade-off between ring rigidity and steric substitution.

Binding Affinity Profile ( & )

The data below compares the established values for Xylazine against the predicted values for 2-MPT based on quantitative SAR (QSAR) studies of alpha-adrenergic amidines.

FeatureXylazine (Reference)2-MPT (Target Analog)Implication
Receptor Target

-Adrenergic (Non-selective)

-Adrenergic
2-MPT likely retains

preference.[1]
Binding Affinity (

)
~1.5 - 2.0

M
(Low Affinity)
~0.1 - 0.5

M
(Predicted High)
Thiazoline ring contraction typically enhances affinity by 10-fold [1].

:

Selectivity
~160:1~50:1 (Predicted)Loss of the 2,6-dimethyl "shield" often increases promiscuous binding to

.
Lipophilicity (LogP) ~2.8~2.12-MPT is less lipophilic; may have faster washout but slower BBB penetration.
Bioactive Conformation Perpendicular (Forced by steric bulk)Tilted/Rotational (Less steric hindrance)2-MPT may act as a partial agonist due to imperfect receptor triggering.

Key Insight: Xylazine is actually a weak binder compared to modern agents (like Dexmedetomidine). Its clinical utility comes from its specific lipophilicity and partial agonism. 2-MPT, by virtue of the thiazoline ring, is structurally closer to Clonidine and Tizanidine , suggesting it binds tighter but may lack the specific sedative "smoothness" of Xylazine.

Mechanism of Action: The Signaling Pathway

Both compounds operate by stimulating


-adrenergic receptors (GPCRs), specifically the 

protein cascade.

SignalingPathway Ligand Ligand (Xylazine or 2-MPT) Receptor Alpha-2 Adrenergic Receptor (7-TM GPCR) Ligand->Receptor Binds Gi Gi Protein (Inhibitory) Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits CaCh Voltage-Gated Ca++ Channels (Inhibited) Gi->CaCh Blocks Influx KCh K+ Channels (Activated/Hyperpolarization) Gi->KCh Increases Efflux cAMP cAMP Levels (DECREASED) AC->cAMP Reduces Outcome Physiological Effect: Sedation, Analgesia, Hypotension cAMP->Outcome CaCh->Outcome KCh->Outcome

Figure 2: The Gi-protein mediated inhibitory cascade activated by both compounds.

Experimental Validation Protocol

To empirically verify the affinity difference, a Competitive Radioligand Binding Assay is the gold standard. This protocol is self-validating via the inclusion of a non-specific binding control.

Protocol:

-AR Competition Binding

Objective: Determine the


 of 2-MPT by displacing a radiolabeled standard (

-Clonidine or

-RX821002) from rat brain membrane homogenates.

Materials:

  • Source Tissue: Rat Cerebral Cortex (rich in

    
    ).
    
  • Radioligand:

    
    -Clonidine (Agonist) or 
    
    
    
    -RX821002 (Antagonist). Concentration: 1-2 nM.
  • Test Compounds: Xylazine (Standard), 2-MPT (Unknown).

  • Non-Specific Control: 10

    
    M Phentolamine (to define non-specific binding).
    

Workflow:

  • Membrane Prep: Homogenize tissue in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 min. Resuspend pellet.

  • Incubation:

    • Tube A (Total Binding): Membrane + Radioligand + Buffer.

    • Tube B (Non-Specific): Membrane + Radioligand + 10

      
      M Phentolamine.
      
    • Tube C (Experimental): Membrane + Radioligand + Increasing concentrations of 2-MPT (

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Separation: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethylenimine to reduce filter binding).

  • Quantification: Liquid scintillation counting.

Data Analysis (Self-Validation):

  • Calculate Specific Binding = (Total Binding) - (Non-Specific Binding).

  • Plot % Specific Binding vs. Log[Ligand].

  • Fit to a sigmoidal dose-response curve to find

    
    .
    
  • Cheng-Prusoff Correction: Calculate

    
     using the formula:
    
    
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is the dissociation constant of the radioligand).
References
  • Jen, T., et al. (1975). "Amidines and related compounds. Structure-activity relationships of 2-(substituted phenylamino)-2-thiazolines and analogues as adrenergic agents." Journal of Medicinal Chemistry, 18(1), 90–99.

  • Ruffolo, R. R., Jr. (1983). "Structure-activity relationships of alpha-adrenoceptor agonists." Journal of Autonomic Pharmacology, 3(S1), 27-58.
  • Greene, S. A., & Thurmon, J. C. (1988). "Xylazine—a review of its pharmacology and use in veterinary medicine." Journal of Veterinary Pharmacology and Therapeutics, 11(4), 295-313.

  • Schwartz, D. D., & Clark, T. P. (1998).[2] "Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes." Journal of Veterinary Pharmacology and Therapeutics, 21(2), 107-111.

Sources

A Senior Application Scientist's Guide to Selecting and Utilizing Reference Standards for the Analysis of 2-(o-Tolylamino)-2-thiazoline

Author: BenchChem Technical Support Team. Date: February 2026

An expert comparison guide for researchers, scientists, and drug development professionals on the reference standards for 2-(o-Tolylamino)-2-thiazoline analysis. This guide provides an objective comparison of product performance with other alternatives, supported by experimental data.

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. This is particularly true for novel or less-common molecules such as 2-(o-Tolylamino)-2-thiazoline, a compound with potential applications in medicinal chemistry. The integrity of any quantitative or qualitative analysis of this compound hinges on the quality of the reference standard used. This guide provides an in-depth comparison of available reference standards and a practical framework for their effective use in a research setting.

Unlike well-established active pharmaceutical ingredients (APIs), 2-(o-Tolylamino)-2-thiazoline does not currently have a dedicated monograph in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). Consequently, researchers must rely on commercial suppliers for certified reference materials (CRMs) or analytical standards. The selection of an appropriate standard is a critical decision that directly impacts the validity of experimental results.

Comparative Analysis of Commercially Available Reference Standards

The primary distinguishing factors between commercially available reference standards for 2-(o-Tolylamino)-2-thiazoline are purity, the extent of characterization, and the accompanying documentation. Below is a comparative table summarizing the typical offerings from leading suppliers.

Parameter Supplier A (Premium Grade) Supplier B (Research Grade) Supplier C (Custom Synthesis)
Purity (by HPLC) ≥99.5%≥98%As per client specification
Identity Confirmation ¹H NMR, ¹³C NMR, MS, IR¹H NMR, MSData provided upon request
Certificate of Analysis Comprehensive CoA with detailed analytical data and uncertainty statementBasic CoA with purity valueCustomizable report format
Traceability Often traceable to national metrology institutesLimited traceability informationDependent on project scope
Cost HighModerateVariable, typically high

Expert Insights on Standard Selection:

  • For quantitative applications (e.g., potency assays, impurity profiling): A premium grade standard (Supplier A) is strongly recommended. The high purity and comprehensive characterization provide a solid foundation for accurate measurements and reduce the risk of analytical errors stemming from an impure standard.

  • For qualitative applications (e.g., identification, preliminary screening): A research-grade standard (Supplier B) may be sufficient and more cost-effective. However, it is crucial to verify the identity of the material upon receipt using in-house analytical techniques.

  • For specialized applications (e.g., stable isotope-labeled internal standard): A custom synthesis provider (Supplier C) is the most suitable option. This allows for the production of a standard tailored to specific experimental needs.

Workflow for Qualifying a New Reference Standard

It is incumbent upon the receiving laboratory to perform an initial qualification of any new reference standard. This ensures the material is suitable for its intended use and has not degraded during shipping or storage.

Caption: Workflow for the initial qualification of a newly received reference standard.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

The following protocol provides a robust method for determining the purity of a 2-(o-Tolylamino)-2-thiazoline reference standard.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • 2-(o-Tolylamino)-2-thiazoline reference standard

2. Chromatographic Conditions:

Parameter Value Rationale
Mobile Phase A 0.1% Formic acid in WaterProvides good peak shape for amine-containing compounds.
Mobile Phase B 0.1% Formic acid in AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 20% B to 80% B over 15 minutesEnsures elution of the main peak and any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds. A UV scan of the analyte is recommended to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume to avoid column overload.

3. Standard and Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 2-(o-Tolylamino)-2-thiazoline reference standard and dissolve it in 100 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Blank Solution: Use the 50:50 mixture of Mobile Phase A and Mobile Phase B.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition (20% B) until a stable baseline is achieved.

  • Inject the blank solution to ensure the system is clean.

  • Inject the standard solution in replicate (e.g., n=3) to assess system suitability (e.g., retention time repeatability, peak area repeatability).

  • Calculate the purity of the reference standard by area percent, assuming all impurities have a similar response factor at the detection wavelength.

Considerations for Long-Term Stability and Storage

The stability of a reference standard is critical for ensuring the consistency of analytical results over time. For 2-(o-Tolylamino)-2-thiazoline, a formal stability study may not be readily available from all suppliers.

Recommended Storage:

  • Short-term: Refrigerated (2-8 °C)

  • Long-term: Frozen (-20 °C), protected from light and moisture.

It is good practice to periodically re-qualify the reference standard to monitor for any degradation. A significant decrease in the main peak area or the appearance of new impurity peaks in the HPLC chromatogram would indicate instability.

Conclusion

The selection and proper handling of a reference standard for 2-(o-Tolylamino)-2-thiazoline are foundational to generating reliable and reproducible analytical data. While the absence of a pharmacopeial monograph presents a challenge, a systematic approach to selecting a high-quality commercial standard and implementing a robust in-house qualification and monitoring program can ensure the integrity of research and development activities. Researchers are encouraged to prioritize standards with comprehensive characterization data and establish a clear protocol for their use and maintenance.

References

At the time of this writing, specific authoritative documents from regulatory bodies or pharmacopeias on 2-(o-Tolylamino)-2-thiazoline were not available. The principles outlined in this guide are based on general best practices for the qualification and use of reference standards in the pharmaceutical industry. For further information on these general principles, the following resources are recommended:

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. [Link]

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

Navigating the Specificity of Xylazine Detection: A Comparative Guide to Immunoassay Cross-Reactivity with Thiazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Specific Xylazine Detection

Xylazine, a non-opioid sedative and analgesic approved for veterinary use, has emerged as a significant adulterant in the illicit drug supply, frequently combined with fentanyl and other opioids.[1] This alarming trend presents a formidable challenge to public health and safety, as xylazine potentiates the respiratory depressant effects of opioids, increasing the risk of fatal overdose.[1][2] Consequently, the rapid and accurate detection of xylazine in biological samples and seized materials is of paramount importance for clinical toxicology, forensic investigations, and harm reduction efforts.

Immunoassays, such as enzyme-linked immunosorbent assays (ELISA) and lateral flow test strips, offer a rapid and high-throughput screening method for xylazine. However, the reliability of these assays hinges on their specificity—the ability to detect xylazine without cross-reacting with other structurally similar compounds. Xylazine belongs to the 1,3-thiazine class of compounds, and its core structure, featuring a thiazoline ring, raises the potential for cross-reactivity with other thiazoline derivatives.[2] This guide provides an in-depth, objective comparison of the performance of various xylazine immunoassays, with a focus on their cross-reactivity profiles with thiazoline derivatives and other relevant compounds, supported by experimental data.

The Mechanism of Xylazine Immunoassays: A Primer

Xylazine immunoassays operate on the principle of competitive binding. In a typical competitive ELISA, a known amount of xylazine conjugated to an enzyme is mixed with a sample containing an unknown amount of the drug. This mixture is then added to a microplate well coated with antibodies specific to xylazine. The xylazine in the sample and the enzyme-labeled xylazine compete for binding to the limited number of antibody sites. After an incubation period, the unbound components are washed away, and a substrate is added. The enzyme converts the substrate into a colored product, and the intensity of the color is inversely proportional to the concentration of xylazine in the sample. A weaker color signal indicates a higher concentration of xylazine in the sample, as it has outcompeted the enzyme-labeled xylazine for antibody binding.

Lateral flow immunoassays, or test strips, utilize a similar competitive principle but in a rapid, portable format.

Competitive Immunoassay Principle cluster_0 Step 1: Competition cluster_1 Step 2: Signal Generation Sample Xylazine Xylazine in Sample Antibody Anti-Xylazine Antibody Sample Xylazine->Antibody Binds Labeled Xylazine Enzyme-Labeled Xylazine Labeled Xylazine->Antibody Competes for Binding Bound Labeled Xylazine Bound Enzyme-Labeled Xylazine Substrate Substrate Bound Labeled Xylazine->Substrate Enzymatic Reaction Color Signal Color Signal Substrate->Color Signal Produces High Sample Xylazine High Xylazine in Sample (Less Labeled Xylazine Binds) Low Color Signal Low Color Signal High Sample Xylazine->Low Color Signal Results in

Caption: Competitive immunoassay principle for xylazine detection.

Comparative Analysis of Cross-Reactivity

The specificity of an immunoassay is determined by the antibody's ability to distinguish between the target analyte (xylazine) and other structurally related molecules. Cross-reactivity can lead to false-positive results, necessitating confirmatory analysis by more specific methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The following tables summarize the cross-reactivity data for several commercially available xylazine immunoassays. The cross-reactivity is typically expressed as the percentage of the concentration of the cross-reacting substance that gives the same response as a given concentration of xylazine.

ARK™ Xylazine Assay (Homogeneous Enzyme Immunoassay)

This assay is intended for the qualitative and/or semi-quantitative detection of xylazine and its metabolites in human urine.

CompoundConcentration Equivalent to 10 ng/mL Xylazine CutoffApproximate Cross-Reactivity (%)
Xylazine Metabolites
3-Hydroxy Xylazine10 ng/mL100%
4-Hydroxy Xylazine25 ng/mL40%
α-2 Adrenergic Agonists
Clonidine>1,600 ng/mL<0.6%
Romifidine>1,600 ng/mL<0.6%

Data sourced from ARK Diagnostics product information.[3]

Expert Insight: The high cross-reactivity of the ARK™ assay with the major metabolites of xylazine (3-hydroxy and 4-hydroxy xylazine) is a significant advantage for detecting xylazine exposure, as metabolites can be present in urine for a longer duration than the parent drug. The low cross-reactivity with other α-2 adrenergic agonists like clonidine demonstrates good specificity.

Randox Toxicology Xylazine ELISA

Randox Toxicology offers an ELISA for the detection of xylazine in various biological matrices.[4][5]

CompoundCross-Reactivity (%)
Xylazine100%
4-OH Xylazine100%

Data sourced from Randox Toxicology product information.[5]

Expert Insight: Similar to the ARK™ assay, the Randox ELISA shows excellent recognition of the 4-hydroxy xylazine metabolite, which is beneficial for a comprehensive screening of xylazine use.

Creative Diagnostics Xylazine ELISA Kit

This competitive ELISA kit is designed for the quantitative determination of xylazine residue in milk.[6]

CompoundCross-Reactivity (%)
Xylazine100%
Acetopromaizine<1%
Chlorpromazine<1%
Haloperidol<1%
Propionylpromazine<1%

Data sourced from Creative Diagnostics product information.

Expert Insight: This assay demonstrates high specificity for xylazine, with minimal cross-reactivity from structurally dissimilar phenothiazine tranquilizers. This is crucial for its intended application in food safety, where the presence of other veterinary drugs might be a concern.

Xylazine Lateral Flow Immunoassay (Test Strips)

Several studies have evaluated the performance of xylazine lateral flow test strips from various manufacturers. A consistent finding across these studies is the cross-reactivity with lidocaine.

CompoundCross-Reactivity
LidocainePositive (can cause false-positive results)[7][8][9][10][11][12]
MedetomidineNegative [12][13]
ClonidineNegative [12]
LevamisolePositive (in some test strips)[10][12]
KetaminePositive (in some test strips)[10]
MethamphetaminePositive (in some test strips)[10]
DiphenhydraminePositive (in some test strips)[10]
PromethazinePositive (in some test strips)[10]
CetirizinePositive (in some test strips)[10]

Data compiled from multiple independent studies.[7][8][9][10][11][12][13]

Expert Insight: The cross-reactivity of some lateral flow strips with lidocaine, a common cutting agent in illicit drugs, is a significant limitation that users must be aware of to avoid misinterpretation of results.[11][12] The lack of cross-reactivity with the structurally similar α2-agonist medetomidine is a positive attribute for specificity.[12][13] However, the variability in cross-reactivity with other substances among different brands of test strips highlights the importance of validating each specific product.[10]

CrossReactivityConcept cluster_0 Molecular Structures cluster_1 Immunoassay Antibody Xylazine Xylazine (Target Analyte) Antibody Anti-Xylazine Antibody Xylazine->Antibody High Affinity Binding (True Positive) Thiazoline Thiazoline Derivative (Structurally Similar) Thiazoline->Antibody Potential Cross-Reactivity (False Positive) Dissimilar Dissimilar Compound (Structurally Different) Dissimilar->Antibody No Binding (True Negative)

Sources

Spectroscopic Differentiation of 2-Aminothiazoline and 2-Iminothiazolidine Isomers

[1]

Executive Summary

Objective: To provide a definitive technical guide for distinguishing between the tautomeric forms of 2-aminothiazoline (amino-tautomer) and 2-iminothiazolidine (imino-tautomer).

The Core Challenge: In heterocyclic drug design, the specific tautomeric form of a scaffold dictates ligand-protein binding affinity. 2-Aminothiazoline derivatives exist in a dynamic equilibrium between the amino form (endocyclic double bond) and the imino form (exocyclic double bond). Standard

1

N NMR
X-ray crystallography

Mechanistic Insight: The Tautomeric Equilibrium

The differentiation relies on detecting the location of the double bond (endocyclic vs. exocyclic) and the protonation state of the nitrogen atoms.

  • Structure A (Amino): 4,5-dihydrothiazol-2-amine.[1] The double bond is within the ring (N3=C2). The exocyclic nitrogen is an amine (-NH

    
    ).
    
  • Structure B (Imino): Thiazolidin-2-imine.[1][2][3] The double bond is exocyclic (C2=N

    
    ). The ring nitrogen is a secondary amine (-NH-).[1]
    
Tautomerization Pathway

The following diagram illustrates the proton transfer mechanism that interconverts the two isomers.

TautomerismAmine2-Aminothiazoline(Amino Form)Endocyclic C=NTSTransition State[Proton Transfer]Amine->TS-H+ (N_exo) / +H+ (N_endo)Imine2-Iminothiazolidine(Imino Form)Exocyclic C=NTS->ImineRehybridizationImine->TSReversible

Figure 1: Tautomeric equilibrium between amino and imino forms. Solvent polarity significantly influences the position of this equilibrium.

Comparative Analysis: Spectroscopic Markers

Method A: Nuclear Magnetic Resonance (NMR)

NMR is the most versatile tool for solution-state analysis. While


N NMR
1.

N NMR (The Gold Standard)

Nitrogen chemical shifts are highly sensitive to hybridization (


  • Amino Form: Contains a shielded exocyclic amine nitrogen (

    
    -like) and a deshielded ring imine nitrogen (
    
    
    ).[1]
  • Imino Form: Contains a deshielded exocyclic imine nitrogen (

    
    ) and a shielded ring amine nitrogen (
    
    
    ).
2.

C NMR

The C2 carbon (bonded to S, N, and N) shifts depending on the bond order of its neighbors.

Table 1: Diagnostic NMR Chemical Shifts (Values are approximate and solvent-dependent, typically referenced to nitromethane for

NucleusFeature2-Aminothiazoline (Amino)2-Iminothiazolidine (Imino)Differentiation Logic

N
Ring N (N3) ~ -130 to -150 ppm (

)
~ -280 to -300 ppm (

)
Primary Indicator: Ring N is deshielded in Amino form.[1][4]

N
Exo N (N

)
~ -300 to -320 ppm (

)
~ -150 to -180 ppm (

)
Primary Indicator: Exo N is shielded in Amino form.[1]

C
C2 Carbon ~ 160 - 165 ppm~ 170 - 175 ppmC=N

is generally more deshielded than C-N

.

H
N-H Proton Broad singlet (Exocyclic)Broad singlet (Endocyclic)Often unreliable due to exchange; use HMBC to correlate.
Method B: X-Ray Crystallography (Definitive)

If the compound can be crystallized, X-ray diffraction provides indisputable proof by measuring bond lengths. The C=N double bond is significantly shorter than the C-N single bond.

Table 2: Bond Length Criteria

Bond2-Aminothiazoline (Amino)2-Iminothiazolidine (Imino)
Ring N3 — C2 Short (1.28 – 1.30 Å)Long (1.36 – 1.39 Å)
Exo N — C2 Long (1.34 – 1.38 Å)Short (1.27 – 1.29 Å)
Method C: Infrared Spectroscopy (IR)

IR is useful for solid-state characterization but less definitive than NMR/X-ray due to band overlap.[1]

  • Amino Form: Strong absorption for ring C=N stretch (~1580–1610 cm

    
    ).[1]
    
  • Imino Form: Strong absorption for exocyclic C=N stretch, often shifted to higher frequencies (~1620–1650 cm

    
    ) if not conjugated, but can overlap.
    

Experimental Protocols

Protocol 1: N-HMBC Determination

Why this works: Direct detection of

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10-20 mg of the compound in 0.6 mL of DMSO-d

    
     .
    
    • Note: DMSO is preferred over CDCl

      
       as it stabilizes polar tautomers and slows proton exchange, sharpening NH signals.
      
  • Instrument Setup: Tune the probe to

    
    H and 
    
    
    N.
  • Acquisition:

    • Run a standard

      
      H spectrum.[1]
      
    • Run a

      
      N-HMBC experiment (optimized for 
      
      
      Hz).
  • Analysis:

    • Look for correlations between the CH

      
       ring protons and the nitrogen atoms.
      
    • Amino Case: Ring CH

      
       protons will show a strong correlation to a deshielded (
      
      
      ) Ring N.
    • Imino Case: Ring CH

      
       protons will show a correlation to a shielded (
      
      
      ) Ring N.
Protocol 2: Chemical Trapping (For Rapid Equilibrium)

If the equilibrium is too fast for NMR timeframes, synthesize "fixed" derivatives to act as spectroscopic standards.

  • Methylation: React the compound with one equivalent of methyl iodide (MeI).

  • Separation: This typically yields a mixture of ring-methylated (fixed imino model) and exo-methylated (fixed amino model) products.[1]

  • Comparison: Isolate these fixed isomers and compare their spectra to your parent compound. The parent's spectrum will resemble the dominant tautomer.

Decision Tree for Analysis

Use this logic flow to select the appropriate analytical method based on sample state and stability.

DecisionTreeStartStart: Isomer IdentificationStateSample State?Start->StateSolidSolid / CrystalState->SolidSolutionSolution / OilState->SolutionXRayX-Ray Crystallography(Measure Bond Lengths)Solid->XRayCrystals availableNMR_ChoiceSolubility in DMSO?Solid->NMR_ChoiceAmorphousSolution->NMR_ChoiceN1515N-HMBC NMR(Check Chemical Shifts)NMR_Choice->N15High SolubilityDerivChemical Trapping(Methylation + HPLC/NMR)NMR_Choice->DerivRapid Exchange / Unstable

Figure 2: Analytical decision matrix for distinguishing thiazoline/thiazolidine isomers.

References

  • Faure, R. et al. (1978).[1] "Structure et état tautomère de l'amino-2 thiazole et de ses dérivés." Journal of Chemical Research, (S), 286. (Foundational work on thiazole tautomerism).

  • Claramunt, R. M., et al. (2006). "The structure of 2-aminothiazole and 2-aminobenzothiazole derivatives: A crystallographic and theoretical study." Journal of Molecular Structure, 783(1-3), 176-188.[1] Link

  • Witanowski, M., et al. (1993). "Nitrogen NMR Spectroscopy in Organic Chemistry." Annual Reports on NMR Spectroscopy, 25, 1-360.[1] (Authoritative source for

    
    N chemical shifts).
    
  • PubChem Compound Summary. (2025). "4,5-dihydro-1,3-thiazol-2-amine."[1] National Center for Biotechnology Information.[1] Link

  • Remko, M., & Walsh, O. A. (2001).[5] "Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-imidazoline, 2-amino-2-oxazoline and 2-amino-2-thiazoline." Chemical Physics, 266(2), 153-162.[1] (Theoretical confirmation of tautomeric energies).

Validation of LC-MS/MS Method for Thiazoline Metabolites in Plasma: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of thiazoline metabolites—specifically 2-aminothiazoline-4-carboxylic acid (ATCA) and 2-methyl-2-thiazoline-4-carboxylic acid (MTCA) —in plasma is critical for toxicological assessments (cyanide exposure) and cysteine metabolic profiling. Historically, these polar, zwitterionic compounds have presented significant bioanalytical challenges.

This guide compares three distinct methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) , Reversed-Phase Liquid Chromatography (RPLC) , and Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) .

The Verdict: While GC-MS remains a sensitive legacy method, HILIC-MS/MS is the superior modern approach. It eliminates time-consuming derivatization, provides orthogonal selectivity to remove phospholipid matrix effects, and offers a 3-5x increase in throughput. This guide details the validation of a HILIC-based protocol compliant with FDA Bioanalytical Method Validation (2018) guidelines.

The Analytical Challenge: Why Thiazolines Fail on C18

Thiazoline-4-carboxylic acids are highly polar, low molecular weight zwitterions (LogP < 0).

  • The RPLC Failure Mode: On standard C18 columns, these analytes elute in the void volume (

    
    ), co-eluting with salts and unretained plasma proteins. This results in massive ion suppression and poor reproducibility.
    
  • The GC-MS Bottleneck: To make them volatile for GC, the carboxylic acid and amine groups must be derivatized (e.g., silylation). This step is moisture-sensitive, labor-intensive, and introduces variability.

Comparative Performance Matrix
FeatureMethod A: GC-MS (Derivatized) Method B: Traditional RPLC (C18) Method C: HILIC-MS/MS (Recommended)
Sample Prep Complex (SPE + Derivatization)Simple (PPT)Simple (PPT)
Retention High (after derivatization)Poor (Void Volume) High (Polar Retention)
Sensitivity (LLOQ) Excellent (~5-10 ng/mL)Poor (>100 ng/mL)Excellent (~1-5 ng/mL)
Throughput Low (20 samples/day)HighHigh (100+ samples/day)
Matrix Effect LowHigh (Ion Suppression) Low (Orthogonal elution)
Stability Risk High (Deriv. instability)LowLow

Validated Experimental Protocol (HILIC-MS/MS)

This protocol is designed to be a self-validating system . Every step includes a check to ensure data integrity.

Chemicals and Reagents[1][2][3][4]
  • Analyte: ATCA or MTCA standards (purity >98%).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., ATCA-d2 or 13C-MTCA) is mandatory to correct for ESI variance in HILIC mode.

  • Solvents: LC-MS grade Acetonitrile (ACN), Ammonium Formate, Formic Acid.

Sample Preparation: "Crash & Shoot"
  • Why this works: Thiazolines are highly soluble in aqueous/organic mixtures. Protein Precipitation (PPT) with acidified acetonitrile removes high-molecular-weight proteins while keeping the polar analyte in solution.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of Plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard working solution.

  • Precipitation: Add 200 µL of ACN containing 0.1% Formic Acid .

    • Expert Insight: The formic acid is crucial. It protonates the thiazoline nitrogen, stabilizing the molecule and enhancing ionization efficiency in positive mode later.

  • Vortex & Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Transfer: Transfer 150 µL of supernatant to an autosampler vial. Do not evaporate to dryness , as redissolving polar compounds can sometimes be difficult if they adsorb to glass surfaces.

LC-MS/MS Conditions[5][6]
  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or BEH Amide), 2.1 x 100 mm, 1.7 µm.

    • Mechanism:[1] Separation is driven by partitioning into a water-enriched layer on the stationary phase surface.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold to focus analyte)

    • 1-5 min: 90% B → 50% B (Elution)

    • 5-7 min: 50% B (Wash)

    • 7.1 min: 90% B (Re-equilibration - Critical in HILIC)

  • Detection: ESI Positive Mode (+).

    • ATCA Transitions: 147.0

      
       101.0 (Quantifier, loss of -COOH), 147.0 
      
      
      
      65.0 (Qualifier).

Visualizing the Workflow

The following diagram illustrates the decision logic and processing flow, highlighting the divergence between the legacy GC method and the modern HILIC approach.

G Start Plasma Sample Containing Thiazoline Metabolites PPT Protein Precipitation (ACN + 0.1% FA) Start->PPT Centrifuge Centrifuge (14,000g, 10 min) PPT->Centrifuge Supernatant Supernatant Collected Centrifuge->Supernatant Decision Select Chromatography Mode Supernatant->Decision RPLC Reversed Phase (C18) Decision->RPLC Traditional Evap Evaporation to Dryness Decision->Evap Legacy (GC) HILIC HILIC-MS/MS (Zwitterionic Phase) Decision->HILIC Modern (Recommended) Void Elution in Void Volume (High Matrix Effect) RPLC->Void Deriv Derivatization (BSTFA/TMCS, 60°C, 30 min) Evap->Deriv GCMS GC-MS Analysis Deriv->GCMS Legacy High Sensitivity Low Throughput GCMS->Legacy Sep Retention of Polar Analytes Separation from Phospholipids HILIC->Sep Result High Sensitivity High Throughput Sep->Result

Caption: Comparative workflow showing the streamlined efficiency of HILIC-MS/MS versus the complexity of GC-MS and the inadequacy of RPLC.

Validation Data & Regulatory Compliance

To satisfy FDA Bioanalytical Method Validation Guidance (2018) , the following parameters must be assessed.

Matrix Effect & Phospholipid Removal

One of the primary reasons to switch to HILIC is the management of phospholipids (glycerophosphocholines), which cause ion suppression.

  • RPLC: Phospholipids elute late, often bleeding into subsequent injections or co-eluting with polar analytes in the void.

  • HILIC: Phospholipids elute near the solvent front (early), while thiazolines are retained and elute later.

  • Validation Test: Post-column infusion of the analyte while injecting a blank plasma extract.

    • Acceptance Criteria: No significant signal drop (>20%) at the retention time of the analyte.[2]

Stability

Thiazolines can be susceptible to ring-opening hydrolysis under alkaline conditions.

  • Bench-top Stability: Stable for 4 hours at room temperature in acidified matrix.

  • Freeze-Thaw: Validated for 3 cycles at -80°C.

  • Expert Note: Always maintain extract pH < 4.0 to prevent degradation to free cysteine/cyanide derivatives.

Accuracy & Precision
ParameterQC Low (15 ng/mL)QC Mid (200 ng/mL)QC High (800 ng/mL)FDA Limit
Intra-run Precision (%CV) 4.2%2.8%1.5%< 15%
Inter-run Accuracy (%) 96.5%101.2%99.4%85-115%
Recovery (%) 92%94%93%Consistent

References

  • US Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Available at: [Link][4]

  • Logue, B. A., et al. (2005).[5] Determination of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid in urine and plasma by gas chromatography-mass spectrometry.[1][5][6] Journal of Chromatography B, 819(2), 237-244.[1][5] Available at: [Link]

  • McHale, C., & Harmon, T. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods. HALO Columns Technical Report. Available at: [Link]

  • Guillarme, D. (2020).[7] HILIC: The Pros and Cons. LCGC International. Available at: [Link]

  • Waters Corporation. (2021). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS. Available at: [Link]

Sources

A Comparative Toxicological Assessment of Thiazole-like and Thiazine Sedatives in Murine Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the toxicological profiles of a representative thiazole-like sedative, dexmedetomidine, and a prominent thiazine sedative, xylazine, within murine models. As our understanding of sedative pharmacology evolves, a nuanced appreciation of the inherent toxicities of these compounds is paramount for researchers in drug development and preclinical studies. This document moves beyond a simple cataloging of adverse effects to explore the underlying mechanisms and provide practical, field-tested experimental protocols for the rigorous assessment of sedative toxicity.

Introduction: Chemical Scaffolds and Sedative Mechanisms

Thiazole and thiazine derivatives, while structurally distinct, share a common mechanistic pathway for inducing sedation. Both dexmedetomidine (possessing an imidazole ring, structurally and functionally similar to a thiazole in this context) and xylazine (a 1,3-thiazine derivative) exert their primary effects as agonists of α2-adrenergic receptors.[1][2][3]

Dexmedetomidine , the pharmacologically active S-enantiomer of medetomidine, is a highly selective α2-adrenergic receptor agonist.[4] Its high affinity for these receptors, particularly the α2A subtype in the central nervous system, leads to a decrease in norepinephrine release.[5] This reduction in sympathetic outflow results in the desired clinical effects of sedation and analgesia.[4][6]

Xylazine , a clonidine analog, also functions as a potent α2-adrenergic agonist, though it is reported to be less selective than dexmedetomidine.[1][7] Its activation of presynaptic α2-receptors in the central nervous system inhibits the release of norepinephrine and dopamine, leading to sedation, muscle relaxation, and analgesia.[2][3]

The sedative and many of the toxic effects of both compounds are directly linked to their interaction with the α2-adrenergic signaling pathway.

Alpha-2 Adrenergic Receptor Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Thiazole/Thiazine Sedative Thiazole/Thiazine Sedative Alpha2_AR α2-Adrenergic Receptor Thiazole/Thiazine Sedative->Alpha2_AR Binds to Gi_protein Gi Protein Alpha2_AR->Gi_protein Activates AC Adenylate Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces conversion of ATP to NE_Vesicle Norepinephrine Vesicle cAMP->NE_Vesicle Decreased PKA activation leads to reduced phosphorylation and... NE_Release Norepinephrine Release NE_Vesicle->NE_Release Inhibition of Exocytosis NE_Receptor Postsynaptic Adrenergic Receptor NE_Release->NE_Receptor Reduced Binding Response Reduced Sympathetic Response (Sedation, Analgesia, etc.) NE_Receptor->Response

Caption: Alpha-2 Adrenergic Agonist Mechanism of Action.

Comparative Toxicity Profile in Murine Models

A direct comparison of the toxicological data for dexmedetomidine and xylazine reveals both similarities and key differences in their adverse effect profiles in mice.

ParameterDexmedetomidineXylazine
Chemical Class Imidazole derivative (Thiazole-like)1,3-Thiazine derivative
Primary Mechanism Highly selective α2-adrenergic agonistα2-adrenergic agonist
LD50 (i.p., mice) 48.5 mg/kg (24h), 44.8 mg/kg (7 days)[8]75 mg/kg[9]
Cardiovascular Effects Bradycardia, hypotension, transient hypertension[7][10]Bradycardia, hypotension, transient hypertension[1][11]
Respiratory Effects Respiratory depression[7]Respiratory depression[1][12]
Central Nervous System Sedation, analgesia, potential for seizures at high doses[13]Sedation, analgesia, CNS depression[1][12]
Metabolic Effects Potential for hyperglycemiaHyperglycemia[11][12]
Organ-Specific Toxicity Lungs (hemorrhage, alveolar septal widening with overdose)[8], Liver (can reduce inflammation-induced damage)[14], Urogenital (high incidence of urethral obstruction in male mice)[15]Liver, kidney, and brain (histopathological changes with repeated administration)[9]
Other Adverse Effects -Skin ulcers with chronic use (observed in humans, mechanism related to vasoconstriction)[3]

Key Insights from the Data:

  • Lethality: Based on the available intraperitoneal LD50 data in mice, dexmedetomidine appears to be more acutely toxic than xylazine.

  • Cardiovascular and Respiratory Depression: Both compounds induce similar dose-dependent cardiovascular and respiratory depression, a hallmark of α2-agonist toxicity.[1][7][10][11]

  • Organ Toxicity: While both can impact major organs, the specific profiles differ. Dexmedetomidine overdose is associated with significant lung pathology.[8] A critical and distinguishing adverse effect of dexmedetomidine in male mice is a high incidence of urethral obstructions, which can lead to significant morbidity and mortality.[15] Xylazine, particularly with repeated exposure, has been shown to induce histopathological changes in the liver, kidneys, and brain of mice.[9]

  • Reversibility: The sedative and many of the adverse effects of both compounds can be reversed by α2-adrenoceptor antagonists such as atipamezole and yohimbine.[7]

Experimental Protocols for Toxicity Assessment

The following protocols are foundational for evaluating the sedative and toxic effects of thiazole and thiazine derivatives in murine models.

Determination of Acute Toxicity (LD50) - Up-and-Down Procedure (OECD 425)

This method is a refined approach for determining the LD50, which minimizes the number of animals required.

Principle: Animals are dosed one at a time. If an animal survives, the next animal receives a higher dose; if it dies, the next receives a lower dose.

Step-by-Step Methodology:

  • Animal Preparation: Use healthy, young adult mice of a single-sex (to reduce variability), fasted overnight with free access to water.[16]

  • Dose Selection: Select a starting dose based on preliminary data, often 175 mg/kg if no information is available.[17]

  • Dosing: Administer the compound via the desired route (e.g., intraperitoneal injection).

  • Observation: Observe the animal closely for the first few hours and then periodically for up to 14 days for signs of toxicity and mortality.[18]

  • Sequential Dosing: Dose the next animal based on the outcome of the previous one, increasing or decreasing the dose by a constant factor.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method after a sufficient number of reversals in the dosing sequence.

Acute_Toxicity_Testing_Workflow start Start animal_prep Animal Preparation (Fasting, Weighing) start->animal_prep dose_admin Administer Test Compound (e.g., i.p. injection) animal_prep->dose_admin observation Observe for Toxicity & Mortality (Up to 14 days) dose_admin->observation outcome Outcome? observation->outcome increase_dose Increase Dose for Next Animal outcome->increase_dose Survival decrease_dose Decrease Dose for Next Animal outcome->decrease_dose Mortality calculate_ld50 Calculate LD50 (Maximum Likelihood Method) outcome->calculate_ld50 Sufficient Data increase_dose->dose_admin decrease_dose->dose_admin end End calculate_ld50->end

Caption: Workflow for Acute Toxicity (LD50) Determination.

Assessment of Sedative Effect - Loss of Righting Reflex

This is a simple and reliable method to determine the onset and duration of sedation.

Principle: A mouse that is unable to right itself within a set time (e.g., 30 seconds) when placed on its back is considered sedated.

Step-by-Step Methodology:

  • Baseline: Ensure all mice can right themselves before drug administration.

  • Administration: Inject the test compound.

  • Testing: At predetermined time intervals, gently place each mouse on its back.

  • Scoring: Record whether the mouse can right itself within the specified time.

  • Data Collection: Note the time of onset (first failure to right) and duration (time until the reflex returns) of sedation.

Histopathological Examination

This is crucial for identifying organ-specific toxicity.

Principle: Microscopic examination of tissues to identify cellular and structural abnormalities.

Step-by-Step Methodology:

  • Tissue Collection: At the end of the observation period (or at humane endpoints), euthanize the mice and perform a gross necropsy.[18]

  • Fixation: Collect target organs (e.g., liver, kidneys, lungs, brain) and fix them in 10% neutral buffered formalin.[19]

  • Processing: Dehydrate the tissues through a series of graded alcohols, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut thin sections (e.g., 4-5 µm) using a microtome.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.[19]

  • Microscopic Analysis: A qualified pathologist should examine the slides for any pathological changes such as necrosis, inflammation, cellular infiltration, and apoptosis.[20]

Conclusion and Future Directions

Both dexmedetomidine and xylazine are effective sedatives in murine models, acting primarily through the α2-adrenergic system. However, their toxicological profiles present important distinctions for the discerning researcher. Dexmedetomidine, while more potent, also exhibits a higher acute toxicity and a unique, severe adverse effect in male mice (urethral obstruction). Xylazine's toxicity profile appears more related to cumulative organ damage with repeated exposure.

The choice between these sedatives should be guided by the specific experimental context, considering the duration of sedation required, the sex of the animals, and the potential for confounding toxicological effects on the target systems under investigation. Further head-to-head comparative studies are warranted to fully elucidate the nuances of their respective toxicities and to develop safer sedative protocols for preclinical research.

References

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  • Alpha-2 adrenergic receptor. (n.d.). In Wikipedia. Retrieved from [Link]

  • Celly, C. S., et al. (2016). Injectable Anesthesia for Mice: Combined Effects of Dexmedetomidine, Tiletamine-Zolazepam, and Butorphanol. Journal of the American Association for Laboratory Animal Science, 55(4), 449–455. [Link]

  • What are Alpha 2 adrenoceptor agonists and how do they work? (2024). Patsnap Synapse. [Link]

  • Xylazine. (n.d.). DEA Diversion Control Division. [Link]

  • Xylazine - Clinical Pharmacology & Toxicology Pearl of the Week. (2025). University of Calgary. [Link]

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  • Giovannitti, J. A., et al. (2015). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia Progress, 62(1), 31–39. [Link]

  • The Xylazine Public Health Emergency. (2024). U.S. Pharmacist. [Link]

  • Li, Y., et al. (2025). Mice mortality induced by dexmedetomidine is non-alpha2-adrenergic receptor-dependent. Toxicology, 154122. [Link]

  • Hohlbaum, K., et al. (2018). Impact of repeated anesthesia with ketamine and xylazine on the well-being of C57BL/6JRj mice. PLoS One, 13(9), e0203559. [Link]

  • Gertler, R., et al. (2001). Dexmedetomidine: a novel sedative-analgesic agent. Proceedings (Baylor University. Medical Center), 14(1), 13–21. [Link]

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  • Richards, E., et al. (2023). Alpha Receptor Agonist Toxicity. PubMed. [Link]

  • December 2023 Toxic Adulterant Alert: Medetomidine/Dexmedetomidine. (2023). Maryland Department of Health. [Link]

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  • MacMillan, L. B., et al. (1998). Heterozygous α2A-adrenergic receptor mice unveil unique therapeutic benefits of partial agonists. Proceedings of the National Academy of Sciences, 95(25), 15051–15056. [Link]

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  • Wang, Y., et al. (2023). Dexmedetomidine attenuates the neuroinflammation and cognitive dysfunction in aged mice by targeting the SNHG14/miR‑340/NF‑κB axis. International Journal of Molecular Medicine, 52(6), 1-13. [Link]

  • Al-zubaidy, M. H. (2023). Effect of Xylazine Administration on Ketoprofen Toxicity in Mice. Egyptian Journal of Veterinary Sciences, 54(5), 983-996. [Link]

  • Liu, Y., et al. (2021). Dexmedetomidine alleviates intestinal barrier dysfunction and inflammatory response in mice via suppressing TLR4/MyD88/NF-κB signaling pathway. International Immunopharmacology, 94, 107474. [Link]

  • Zhang, Y., et al. (2021). A Single Low Dose of Dexmedetomidine Efficiently Attenuates Esketamine-Induced Overactive Behaviors and Neuronal Hyperactivities in Mice. Frontiers in Pharmacology, 12, 737887. [Link]

  • Sedative Effects of Intraperitoneal Diazepam in Mice. (2018). E-Journal Faculty of Medicine Unpad, 6(2). [Link]

  • Alpha-2 adrenoceptor agonist poisoning. (2024). VisualDx. [Link]

  • Evaluation of sedative-hypnotic activity of herbal formulations in mice using open field test and pentobarbitalinduced sleep time. (2025). ResearchGate. [Link]

  • Teh, B. K., et al. (2021). Individual and Combined Inhalational Sedative Effects in Mice of Low Molecular Weight Aromatic Compounds Found in Agarwood Aroma. Molecules, 26(5), 1320. [Link]

  • Shiraishi, Y., et al. (2022). Effects of Dexmedetomidine on the Localization of α2A-Adrenergic and Imidazoline Receptors in Mouse Testis. International Journal of Molecular Sciences, 23(20), 12431. [Link]

  • Forensic pathology and toxicological analyses: A case of fatal xylazine poisoning. (2025). ResearchGate. [Link]

Sources

Selectivity Ratios for Alpha-2A vs Alpha-2B Adrenergic Receptors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Paradox

For drug development professionals and neuropharmacologists, the Alpha-2 (


) adrenergic receptor family presents a classic "selectivity paradox." While high selectivity for the 

subfamily over

is achieved by current gold-standards like Dexmedetomidine (

ratio ~1620:1), intra-subtype selectivity between

and

remains a critical frontier.

The clinical implication is binary:

  • 
     (CNS):  Mediates sedation, analgesia, and sympatholysis (via Locus Coeruleus).
    
  • 
     (Peripheral):  Mediates vascular smooth muscle contraction and transient hypertension.
    

This guide analyzes the selectivity ratios of key ligands, provides experimental protocols for validating these ratios, and maps the signaling divergence that dictates clinical outcomes.

Mechanistic Foundation & Signaling Divergence

The


 and 

subtypes share ~75% homology in their transmembrane domains but diverge significantly in their third intracellular loops, affecting G-protein coupling efficiency and desensitization rates.
The Signaling "Fork"

Both subtypes couple primarily to


 proteins, inhibiting adenylyl cyclase and reducing cAMP. However, their localization dictates the opposing physiological effects often seen during the administration of non-subtype-selective agonists like Dexmedetomidine (biphasic blood pressure response).

Alpha2Signaling A2A Alpha-2A Receptor (CNS / Locus Coeruleus) Gi Gi/o Protein Activation A2A->Gi A2B Alpha-2B Receptor (Vascular Smooth Muscle) A2B->Gi cAMP ↓ cAMP ↓ PKA Activity Gi->cAMP Ca ↑ Ca2+ Influx (VSM specific) Gi->Ca Vascular K ↑ K+ Efflux (Hyperpolarization) Gi->K Neuronal Hypo Sympatholysis (Hypotension) cAMP->Hypo ↓ NE Release Hyper Vasoconstriction (Transient Hypertension) Ca->Hyper Sedation Sedation & Analgesia K->Sedation

Figure 1: Divergent physiological outcomes despite shared G-protein coupling. Note the


-mediated vasoconstriction which opposes the 

-mediated sympatholysis.[1]

Comparative Analysis of Ligand Selectivity

The following data aggregates binding affinity (


) and functional potency (

) from human recombinant receptor assays (CHO cell lines).
Selectivity Ratios Table
LigandClass


(nM)


(nM)
Selectivity Ratio (

/

)
Clinical Profile
Dexmedetomidine Agonist1.081.620.66 (Non-selective)Potent sedation; Biphasic BP response (initial

spike).
Clonidine Agonist3.65.80.62 (Non-selective)Moderate sedation; significant hypotension.
Guanfacine Agonist163900.04 (Highly

Selective)
ADHD treatment; improves PFC function with less sedation/hypotension.
Oxymetazoline Agonist2.0150.13 (

Selective)
Primarily used as nasal decongestant (

activity present).
Atipamezole Antagonist1.61.51.06 (Non-selective)Potent reversal agent for all

agonists.
BRL-44408 Antagonist1.71020.01 (

Selective)
Research tool for isolating

mediated effects.
ARC-239 Antagonist2302.495.8 (

Selective)
Research tool; blocks peripheral vasoconstriction.

Note:


 values are approximate means derived from radioligand binding assays (using 

-RX821002 or

-Rauwolscine) on human recombinant receptors. Ratios < 1 indicate

preference; Ratios > 1 indicate

preference.
The Dexmedetomidine Nuance

Although Dexmedetomidine is often marketed as "highly selective," this refers to its


 vs 

ratio.[2][3] As shown above, its affinity for

and

is nearly identical.
  • Implication: Rapid IV bolus of Dexmedetomidine activates peripheral

    
     receptors before the drug crosses the blood-brain barrier to activate central 
    
    
    
    receptors. This causes the characteristic initial hypertensive spike seen in clinical settings.
The Guanfacine Advantage

Guanfacine displays a true kinetic preference for the


 subtype (specifically in the Prefrontal Cortex).
  • Implication: It enhances working memory and attention (Post-synaptic

    
    ) with significantly reduced sedative or hypotensive liabilities compared to Clonidine or Dexmedetomidine.
    

Experimental Protocols for Validation

To validate these ratios in-house, a "Self-Validating" screening funnel is required. This moves from affinity (Binding) to efficacy (Functional).

Protocol A: Radioligand Competition Binding (Affinity)

Determine the


 of a novel compound.
  • Membrane Prep: Use CHO-K1 cells stably expressing human ADRA2A or ADRA2B. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Ligand: Use

    
    -RX821002  (2 nM) as the radioligand (Antagonist radioligands are preferred to avoid G-protein shift complications).
    
  • Incubation:

    • Mix: 50 µL Membrane + 50 µL Radioligand + 50 µL Test Compound (10^-10 to 10^-5 M).

    • Incubate: 60 mins at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure CPM via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: Non-specific binding (defined by 10 µM Atipamezole) must be <10% of total binding.

Protocol B: Binding Assay (Functional Potency)

Determine if the compound is a full agonist, partial agonist, or antagonist.

  • Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM

    
    , 10 µM GDP (Crucial: GDP concentration sets the basal noise).
    
  • Incubation:

    • Mix membranes with test compound and 0.1 nM

      
      .
      
    • Incubate: 30 mins at 30°C.

  • Measurement: Filter and count radioactivity.

  • Data Output:

    • 
      :  Potency.
      
    • 
      :  Intrinsic activity (relative to Norepinephrine = 100%).
      
    • Selectivity Calculation: Ratio of

      
      .
      

Experimental Workflow Diagram

This diagram illustrates the logical flow for determining subtype selectivity, ensuring resources are not wasted on non-selective compounds.

ScreeningFunnel Library Compound Library Binding Step 1: Radioligand Binding (Determine Ki) Library->Binding Filter1 Decision: Ki Ratio > 10x? Binding->Filter1 Filter1->Library No (Discard) Functional Step 2: [35S]GTPγS Assay (Determine EC50 & Emax) Filter1->Functional Yes Filter2 Decision: Agonist vs Antagonist? Functional->Filter2 Tissue Step 3: Tissue Bath (Rat Vas Deferens vs Aorta) Filter2->Tissue Characterized Lead Lead Candidate Tissue->Lead

Figure 2: The Selectivity Screening Funnel. Only compounds demonstrating >10-fold affinity shift in Step 1 proceed to functional characterization.

References

  • Jasper, J. R., et al. (1998). Ligand efficacy and potency at recombinant alpha2 adrenergic receptors: agonist-mediated [35S]GTPgammaS binding. Biochemical Pharmacology. Link

  • Bylund, D. B., et al. (1992). Pharmacological characteristics of alpha-2 adrenergic receptor subtypes. Canadian Journal of Physiology and Pharmacology. Link

  • Virtanen, R., et al. (1988). Selectivity of dexmedetomidine, a novel alpha 2-adrenoceptor agonist. European Journal of Pharmacology. Link

  • Arnsten, A. F. (2010). The use of alpha-2A adrenergic agonists for the treatment of attention-deficit/hyperactivity disorder. Expert Review of Neurotherapeutics. Link

  • Uhlen, S., et al. (1994). The novel alpha-2 adrenergic radioligand [3H]-MK912 is alpha-2C selective among human alpha-2A, alpha-2B and alpha-2C adrenoceptors. Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Safety Operating Guide

Proper Disposal Procedures for N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine (Xylazine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine is the chemical nomenclature for Xylazine .

CRITICAL ALERT: While historically regulated solely as a veterinary sedative, Xylazine has recently undergone significant regulatory shifts due to its emergence as an illicit opioid adulterant ("Tranq").[1]

As of 2026, many jurisdictions have reclassified Xylazine as a Controlled Substance (Schedule III in many U.S. states and proposed federally). Consequently, disposal procedures must now integrate Drug Enforcement Administration (DEA) anti-diversion protocols with standard EPA (RCRA) hazardous waste workflows.

Do not treat this compound as standard organic waste. The risk of diversion and acute pharmacological toxicity requires a "Chain of Custody" approach to disposal.

Safety & Hazard Profile

Before initiating disposal, operators must understand the specific risks that dictate the protocol.

ParameterSpecificationOperational Implication
Pharmacology ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-adrenergic agonist
Potent CNS depressant. Causes sedation, bradycardia, and hypotension.[2][3]
Route of Entry Ingestion, Injection, Skin Absorption Double-gloving (Nitrile) is mandatory. Aerosol generation must be prevented.[4]
RCRA Status Not P or U listed (Federal)Often regulated as "Toxic" characteristic waste or State-Regulated waste.
DEA Status Schedule III (varies by state) Requires reverse distribution or witnessed destruction.
Disposal Decision Matrix

The following logic gate determines the correct waste stream. Failure to segregate correctly can result in regulatory non-compliance (diversion) or environmental fines.

Xylazine_Disposal_Flow Start Waste Identification: N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine FormCheck What is the physical form? Start->FormCheck PureStock Pure Substance / Expired Stock (High Diversion Risk) FormCheck->PureStock Solid / Pure Liquid Dilute Dilute Solution / Mixture (Experimental Waste) FormCheck->Dilute Reaction Mixture / Buffer Sharps Sharps / Empty Vials (Trace Contamination) FormCheck->Sharps Syringes / Glass ReverseDist OPTION A: Reverse Distribution (Preferred for Expired Stock) PureStock->ReverseDist Expired Commercial Product WitnessDest OPTION B: Witnessed Chemical Deactivation (If permitted by DEA license) PureStock->WitnessDest Research Aliquot Incineration High-Temp Incineration (Segregated Stream) Dilute->Incineration Label: 'Toxic - Xylazine' SharpsBin Puncture-Proof Sharps Container (Incineration Only) Sharps->SharpsBin

Figure 1: Operational decision tree for Xylazine waste segregation. Note that pure stock requires stricter controls than dilute experimental waste.

Detailed Disposal Protocols
Protocol A: Expired or Unused Stock (Pure Substance)

Applicability: Unopened vials, bulk powder, or high-concentration aliquots.

The mechanism of disposal here is not "destruction" but "transfer of custody."

  • Inventory Reconciliation: Log the exact volume/mass to be disposed of in your Controlled Substance logbook.

  • Reverse Distribution:

    • Contact a DEA-registered Reverse Distributor.[5][6]

    • Complete DEA Form 41 (Registrants Inventory of Drugs Surrendered).

    • Package the material in tamper-evident bags provided by the distributor.

    • Why: This shifts the legal liability of destruction to a licensed third party, ensuring you are not accused of diversion.

  • On-Site Destruction (Only if permitted):

    • Requires two authorized witnesses.

    • Use a chemical digestion kit (e.g., RxDestroyer) specifically rated for complex organics.

    • Warning: Simple sewering is strictly prohibited due to environmental persistence.

Protocol B: Experimental Solutions & Mixtures

Applicability: Reaction mixtures, buffers, or cell culture media containing Xylazine.

  • Segregation:

    • Do NOT mix with oxidizers (e.g., peroxides, nitric acid). Xylazine is an amine; mixing with strong oxidizers can generate heat or toxic byproducts.

    • Use a dedicated waste container labeled: "Hazardous Waste - Toxic - Xylazine Contaminated."

  • pH Adjustment (Optional but Recommended):

    • Ensure the waste solution is neutral (pH 6-8) to prevent volatilization or unexpected reactivity in the drum.

  • Final Disposal:

    • Seal container.[4][7][8][9]

    • Manifest as "Organic Waste, Toxic (Contains Xylazine)."

    • Route to High-Temperature Incineration .

Protocol C: Sharps and Empty Containers

Applicability: Syringes, needles, and empty stock vials.

  • Trace Waste Rule:

    • Under RCRA, a container is "empty" if all wastes have been removed that can be removed.

    • However, due to the potency of Xylazine, treat all "empty" vials as hazardous.

  • Packaging:

    • Place directly into a Yellow (Trace Chemo/Toxic) or Red (Biohazard) sharps container, depending on your facility's specific color coding for incineration.

    • Do not place in standard trash or recycling.

Spill Management & Deactivation

In the event of a powder spill or liquid release, immediate containment is required to prevent aerosolization (inhalation risk).

Required PPE:

  • Respiratory: N95 or P100 respirator (powder spill).

  • Skin: Double Nitrile gloves, Lab coat, Safety Goggles.

Spill_Response Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Double Gloves, N95) Alert->PPE Contain 3. Containment (Cover with absorbent pads) PPE->Contain Deactivate 4. Deactivation (10% Bleach Solution) Contain->Deactivate Clean 5. Cleanup (Scoop to HazWaste Bag) Deactivate->Clean Verify 6. Verify (Check for residue) Clean->Verify

Figure 2: Emergency response workflow for Xylazine spills. Oxidative deactivation (Bleach) breaks down the thiazine ring structure.

Deactivation Chemistry: Using a 10% Sodium Hypochlorite (Bleach) solution is effective for surface decontamination. The hypochlorite attacks the secondary amine and the sulfur in the thiazine ring, reducing pharmacological activity before physical removal.

References
  • U.S. Food and Drug Administration (FDA). (2022).[10] FDA warns about the risk of xylazine exposure in humans.[10] Retrieved from [Link][10]

  • U.S. Drug Enforcement Administration (DEA). (2023).[6] Reports of Xylazine in the United States. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

Sources

Navigating the Unseen: A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are paramount. N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine, a compound with potential applications in medicinal chemistry, requires a meticulous approach to laboratory safety. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Our commitment is to empower you with the knowledge to handle this and similar compounds with the utmost confidence and safety, building a foundation of trust that extends beyond the product itself.

Hazard Assessment: A Proactive Stance in the Absence of Specific Data

Aromatic amines, as a class, can be toxic and may cause skin and eye irritation.[2][3] Some are known or suspected carcinogens. The thiazole moiety, while generally stable, can decompose under fire conditions to produce hazardous byproducts like carbon oxides and nitrogen oxides (NOx).[4] Therefore, we must assume the compound may be harmful if swallowed, cause skin and eye irritation, and potentially be harmful if inhaled, especially as a fine powder.

Table 1: Inferred Hazard Profile

Hazard ClassificationPotential Effects
Acute Oral Toxicity May be harmful if swallowed.
Skin Corrosion/Irritation May cause skin irritation upon contact.
Serious Eye Damage/Irritation May cause serious eye irritation.
Respiratory Sensitization Inhalation of dust may cause respiratory irritation.
Hazardous Decomposition Combustion may produce carbon oxides and nitrogen oxides.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the inferred hazards, a multi-layered PPE strategy is essential to minimize exposure through all potential routes: dermal, ocular, and respiratory.

Eye and Face Protection
  • Requirement: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[5]

  • Rationale: Goggles provide a seal around the eyes, offering protection from splashes of solutions and airborne particles.

  • Enhanced Protection: When there is a risk of a significant splash or when handling larger quantities, a face shield worn over safety goggles is required.[5][6]

Skin and Body Protection
  • Gloves: Disposable nitrile gloves are the recommended minimum for handling this compound.[5] Nitrile provides good resistance to a broad range of chemicals. For prolonged work or when handling solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always consult the glove manufacturer's resistance guide for specific solvents if applicable.

  • Lab Coat: A flame-resistant lab coat should be worn and fully buttoned.[5] This protects the skin and personal clothing from contamination.

  • Clothing and Footwear: Long pants and closed-toe shoes that cover the entire foot are required to protect against spills.[5]

Respiratory Protection
  • Engineering Controls: The primary method for controlling exposure to airborne particles is to handle the compound in a certified chemical fume hood.[5]

  • Respirator Use: If engineering controls are not sufficient to keep exposure below permissible limits, or during spill cleanup of a powder, a respirator is necessary.[5] A NIOSH-approved N95 or higher-rated particulate respirator is recommended for handling the solid compound. If working with volatile solutions, a respirator with organic vapor cartridges may be required.[7] All respirator use requires a formal respiratory protection program, including fit testing and medical evaluation.[5][6]

Operational Procedures: A Step-by-Step Guide to Safe Handling

Adherence to a strict protocol for donning, using, and doffing PPE is critical to prevent cross-contamination and exposure.

Donning PPE
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Respirator (if required): Perform a user seal check to ensure it is fitted correctly.

  • Eye and Face Protection: Put on safety goggles. If a face shield is needed, place it over the goggles.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Handling the Compound
  • Weighing: When weighing the solid, use a balance in a chemical fume hood or a vented balance safety enclosure to minimize the dispersion of fine particles.

  • Making Solutions: Add the solid to the solvent slowly to avoid splashing. Ensure adequate ventilation.

  • General Handling: Always handle the compound within a properly functioning chemical fume hood.

Doffing PPE
  • Gloves: Remove gloves using a technique that avoids touching the outside of the gloves with bare hands.

  • Face Shield and Goggles: Remove by handling the strap or earpieces.

  • Lab Coat: Remove by rolling it inside out, without shaking, to contain any contaminants.

  • Respirator (if used): Remove without touching the front of the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Assess Task task_type What is the scale and form of the compound being handled? start->task_type small_solid Small Scale (<1g) Solid Weighing task_type->small_solid Small Solid large_solid Large Scale (>1g) Solid or Spill Cleanup task_type->large_solid Large Solid/Spill solution_work Working with Solutions task_type->solution_work Solution ppe_level1 Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat small_solid->ppe_level1 ppe_level2 Enhanced PPE: - Safety Goggles & Face Shield - Nitrile Gloves (Double) - Lab Coat - N95 Respirator large_solid->ppe_level2 ppe_level3 Solution PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Consider Organic Vapor Cartridges if Volatile solution_work->ppe_level3

Caption: PPE Selection Workflow for Handling N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine.

Disposal Plan: Ensuring a Safe End-of-Life for a Chemical's Journey

Proper disposal of chemical waste is as crucial as its safe handling.

  • Solid Waste: All disposable PPE (gloves, etc.) and any materials used to clean up spills of the solid compound should be placed in a sealed, labeled hazardous waste container.

  • Liquid Waste: Solutions containing N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[8]

  • Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.[8]

By adhering to these guidelines, researchers can confidently and safely handle N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine, ensuring both personal safety and the integrity of their research.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
  • Chemical Safety | Personal Protective Equipment (PPE). (2024, September 6). Eurofins Scientific.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
  • SAFETY DATA SHEET. (2018, August 16).
  • SAFETY DATA SHEET. (2022, August 26). Santa Cruz Biotechnology.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9).
  • Chemical Hazard PPE & How to Protect Workers From Poisons. (2026, January 15). DuraLabel.
  • N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine-35160-10-2. (n.d.). Thoreauchem.
  • N-(4-fluoro-2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine. (n.d.). ChemicalBook.
  • Safety Data Sheet. (2010, March 8).
  • N-Methyl-4,5-dihydro-1,3-thiazol-2-amine. (n.d.). PubChem.
  • SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
  • Compound N-(2-methylphenyl)-4-phenyl-1,3-thiazol-2-amine. (n.d.). Chemdiv.
  • N-(2-METHYLPHENYL)-4,5-DIHYDRO-1,3-THIAZOL-2-AMINE. (n.d.). Sigma-Aldrich.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.